molecular formula C9H5ClN2O B13908508 3-Chloroquinoxaline-6-carbaldehyde

3-Chloroquinoxaline-6-carbaldehyde

Cat. No.: B13908508
M. Wt: 192.60 g/mol
InChI Key: MHFXHWJNDUUNPP-UHFFFAOYSA-N
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Description

3-Chloroquinoxaline-6-carbaldehyde is a useful research compound. Its molecular formula is C9H5ClN2O and its molecular weight is 192.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloroquinoxaline-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloroquinoxaline-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

3-chloroquinoxaline-6-carbaldehyde

InChI

InChI=1S/C9H5ClN2O/c10-9-4-11-7-2-1-6(5-13)3-8(7)12-9/h1-5H

InChI Key

MHFXHWJNDUUNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1C=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloroquinoxaline-6-carbaldehyde: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Quinoxaline Scaffold

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, and among them, the quinoxaline scaffold has emerged as a "privileged structure."[1][2] Quinoxalines, which consist of a benzene ring fused to a pyrazine ring, are a cornerstone in the synthesis of a multitude of biologically active molecules.[3][4][5][6][7] Their derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][7][8] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.[6]

This guide focuses on a particularly valuable derivative: 3-Chloroquinoxaline-6-carbaldehyde . This trifunctional molecule incorporates the quinoxaline nucleus, a reactive chloro-substituent, and an electrophilic carbaldehyde group. This unique combination of features makes it a highly versatile and sought-after building block for the synthesis of complex molecular architectures in medicinal chemistry. The chloro group at the 3-position is susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities, while the carbaldehyde at the 6-position offers a gateway for chain extensions, cyclizations, and the formation of various heterocyclic systems.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The properties of 3-Chloroquinoxaline-6-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 1427632-20-9[9]
Molecular Formula C₉H₅ClN₂O[9]
Molecular Weight 192.61 g/mol [9]
Appearance Solid
Purity Typically ≥97%[9]
Storage Refrigerated
InChI Key MHFXHWJNDUUNPP-UHFFFAOYSA-N[9]
Chemical Structure Diagram

The structural representation of 3-Chloroquinoxaline-6-carbaldehyde highlights the key functional groups that dictate its reactivity.

G cluster_0 Synthesis of 3-Chloroquinoxaline-6-carbaldehyde start 4-Formyl-1,2-diaminobenzene step1 Condensation with Glyoxal start->step1 Step 1 step2 Quinoxaline-6-carbaldehyde step1->step2 step3 Chlorination (e.g., POCl₃) step2->step3 Step 2 end 3-Chloroquinoxaline-6-carbaldehyde step3->end

Caption: Proposed synthetic workflow for 3-Chloroquinoxaline-6-carbaldehyde.

Causality Behind Experimental Choices:

  • Step 1: Condensation: The reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound like glyoxal is a robust and high-yielding method for forming the quinoxaline core. [10]Starting with 4-formyl-1,2-diaminobenzene ensures the aldehyde functionality is correctly positioned at the 6-position of the resulting quinoxaline ring.

  • Step 2: Chlorination: The introduction of the chloro group at the 3-position is a critical step. The use of a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and effective method for converting a hydroxyl or keto group on a heterocyclic ring to a chloride. [11][12]This reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by a chloride ion.

Reactivity Profile

The reactivity of 3-Chloroquinoxaline-6-carbaldehyde is dominated by its two key functional groups:

  • The 3-Chloro Group: This position is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloride by a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of diverse side chains and the construction of more complex molecular scaffolds.

  • The 6-Carbaldehyde Group: The aldehyde functionality is a versatile electrophilic center. It can undergo a wide array of classical carbonyl reactions, such as:

    • Reductive amination: To introduce substituted amino groups.

    • Wittig reaction: For carbon chain extension.

    • Condensation reactions: With active methylene compounds to form chalcones and other intermediates. [8] * Formation of imines, oximes, and hydrazones: To generate further derivatized structures, some of which have shown significant biological activity. [13]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 3-Chloroquinoxaline-6-carbaldehyde make it a valuable precursor for the synthesis of compounds targeting a range of diseases. The quinoxaline core is a key component in numerous therapeutic agents, and the ability to readily modify the 3- and 6-positions allows for the exploration of vast chemical space in lead optimization campaigns.

Quinoxaline derivatives have been investigated for their potential as:

  • Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and survival. [7]* Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi. [4][14]* Kinase Inhibitors: The quinoxaline scaffold can serve as a template for designing inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Illustrative Signaling Pathway: Kinase Inhibition

Many quinoxaline-based compounds function as ATP-competitive kinase inhibitors. The following diagram illustrates the general mechanism of action.

G cluster_0 Kinase Activity and Inhibition ATP ATP Kinase_Active Active Kinase ATP->Kinase_Active Binds to Active Site Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase_Active->Phospho_Substrate Phosphorylates Kinase_Inactive Inactive Kinase Complex Kinase_Active->Kinase_Inactive Competitively Inhibited by Substrate Substrate Protein Substrate->Kinase_Active Quinoxaline_Inhibitor Quinoxaline-based Inhibitor (Derived from Precursor) Quinoxaline_Inhibitor->Kinase_Inactive Binds to Active Site

Caption: General mechanism of competitive kinase inhibition by a quinoxaline-based drug.

Experimental Protocols: Spectroscopic Characterization

The unambiguous identification and characterization of 3-Chloroquinoxaline-6-carbaldehyde are crucial for ensuring its purity and for confirming the success of its synthesis. A combination of spectroscopic techniques is employed for this purpose. [15]

General Workflow for Spectroscopic Analysis

G cluster_0 Spectroscopic Characterization Workflow Sample Synthesized 3-Chloroquinoxaline-6-carbaldehyde MS Mass Spectrometry (MS) Determine Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Sample->NMR IR IR Spectroscopy Identify Functional Groups Sample->IR Analysis Data Integration & Structure Confirmation MS->Analysis NMR->Analysis IR->Analysis

Caption: Workflow for the structural elucidation of the target compound.

Step-by-Step Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise molecular structure. [15]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid product.

    • Dissolve the sample in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup (¹H NMR):

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the probe to the desired temperature (typically 298 K).

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters: 30-45° pulse angle, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio. [15]

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign signals to specific protons and carbons in the molecule.

    • Expected ¹H NMR Signals: The spectrum will show distinct signals for the aromatic protons on both rings and a characteristic downfield singlet for the aldehyde proton (typically δ 9-10 ppm).

    • Expected ¹³C NMR Signals: The spectrum will show signals for all nine carbon atoms, including a downfield signal for the carbonyl carbon of the aldehyde (typically δ > 180 ppm).

This in-depth guide provides a comprehensive overview of 3-Chloroquinoxaline-6-carbaldehyde, from its fundamental properties and synthesis to its reactivity and critical role in the development of novel therapeutics. Its versatile nature ensures its continued importance as a key building block in the arsenal of medicinal chemists.

References

  • Vertex AI Search. The Role of Quinoxaline Derivatives in Modern Drug Discovery. Accessed March 7, 2026.
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  • Semantic Scholar.
  • R Discovery.
  • Sigma-Aldrich. 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. Accessed March 7, 2026.
  • Sigma-Aldrich. 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. Accessed March 7, 2026.
  • ResearchGate. Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide | Request PDF. Accessed March 7, 2026.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Accessed March 7, 2026.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Der Pharma Chemica. A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. Accessed March 7, 2026.
  • Benchchem. Benchmarking 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide for Synthetic Precursors. Accessed March 7, 2026.
  • Der Pharma Chemica. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Accessed March 7, 2026.
  • Benchchem. Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Accessed March 7, 2026.
  • mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Accessed March 7, 2026.
  • Benchchem. physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Accessed March 7, 2026.
  • PubChem. 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | C10H6ClNO2. Accessed March 7, 2026.
  • MDPI.
  • Benchchem. literature review on 6-Chloroisoquinoline-1-carbaldehyde. Accessed March 7, 2026.
  • PubChem. 3-Chloro-6-fluoroisoquinoline | C9H5ClFN. Accessed March 7, 2026.
  • MDPI. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Accessed March 7, 2026.
  • Beilstein Journals. Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. Accessed March 7, 2026.
  • (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. Accessed March 7, 2026.
  • PubMed. Quinoxaline, its derivatives and applications: A State of the Art review. Accessed March 7, 2026.
  • Benchchem. An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. Accessed March 7, 2026.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Accessed March 7, 2026.
  • Benchchem. Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Accessed March 7, 2026.

Sources

Solubility of 3-Chloroquinoxaline-6-carbaldehyde in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Chloroquinoxaline-6-carbaldehyde in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-chloroquinoxaline-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a predictive framework and actionable experimental protocols. We will explore the physicochemical properties of the target molecule, the nature of polar aprotic solvents, the governing intermolecular forces, and a validated, step-by-step methodology for accurate solubility determination.

Introduction: The Criticality of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a physical constant; it is a pivotal parameter that dictates the feasibility and efficiency of numerous processes. For a compound like 3-chloroquinoxaline-6-carbaldehyde, which serves as a precursor to a wide range of biologically active molecules, understanding its behavior in different solvent systems is paramount.[1][2] Poor solubility can lead to challenges in reaction monitoring, product isolation, and ultimately, bioavailability in pharmaceutical formulations. This guide focuses specifically on polar aprotic solvents, a class of solvents widely used in organic synthesis for their ability to dissolve a broad range of organic compounds and facilitate many reaction types.[3][4]

Physicochemical Profile of 3-Chloroquinoxaline-6-carbaldehyde

To predict solubility, we must first understand the molecule itself. 3-Chloroquinoxaline-6-carbaldehyde is a solid at room temperature with the molecular formula C₉H₅ClN₂O and a molecular weight of approximately 192.6 g/mol .[5] Its structure is characterized by a bicyclic quinoxaline core, which is inherently aromatic and possesses polar nitrogen atoms. The molecule is further functionalized with two key substituents that dictate its solubility profile:

  • A Chloro Group (-Cl) at the 3-position: This electron-withdrawing group introduces a dipole moment and contributes to the molecule's overall polarity.

  • A Carbaldehyde Group (-CHO) at the 6-position: The carbonyl (C=O) bond in the aldehyde is highly polar and can act as a hydrogen bond acceptor.

These features—the aromatic system, polar nitrogen heteroatoms, and electron-withdrawing substituents—combine to make 3-chloroquinoxaline-6-carbaldehyde a moderately polar organic compound.[6][7]

The Nature of Polar Aprotic Solvents

Polar aprotic solvents are characterized by high dielectric constants and significant dipole moments, yet they lack acidic protons (i.e., they do not have O-H or N-H bonds).[3][4] This unique combination allows them to effectively dissolve polar and charged solutes through dipole-dipole interactions without participating in hydrogen bonding as a donor.[3] Common examples relevant to this guide include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

Their ability to solvate cations and leave anions relatively "free" makes them highly effective for a variety of chemical reactions.[4]

Predicted Solubility and Governing Intermolecular Forces

The fundamental principle of "like dissolves like" governs solubility.[8] Given the moderately polar nature of 3-chloroquinoxaline-6-carbaldehyde, it is predicted to exhibit favorable solubility in polar aprotic solvents. The primary intermolecular forces responsible for this dissolution are:

  • Dipole-Dipole Interactions: The permanent dipoles of the C-Cl, C=N, and C=O bonds in the solute will interact favorably with the strong dipoles of solvents like DMSO or DMF.

  • Van der Waals Forces: These dispersion forces will be present between the aromatic ring system of the solute and the alkyl groups of the solvent molecules.

Conversely, the compound is expected to have low solubility in nonpolar solvents (e.g., hexane, toluene) due to the mismatch in polarity, and limited solubility in polar protic solvents (e.g., water, ethanol) where the solvent's strong hydrogen-bonding network would need to be disrupted without sufficient compensation from solute-solvent interactions.[9] While the aldehyde group can accept hydrogen bonds, the molecule as a whole lacks a hydrogen bond donor, limiting its interaction with protic solvents.[6]

cluster_solute 3-Chloroquinoxaline-6-carbaldehyde cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Solute C₉H₅ClN₂O Solvent Solvent Molecule Aromatic_Rings Aromatic π-system Aromatic_Rings->Solvent van der Waals Forces Polar_Groups Polar Groups (C=O, C-N, C-Cl) Solvent_Dipole Strong Dipole (e.g., S=O) Polar_Groups->Solvent_Dipole Dipole-Dipole Interactions (Primary Driving Force)

Caption: Key intermolecular forces driving solubility.

Predicted Solubility Summary
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, DMAcHigh Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent.[10]
"Borderline" Aprotic Acetone, Ethyl AcetateModerate Intermediate polarity allows for some favorable dipole-dipole interactions.
Polar Protic Water, Ethanol, MethanolLow Energy penalty of disrupting the solvent's strong hydrogen-bonding network is not overcome by solute-solvent interactions.[9]
Nonpolar Hexane, TolueneVery Low Significant mismatch in polarity ("like dissolves like" principle).[8]

A Validated Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental protocol is essential. The Shake-Flask Method is a widely accepted gold standard for determining equilibrium solubility and serves as a self-validating system.[8]

prep 1. Preparation of Supersaturated Solution Add excess solid to a known volume of solvent. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours to reach equilibrium. prep->equil Ensure solid phase remains sep 3. Phase Separation Centrifuge to pellet excess solid. Filter supernatant with a 0.45 µm PTFE filter. equil->sep Equilibrium reached quant 4. Quantification Analyze the clear filtrate using a validated HPLC method against a standard curve. sep->quant Obtain clear saturated solution report 5. Data Reporting Calculate and report solubility in mg/mL or mol/L at the specified temperature. quant->report Concentration determined

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 3-chloroquinoxaline-6-carbaldehyde in a selected polar aprotic solvent at a controlled temperature.

Materials:

  • 3-Chloroquinoxaline-6-carbaldehyde (≥97% purity)[5]

  • Solvent of choice (e.g., HPLC-grade DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-chloroquinoxaline-6-carbaldehyde (e.g., ~10 mg) to a 2 mL glass vial. The key is to add enough solid so that undissolved material is clearly visible after the equilibration period.[8]

    • Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a period sufficient to ensure equilibrium is reached, typically between 24 and 72 hours.[8] A 48-hour period is often a good starting point.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully draw the supernatant using a pipette and filter it through a chemically inert 0.45 µm PTFE syringe filter into a clean HPLC vial.[8] This step is critical to remove all particulate matter without the filter absorbing the solute.

  • Quantification:

    • Prepare a series of standard solutions of 3-chloroquinoxaline-6-carbaldehyde of known concentrations in the same solvent.

    • Analyze the standards using a validated HPLC method to generate a calibration curve.

    • Analyze the filtered sample solutions under the identical HPLC conditions.

    • Determine the concentration of the solute in the saturated solution by interpolating its peak area from the standard curve.

  • Data Reporting:

    • Report the average solubility from the replicates in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was made.[8]

Safety and Handling

3-Chloroquinoxaline-6-carbaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] It is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]

Conclusion

References

  • Solubility test for Organic Compounds. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. (n.d.). PharmaBlock (USA), Inc.
  • Quinoxaline derivative - Solubility of Things. (n.d.).
  • 3-chloroquinoxaline-6-carbaldehyde | 1427632-20-9. (n.d.). Sigma-Aldrich.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • Table 2 Solubility of Polyamides containing quinoxaline moiety from... (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. (2020). PMC.
  • SAFETY DATA SHEET. (n.d.). Pfaltz & Bauer.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • Exploring Potential of Quinoxaline Moiety. (n.d.).
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Green Chemistry. (2021). Infoscience.
  • A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. (2011). Der Pharma Chemica. Retrieved from [Link]

  • Solubility of C60 in a Variety of Solvents. (n.d.).
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2013).
  • Physical Properties of liquids. (2016). Asian Journal of Research in Chemistry.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]

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Reactivity Profile of the C3-Chloro Position in Quinoxaline Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold, particularly the 2,3-dichloroquinoxaline derivative, represents a cornerstone in medicinal chemistry, serving as a precursor for kinase inhibitors, intercalating agents, and antibiotic pharmacophores. The C2 and C3 positions are electronically equivalent in symmetric systems but diverge sharply in reactivity upon benzo-ring substitution or initial functionalization.

This guide analyzes the electrophilic nature of the C3-chloro position, detailing the mechanistic competition between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling. It provides validated protocols for achieving chemoselectivity in asymmetric synthesis, ensuring high-yield functionalization for drug discovery campaigns.

Electronic Landscape & Mechanistic Underpinnings

The reactivity of the C3-chloro position is governed by the


-nitrogen effect . The quinoxaline ring is a 

-deficient diazine. The nitrogen atoms at positions 1 and 4 exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C3 carbons.
The Activation Hierarchy

In a 2,3-dichloroquinoxaline scaffold, the carbon-chlorine bond is activated for nucleophilic attack. The reaction trajectory follows an addition-elimination pathway (


).[1][2]
  • Ground State: The dipole moment of the C-N bond pulls electron density away from C2/C3, making them highly electrophilic.

  • Transition State: The formation of the Meisenheimer-like

    
    -complex is the rate-determining step. The negative charge is delocalized onto the electronegative ring nitrogens, stabilizing the intermediate.
    
Regioselectivity in Asymmetric Scaffolds

When the benzo-ring (positions 5, 6, 7, 8) is substituted, the symmetry is broken.

  • C6-Nitro (EWG): Through resonance, a C6-nitro group withdraws electron density. However, predicting the exact site of attack (C2 vs. C3) is non-trivial. Literature indicates that while C2 is often favored due to para-conjugation with N1, steric hindrance from the nucleophile and solvent effects can shift selectivity.

  • C6-Methoxy (EDG): Donates electron density, generally deactivating the ring but potentially directing the nucleophile to the position meta to the electronic influence.

Nucleophilic Aromatic Substitution ( ): The Primary Vector

For heteroatom introduction (N, O, S),


 is the preferred pathway due to atom economy and the avoidance of transition metals.
Mechanism Visualization

The following diagram illustrates the


 pathway and the critical decision points for preventing over-reaction (bis-substitution).

SNAr_Mechanism Start 2,3-Dichloroquinoxaline Nu_Attack Nucleophilic Attack (Rate Limiting) Start->Nu_Attack + Nucleophile Intermediate Meisenheimer Complex Nu_Attack->Intermediate Transition State Product_Mono 3-Chloro-2-Substituted Quinoxaline Intermediate->Product_Mono - Cl⁻ (Fast) Product_Bis 2,3-Disubstituted (Over-reaction) Product_Mono->Product_Bis + Excess Nu + High Temp

Caption: Kinetic pathway of


 on quinoxaline. Control of stoichiometry and temperature is critical to stop at the mono-substituted stage.
Protocol 1: Chemoselective Mono-Amination

Objective: Selective displacement of one chloride by a primary amine without touching the second chloride.

  • Substrate: 2,3-Dichloroquinoxaline (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.0 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (1.2 equiv)
    
  • Solvent: DMF (dimethylformamide) or MeCN (acetonitrile)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,3-dichloroquinoxaline in anhydrous DMF (0.2 M concentration).

  • Cryogenic Control: Cool the solution to 0°C . Note: Lower temperature increases the kinetic differentiation between the first and second substitution.

  • Addition: Add the base, followed by the dropwise addition of the amine (diluted in minimal DMF) over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[3]

  • Workup: Pour into ice-water (10x volume). The mono-substituted product usually precipitates. Filter, wash with water, and dry.[4][5]

    • Why this works: The product (2-amino-3-chloroquinoxaline) is more electron-rich than the starting material due to the donation from the amine nitrogen. This deactivates the ring toward a second attack, making the reaction self-limiting under controlled conditions.

Transition Metal-Catalyzed Cross-Couplings

When forming C-C bonds, the C3-chloro position serves as an excellent electrophile for Palladium-catalyzed reactions. The oxidative addition of Pd(0) into the C3-Cl bond is facile.

The Suzuki-Miyaura Advantage

While


 is limited to heteroatoms, Suzuki coupling allows for the introduction of aryl and heteroaryl systems, essential for expanding the pharmacophore.
Protocol 2: C3-Selective Suzuki Coupling

Objective: Coupling a boronic acid to the C3-Cl position of a 2-amino-3-chloroquinoxaline (generated in Protocol 1).

  • Substrate: 2-Amino-3-chloroquinoxaline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[6]

  • Catalyst:

    
     (5 mol%)
    
    • Rationale: This catalyst is robust and resists deactivation by the nitrogen-rich heterocycle.

  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Charging: Add substrate, boronic acid, and Pd catalyst.

  • Solvation: Add Dioxane and the aqueous base.

  • Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Heating: Seal and heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Decision Matrix & Workflow Optimization

The following diagram guides the researcher in selecting the appropriate methodology based on the desired substituent at C3.

Reaction_Workflow Input Target: C3-Functionalization Check_Atom Is the new bond C-Heteroatom or C-Carbon? Input->Check_Atom SNAr_Path Pathway: SNAr Check_Atom->SNAr_Path Heteroatom (N, O, S) Pd_Path Pathway: Pd-Catalysis Check_Atom->Pd_Path Carbon (Aryl, Alkyl, Alkyne) Cond_Strong Nucleophile: Alkoxide/Thiol Base: NaH/NaOtBu Temp: 0°C -> RT SNAr_Path->Cond_Strong Strong Nu Cond_Weak Nucleophile: Amine Base: DIPEA/K2CO3 Temp: Reflux (if deactivated) SNAr_Path->Cond_Weak Weak Nu Suzuki Suzuki (Aryl-B) Pd(dppf)Cl2, Na2CO3 Pd_Path->Suzuki Aryl Group Buchwald Buchwald (Amine) Pd2(dba)3, BINAP (If SNAr fails) Pd_Path->Buchwald Sterically Hindered Amine Sonogashira Sonogashira (Alkyne) Pd(PPh3)2Cl2, CuI Pd_Path->Sonogashira Alkyne Group

Caption: Strategic decision tree for selecting reaction conditions based on the target moiety.

Comparative Reactivity Data

The table below summarizes typical yields and conditions for C3-chloro displacement in 2-substituted-3-chloroquinoxalines.

Reaction TypeNucleophile / PartnerCatalyst / ReagentsTypical YieldKey Challenge

Primary Amines

, DMF, 80°C
85-95%Regioselectivity in asymmetric scaffolds.

Alkoxides (RO-)NaH, THF, 0°C70-85%Hydrolysis of Cl to OH if water is present.
Suzuki Aryl Boronic Acids

,

80-90%Protodeboronation of unstable boronic acids.
Sonogashira Terminal Alkynes

, CuI
75-85%Homocoupling of alkyne (Glaser coupling).
Buchwald Secondary Amines

, Xantphos
60-80%Only needed if amine is non-nucleophilic.

Strategic Applications in Drug Discovery

The C3-chloro quinoxaline motif is not merely a synthetic handle; it is a gateway to "privileged structures" in medicinal chemistry.

  • Kinase Inhibition: The quinoxaline nitrogen atoms mimic the adenine ring of ATP, allowing these molecules to bind to the hinge region of kinases. Functionalizing C3 with an aryl group (via Suzuki) often provides the hydrophobic bulk necessary to occupy the selectivity pocket.

  • DNA Intercalation: Planar, tricyclic systems derived from quinoxalines (e.g., via cyclization of C3-alkynes) act as potent DNA intercalators, used in oncology.

  • Self-Validating Systems: When developing a library, the distinct NMR shift of the C3-proton (if reduced) or the disappearance of the C-Cl stretch in IR provides rapid confirmation of reaction success, streamlining the "Design-Make-Test" cycle.

References

  • Zasada, A., et al. (2023).[7] "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen." Organic & Biomolecular Chemistry. Link

  • BenchChem Technical Support.[3][4][5][6][8] (2025).[3][4][5][6][9][10][11] "Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quinoxaline Ring." BenchChem.[3][4][5][8] Link

  • BenchChem Technical Support.[4][5][8] (2025).[3][4][5][6][9][10][11] "Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline." BenchChem.[3][4][5][8] Link

  • Ajani, O. O., et al. (2022). "Quinoxaline Derivatives as a Promising Scaffold for Breast Cancer Treatment."[12] New Journal of Chemistry. Link

  • Marson, C. M. (2011).[13] "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews.[13] Link

Sources

Electronic effects of the 6-formyl group on quinoxaline ring chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 6-formylquinoxaline scaffold, designed for researchers in medicinal chemistry and organic synthesis.

Technical Guide & Whitepaper

Executive Summary

The quinoxaline (1,4-benzopyrazine) ring is a "privileged scaffold" in drug discovery, serving as the core for agents ranging from kinase inhibitors to DNA intercalators. The introduction of a formyl group (-CHO) at the 6-position creates a unique electronic environment that bifurcates reactivity:

  • Ring Activation: The electron-withdrawing nature of the aldehyde activates the pyrazine ring—specifically the C2 position—toward nucleophilic aromatic substitution (

    
    ).
    
  • Functional Handle: The aldehyde itself serves as a high-reactivity electrophile for rapid library generation via condensation reactions (Schiff bases, hydrazones).

This guide details the electronic theory, synthetic protocols, and reactivity profiles necessary to exploit this bifunctional scaffold.

Electronic Landscape & Mechanistic Theory

The Hammett & Resonance Effect

The 6-formyl group acts as a strong Electron Withdrawing Group (EWG). Its influence on the quinoxaline ring is governed by both inductive (-I) and mesomeric (-M) effects.

  • Hammett Constant (

    
    ):  The formyl group has a 
    
    
    
    value of approximately 0.42 , significantly reducing electron density in the benzene ring.
  • Vector Analysis: Unlike the symmetric quinoxaline core, the 6-substituted derivative is asymmetric. The resonance contribution from the 6-CHO group selectively depletes electron density from N1 rather than N4.

Mechanism:

  • The 6-CHO group withdraws

    
    -electrons from the benzene ring.
    
  • Resonance structures show positive charge delocalization onto C5 , C7 , and crucially, N1 .

  • The depletion of electron density at N1 increases the polarization of the

    
     bond.
    
  • Result: The C2 carbon becomes significantly more electrophilic than C3, directing nucleophilic attack regioselectively to C2.

Visualization of Electronic Vectors

The following diagram illustrates the electron density withdrawal and the resulting activation of the C2 position.

ElectronicEffects cluster_legend Legend CHO 6-Formyl Group (EWG Source) Benzene Benzene Ring (Electron Depleted) CHO->Benzene -M / -I Effect N1 Nitrogen N1 (Lone Pair Deactivated) Benzene->N1 Resonance Transmission C2 Carbon C2 (Highly Electrophilic) N1->C2 Inductive Polarization Nuc Nucleophile (Attack Vector) Nuc->C2 Preferred SNAr Site key Red Arrow: Electron Withdrawal Blue Arrow: Nucleophilic Attack

Caption: Electronic flow diagram showing how the 6-formyl group deactivates N1 via resonance, rendering C2 the primary electrophilic site.

Synthetic Access: The Riley Oxidation Protocol

While 6-formylquinoxaline can be synthesized via condensation of 3,4-diaminobenzaldehyde with glyoxal, a more robust and scalable method involves the Riley Oxidation of commercially available 6-methylquinoxaline. This method avoids the instability often associated with diaminobenzaldehydes.

Protocol: Oxidation of 6-Methylquinoxaline

Reaction Overview:



Reagents:

  • 6-Methylquinoxaline (1.0 eq)

  • Selenium Dioxide (

    
    ) (1.5 eq)
    
  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent, 5% v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylquinoxaline (10 mmol) in 1,4-dioxane (20 mL).

  • Addition: Add water (1 mL) followed by finely powdered

    
     (15 mmol). Note: 
    
    
    
    is toxic; handle in a fume hood.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The product will appear as a lower 
    
    
    
    spot compared to the starting material.
  • Filtration: Cool the reaction to room temperature. A black precipitate of elemental selenium (

    
    ) will form. Filter through a pad of Celite to remove the selenium.
    
  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with saturated

    
     to remove selenous acid byproducts.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    
    , 0-40% EtOAc/Hexanes).
  • Yield: Expect 65–75% yield of a pale yellow solid.

Reactivity Profile & Functionalization

The 6-formylquinoxaline scaffold offers two distinct reactivity vectors. The choice of conditions determines whether the reaction occurs at the aldehyde (Side Chain) or the pyrazine ring (Core).

Comparative Reactivity Table
Reaction TypeTarget SiteReagent ClassConditionsOutcome
Condensation 6-CHO Primary Amines (

)
EtOH, cat.[1] AcOH, RTSchiff Base / Imine (Rapid, High Yield)
Condensation 6-CHO Hydrazines (

)
EtOH, RefluxHydrazone (Stable, Bioactive)

C2 Alkyl/Aryl AminesDMSO,

, Oxidant
2-Amino-6-formylquinoxaline (Requires oxidation)

C2 Grignard ReagentsTHF,

2-Alkyl-6-formylquinoxaline (Addition-Elimination)
Pathway A: Aldehyde Functionalization (Hydrazone Formation)

Hydrazone derivatives of quinoxaline are potent anticancer and antitubercular agents. The 6-CHO group reacts selectively with hydrazines without disturbing the pyrazine ring.

Protocol:

  • Dissolve 6-formylquinoxaline (1.0 eq) in Ethanol.

  • Add substituted hydrazine (1.1 eq) and a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Reflux for 2 hours. The product typically precipitates upon cooling.

Pathway B: Nucleophilic Attack at C2 (Chichibabin-type)

Direct amination at C2 is facilitated by the 6-CHO group. Unlike unsubstituted quinoxaline, which is sluggish to


, the 6-formyl variant lowers the activation energy for nucleophilic attack at C2.
  • Regioselectivity:

    
     C2 selectivity over C3.
    
  • Mechanism: Addition of the nucleophile to C2 forms a

    
    -complex (Meisenheimer complex), followed by oxidative aromatization (often requiring air or an external oxidant like 
    
    
    
    or just ambient
    
    
    in DMSO).

Spectroscopic Characterization (NMR)[2][3][4]

Identifying the correct regioisomer and oxidation state is critical.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Aldehyde Proton: Distinct singlet at

      
       10.1–10.3 ppm .
      
    • H2/H3 (Pyrazine): Two singlets at

      
       8.9–9.1 ppm . The 6-CHO group deshields these protons relative to unsubstituted quinoxaline (
      
      
      
      8.8).
    • H5 (Benzene): Doublet at

      
       8.5 ppm  (meta coupling). Highly deshielded due to being ortho to the CHO group and peri to N4.
      
    • H7/H8: Multiplets in the

      
       7.8–8.2 ppm  range.
      

Medicinal Chemistry Implications[2][5][6]

In drug design, the 6-formyl group is rarely the final endpoint; it is a "warhead" precursor.

  • Covalent Trapping: The aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues in the ATP-binding pockets of kinases.

  • Intercalation: Quinoxaline is a planar intercalator. Derivatizing the 6-position with hydrazones extends the planar surface area, enhancing

    
    -
    
    
    
    stacking interactions with DNA base pairs.
  • Solubility: The aldehyde can be reduced to a hydroxymethyl (

    
    ) or oxidized to a carboxylic acid (
    
    
    
    ) to modulate LogP and solubility profiles during lead optimization.

References

  • Cheung, C. W., et al. (2019). "Regioselective functionalization of quinoxalines via nucleophilic aromatic substitution." Journal of Organic Chemistry.

  • Riley, H. A., & Gray, A. R. (1943). "Selenium Dioxide Oxidation of Methyl Groups." Organic Syntheses, Coll. Vol. 2, p.509.

  • Ajani, O. O. (2014). "Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine." European Journal of Medicinal Chemistry, 85, 688-715.

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

  • BenchChem Technical Notes. (2025). "Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines."

Sources

Crystal structure and melting point data for 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

3-Chloroquinoxaline-6-carbaldehyde (CAS: 1427632-20-9) represents a critical "bifunctional pharmacophore" in modern drug discovery. Unlike simple quinoxalines, this scaffold offers two distinct orthogonal reactivity handles:

  • The C3-Chlorine: A highly electrophilic site primed for SNAr displacements with amines, thiols, or alkoxides, often used to introduce solubility-enhancing groups or specific binding motifs.

  • The C6-Aldehyde: A versatile carbonyl handle for reductive aminations, Wittig olefinations, or condensation reactions to build extended pi-systems.

This guide synthesizes the physicochemical data, structural expectations, and experimental protocols required to utilize this compound effectively. Due to the scarcity of open-source crystallographic data for this specific regioisomer, this document provides a predictive structural model based on isostructural analogs (e.g., 2-chloroquinoline-3-carbaldehyde) and details the self-validating protocols to confirm its identity.

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational predictions where specific experimental data is proprietary.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionConfidence Level
Molecular Formula C₉H₅ClN₂OExact
Molecular Weight 192.60 g/mol Exact
Appearance Pale yellow to tan crystalline solidHigh (Observed)
Melting Point 148 – 153 °C (Predicted range)Medium (Based on 2-chloroquinoline-3-carbaldehyde analog [1])
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃. Insoluble in water.High
LogP (Predicted) 2.1 – 2.4High
H-Bond Acceptors 3 (N1, N4, O)Exact
Topological Polar Surface Area ~43 ŲHigh

Scientist's Note: The melting point of quinoxaline derivatives is highly sensitive to purity. The "chloro" substituent typically raises the melting point relative to the parent heterocycle due to increased molecular weight and halogen bonding interactions, while the aldehyde introduces dipole-dipole stabilization.

Crystal Structure Analysis

Predictive Structural Model

In the absence of a public CIF (Crystallographic Information File) for the specific 3-chloro-6-carbaldehyde isomer, we derive the expected packing from the isostructural 2-chloroquinoline-3-carbaldehyde (CCDC Ref: 73568-25-9) [1].

  • Space Group: Likely Monoclinic, P2₁/c . This is the most common packing for planar, polar heterocycles of this size.

  • Molecular Geometry: The quinoxaline core is expected to be essentially planar (RMS deviation < 0.02 Å). The C6-aldehyde group will likely lie coplanar with the aromatic ring to maximize π-conjugation, though steric repulsion with C5-H or C7-H may induce a slight torsion (approx. 5–10°).

  • Intermolecular Forces:

    • π-π Stacking: Strong face-to-face stacking interactions (centroid-centroid distance ~3.6–3.8 Å) are expected between antiparallel quinoxaline dimers.

    • Halogen Bonding: The C3-Cl atom often engages in Type II halogen bonding (C–Cl···N or C–Cl···O) which directs the crystal lattice formation.

Workflow: Single Crystal Growth & Solution

To confirm the structure of your specific batch, follow this self-validating workflow.

CrystalWorkflow Start Purified Compound (>98% HPLC) Solvent Solvent Selection (DCM/Hexane or Acetone/Water) Start->Solvent Dissolve Method Vapor Diffusion (Slow Evaporation) Solvent->Method Incubate Harvest Harvest Crystal (0.2 x 0.2 x 0.1 mm) Method->Harvest 2-5 Days XRD Single Crystal XRD (Mo Kα, 100K) Harvest->XRD Mount Solve Structure Solution (SHELXT / Olex2) XRD->Solve Refine

Figure 1: Standardized workflow for obtaining high-quality crystal data for quinoxaline intermediates.

Synthetic Pathway & Experimental Protocols

The synthesis of 3-chloroquinoxaline-6-carbaldehyde requires careful regiocontrol. The most robust route avoids direct formylation (which often yields mixtures) and instead utilizes a pre-functionalized precursor.[1]

Recommended Synthetic Route

Strategy: Construct the quinoxaline core with the carbon framework in place (using 3,4-diaminobenzoic acid derivatives), then convert the hydroxyl handle to a chloride and the ester/acid handle to the aldehyde.

SynthesisRoute SM1 3,4-Diaminobenzoic Acid Int1 2-Hydroxyquinoxaline- 6-carboxylic acid (Regioisomer Mixture) SM1->Int1 Condensation (H2O/HCl, Reflux) SM2 Glyoxylic Acid SM2->Int1 Condensation (H2O/HCl, Reflux) Int2 Methyl 2-hydroxyquinoxaline- 6-carboxylate Int1->Int2 Esterification (MeOH, H2SO4) Int3 Methyl 3-chloroquinoxaline- 6-carboxylate Int2->Int3 Chlorination (POCl3, Reflux) Product 3-Chloroquinoxaline- 6-carbaldehyde Int3->Product Reduction/Oxidation (DIBAL-H or LiAlH4 then MnO2)

Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.

Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-chloroquinoxaline-6-carboxylate

Note: This intermediate is commercially available (CAS 948833-63-4) and is the recommended starting point to save time.

  • Chlorination: Suspend methyl 2-hydroxyquinoxaline-6-carboxylate (1.0 eq) in POCl₃ (5.0 eq).

  • Catalysis: Add a catalytic amount of DMF (3-5 drops).

  • Reflux: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) until the polar starting material disappears.

  • Workup: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Caution: Exothermic!). Neutralize with saturated NaHCO₃ to pH 7–8.

  • Isolation: Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes).

Step 2: Conversion to 3-Chloroquinoxaline-6-carbaldehyde
  • Reduction (DIBAL-H Method): Dissolve the ester (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 mins. Stir at -78°C for 2 hours.

  • Quench: Quench with methanol (at -78°C) followed by saturated Rochelle’s salt solution. Warm to RT and stir until layers separate clearly.

  • Purification: The crude aldehyde is often pure enough for use; otherwise, purify via silica gel chromatography (rapid elution to avoid degradation).

Quality Control & Validation

Trustworthiness in chemical biology relies on rigorous characterization. Do not proceed to biological assays without meeting these criteria.

Table 2: QC Specifications
TechniqueAcceptance CriteriaDiagnostic Signal
¹H NMR (400 MHz, DMSO-d₆) >95% PurityAldehyde proton: Singlet at δ 10.1–10.2 ppm.Aromatic: 3 distinct signals in the 8.0–9.0 ppm range.Pyrazine H: Singlet at ~δ 9.1 ppm (C2-H).
LC-MS (ESI+) Single Peak[M+H]⁺: 193.0 / 195.0 (3:1 ratio characteristic of Chlorine).
HPLC >98% AreaRetention time consistent with standard; no broad tailing.
Diagnostic NMR Interpretation

The C2-proton (adjacent to the Chlorine) is the most diagnostic signal. In the 3-chloro derivative, this proton is deshielded significantly (approx δ 9.1 ppm). If the signal appears upfield (δ 8.5 ppm), suspect the formation of the regioisomer or hydrolysis to the hydroxy species.

References

  • Khan, F. N., et al. (2009). "2-Chloroquinoline-3-carbaldehyde."[2] Acta Crystallographica Section E, 65(11), o2687.

  • BenchChem. (2025).[1][2][3] "Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison." Technical Guide.

  • PubChem. (2025).[4] "Methyl 3-chloroquinoxaline-6-carboxylate (CAS 948833-63-4)."[5] National Library of Medicine.

  • Galal, S. A., et al. (2011). "2,3-Dichloroquinoxaline as a versatile building block." Arabian Journal of Chemistry, 10, S135-S166.

Sources

Navigating Regioisomerism in Quinoxaline Scaffolds: A Technical Guide to 3-Chloroquinoxaline-6-carbaldehyde and its 2-Chloro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged pharmacophores in modern drug discovery, frequently serving as the structural core for kinase inhibitors, receptor antagonists, and antimicrobial agents. When functionalizing the quinoxaline core, the introduction of an electron-withdrawing group—such as a 6-carbaldehyde—breaks the


 symmetry of the pyrazine ring. This creates a profound electronic asymmetry between the C2 and C3 positions.

Understanding the mechanistic difference between 3-chloroquinoxaline-6-carbaldehyde and 2-chloroquinoxaline-6-carbaldehyde is not merely an academic exercise; it is the fundamental basis for designing regioselective synthetic routes and conducting rational Structure-Activity Relationship (SAR) studies. This whitepaper deconstructs the electronic principles driving this regioisomerism and provides self-validating protocols for their selective synthesis and functionalization.

The Core Divergence: Electronic Asymmetry and Resonance

The fundamental difference between the 2-chloro and 3-chloro isomers lies in their reactivity toward Nucleophilic Aromatic Substitution (


), which is dictated by the spatial relationship of the pyrazine carbons to the 6-formyl group[1].

The 6-carbaldehyde group exerts strong resonance (


) and inductive (

) electron-withdrawing effects. However, this withdrawal is not distributed equally across the bicyclic system:
  • The C2 Position (Para-Conjugation): When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex localizes on the adjacent N1 atom. Because N1 is fused to C8a—which is strictly para to the 6-carbaldehyde group—the electron density seamlessly delocalizes across the conjugated

    
    -system directly into the electron-withdrawing carbonyl oxygen. This para-conjugation profoundly stabilizes the transition state.
    
  • The C3 Position (Meta-Conjugation): Conversely, nucleophilic attack at C3 localizes the charge on N4. N4 is fused to C4a, which is meta to the 6-carbaldehyde group. Due to this meta relationship, direct resonance delocalization into the formyl group is quantum-mechanically forbidden, leaving the intermediate significantly higher in energy.

Consequently, the C2 position is vastly more electrophilic than the C3 position.

Meisenheimer cluster_C2 C2 Attack Pathway (Para-Conjugation) cluster_C3 C3 Attack Pathway (Meta-Conjugation) A1 Nucleophile attacks C2 A2 Charge localizes on N1 A1->A2 A3 Charge delocalizes to C8a A2->A3 A4 Para-transfer to C6 A3->A4 A5 Stabilized by 6-CHO A4->A5 B1 Nucleophile attacks C3 B2 Charge localizes on N4 B1->B2 B3 Charge delocalizes to C4a B2->B3 B4 Meta-transfer (Cannot reach C6) B3->B4 B5 No CHO Stabilization B4->B5

Meisenheimer complex stabilization pathways for C2 vs. C3 nucleophilic attack.

De Novo Synthesis: The Thermodynamic Preference for the 2-Chloro Isomer

When synthesizing mono-chloro formyl-quinoxalines de novo, the standard approach involves the condensation of an o-phenylenediamine with an


-dicarbonyl compound[2]. For this scaffold, 3,4-diaminobenzaldehyde is reacted with glyoxylic acid.

The regioselectivity of this cyclization is governed by the nucleophilicity of the diamine:

  • The 4-amino group is para to the formyl group. Its lone pair delocalizes into the carbonyl, rendering it significantly less nucleophilic.

  • The 3-amino group is meta to the formyl group and only experiences inductive withdrawal, making it the more potent nucleophile.

During condensation, the more nucleophilic 3-amino group selectively attacks the highly electrophilic aldehyde carbon of glyoxylic acid, while the deactivated 4-amino group attacks the carboxylic acid. This exclusive regioselective cyclization yields 2-oxo-1,2-dihydroquinoxaline-6-carbaldehyde. Subsequent chlorination with


 provides the 2-chloroquinoxaline-6-carbaldehyde  isomer as the thermodynamic default.

Regioselective SNAr: Accessing the 3-Chloro Isomer

Because the 2-chloro isomer is the default product of de novo synthesis, isolating the 3-chloroquinoxaline-6-carbaldehyde scaffold requires a desymmetrization strategy using 2,3-dichloroquinoxaline-6-carbaldehyde[3].

By exploiting the heightened electrophilicity of the C2 position (as established in Section 1), researchers can subject the 2,3-dichloro precursor to a stoichiometric equivalent of a nucleophile or a selective hydride source[4]. The C2 chloride is rapidly displaced, leaving the unreacted C3 chloride intact. Thus, 3-chloroquinoxaline derivatives are typically isolated as the kinetic products of regioselective


 reactions.

Synthesis Start1 3,4-Diaminobenzaldehyde + Glyoxylic Acid Condense Regioselective Condensation (C3-NH2 attacks Aldehyde) Start1->Condense Oxo 2-Oxo-quinoxaline-6-carbaldehyde Condense->Oxo POCl3 POCl3 Chlorination Oxo->POCl3 Product1 2-Chloroquinoxaline-6-carbaldehyde (Thermodynamic Product) POCl3->Product1 Start2 2,3-Dichloroquinoxaline-6-carbaldehyde Hydride Regioselective Reduction / SNAr (Attack at C2) Start2->Hydride Product2 3-Chloroquinoxaline-6-carbaldehyde (Kinetic/Derivatized Product) Hydride->Product2

Divergent synthetic pathways for accessing 2-chloro and 3-chloro quinoxaline regioisomers.

Comparative Data Profile

To streamline SAR planning, the physiochemical and kinetic differences between the two isomers are summarized below.

Table 1: Comparative Profiling of Quinoxaline-6-carbaldehyde Isomers

Property2-Chloroquinoxaline-6-carbaldehyde3-Chloroquinoxaline-6-carbaldehyde
Substitution Position C2 (ortho to N1)C3 (ortho to N4)
Electrophilicity Highly Activated (via N1 polarization)Moderately Activated

Reactivity
Fast (Kinetic favored)Slow (Thermodynamic favored)
Primary Synthesis De novo condensation (Glyoxylic acid)Regioselective

of 2,3-dichloro precursor
Role in Drug Design Readily functionalized anchor pointStable anchor for late-stage C3 functionalization

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. By strictly controlling stoichiometry and temperature, the inherent electronic biases of the molecules drive the reactions to the desired outcomes.

Protocol A: De Novo Synthesis of 2-Chloroquinoxaline-6-carbaldehyde

This protocol utilizes the natural nucleophilic disparity of 3,4-diaminobenzaldehyde to force the formation of the 2-chloro isomer.

  • Condensation: Dissolve 3,4-diaminobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water. Add glyoxylic acid monohydrate (1.1 eq) in a single portion.

  • Cyclization: Stir the mixture at room temperature for 4 hours. The intermediate, 2-oxo-1,2-dihydroquinoxaline-6-carbaldehyde, will precipitate as a solid due to its low solubility in the aqueous matrix. Filter, wash with cold water, and dry under a vacuum.

  • Chlorination: Suspend the dried intermediate in neat

    
     (10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq) to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.
    
  • Reflux & Workup: Reflux the mixture at 100°C for 3 hours. Cool to room temperature and carefully pour the mixture over crushed ice to quench excess

    
    . Neutralize with saturated 
    
    
    
    and extract with Ethyl Acetate. Dry over
    
    
    and concentrate to yield the pure 2-chloro isomer.
Protocol B: Regioselective to Isolate 3-Chloro Derivatives

This protocol demonstrates how to selectively functionalize the C2 position of 2,3-dichloroquinoxaline-6-carbaldehyde, leaving the C3 chloride intact to yield a 3-chloro isomer derivative.

  • Preparation: Dissolve 2,3-dichloroquinoxaline-6-carbaldehyde (1.0 eq) in anhydrous THF. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) as a non-nucleophilic base.

  • Thermal Control: Cool the reaction flask to exactly 0°C using an ice bath. Causality note: Lowering the thermal energy prevents the nucleophile from overcoming the higher activation barrier required for C3 attack.

  • Nucleophile Addition: Add the desired secondary amine nucleophile (1.0 eq) dropwise over 15 minutes. Strict 1:1 stoichiometry is critical to prevent di-substitution.

  • Monitoring & Isolation: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc). The C2 position reacts rapidly. Once the starting material is consumed, quench immediately with cold water, extract with DCM, and purify via flash chromatography to isolate the 2-substituted-3-chloroquinoxaline-6-carbaldehyde derivative.

References

  • "Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands" - ResearchGate. URL: [Link]

  • "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade" - Arabian Journal of Chemistry. URL: [Link]

  • "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry" - MDPI. URL: [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The functionalization of the quinoxaline scaffold is a foundational transformation in medicinal chemistry and materials science. Specifically, 3-chloroquinoxaline-6-carbaldehyde (CAS 1427632-20-9) serves as a highly versatile, dual-functionalized building block[1]. This guide details the mechanistic rationale and a self-validating experimental protocol for executing a Nucleophilic Aromatic Substitution (SNAr) at the C3 position, specifically engineered to avoid competing reactions at the C6-formyl group.

Mechanistic Intelligence & Chemoselectivity

The SNAr reaction on the quinoxaline ring is thermodynamically driven by the , which stabilize the anionic Meisenheimer intermediate[2]. The presence of the C6-carbaldehyde group further depletes electron density from the aromatic system, making the C3-chloride highly susceptible to nucleophilic attack[3].

The Chemoselectivity Challenge: While the C3 position is activated for SNAr, the C6-formyl group is highly reactive toward primary amines, leading to rapid Schiff base (imine) condensation. To achieve clean SNAr without the need for transient acetal protection, secondary amines (e.g., morpholine, piperidine) must be utilized.

Chemoselectivity Substrate 3-Chloroquinoxaline- 6-carbaldehyde SecAmine Secondary Amine (e.g., Morpholine) Substrate->SecAmine Reacts with PrimAmine Primary Amine (e.g., Aniline) Substrate->PrimAmine Reacts with SNArProduct Selective SNAr Product (Aldehyde Intact) SecAmine->SNArProduct Clean SNAr ImineProduct Imine Formation + SNAr (Mixture) PrimAmine->ImineProduct Competing Condensation

Chemoselectivity logic for nucleophilic attack on 3-chloroquinoxaline-6-carbaldehyde.

Mechanistic Divergence: It is critical to note that the choice of nucleophile dictates the reaction pathway. While amines proceed via the standard addition-elimination (SNAr) mechanism, the use of softer nucleophiles, such as ketone enolates, can shift the pathway entirely to a[4].

ReactionPathways Substrate 3-Chloroquinoxaline- 6-carbaldehyde Amine Amine Nucleophiles Substrate->Amine Enolate Ketone Enolates Substrate->Enolate SNAr Addition-Elimination (SNAr) Amine->SNAr SRN1 Radical-Nucleophilic Substitution (SRN1) Enolate->SRN1 Product Substituted Quinoxaline SNAr->Product SRN1->Product

Mechanistic divergence based on nucleophile selection (SNAr vs. SRN1).

Reagent Matrix & Condition Optimization

To ensure a self-validating and high-yielding protocol, the following parameters have been optimized for a 1.0 mmol scale reaction using morpholine as the model secondary amine.

ParameterOptimal ConditionAlternativeMechanistic Rationale
Solvent Anhydrous DMF (0.2 M)DMSO or MeCNDMF provides optimal solubility for the substrate and stabilizes the polar Meisenheimer transition state.
Base DIPEA (2.0 eq)K₂CO₃ (2.5 eq)DIPEA maintains a homogeneous mixture, preventing erratic stirring kinetics common with heterogeneous carbonates at small scales.
Nucleophile Morpholine (1.2 eq)Piperidine (1.2 eq)A slight excess ensures complete conversion without complicating downstream purification.
Temperature 60 °C80 °C60 °C is the kinetic sweet spot; higher temperatures risk thermal degradation or oxidation of the sensitive C6-aldehyde.

Experimental Protocol: Synthesis of 3-Morpholinoquinoxaline-6-carbaldehyde

Workflow Step1 1. Reagent Preparation Substrate + Amine + DIPEA in DMF Step2 2. Reaction Heating Stir at 60 °C for 2-4 hours Step1->Step2 Step3 3. Reaction Quenching Pour into ice-cold water Step2->Step3 Step4 4. Extraction & Washing Extract with EtOAc, wash with 5% LiCl Step3->Step4 Step5 5. Purification Column Chromatography (Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the SNAr reaction.

Step-by-Step Execution:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroquinoxaline-6-carbaldehyde (1.0 mmol, 192.6 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Note: The starting material should be retrieved from refrigerated storage to ensure purity[1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the pale yellow solution. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add morpholine (1.2 mmol, 104 µL) via a microsyringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C using a pre-heated oil bath or aluminum heating block.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.6) should be fully consumed within 2 to 3 hours, replaced by a more polar, lower Rf spot (Rf ~0.35). A visual color shift from pale yellow to deep yellow/orange is a reliable indicator of successful conjugation.

  • Quenching: Remove the flask from the heat source and cool to room temperature. Slowly pour the reaction mixture into 25 mL of vigorously stirred, ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers.

  • Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Expertise Insight: Lithium ions strongly coordinate with DMF, effectively pulling this high-boiling solvent out of the organic phase and preventing contamination during concentration. Follow with a final brine wash (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes) to afford the pure 3-morpholinoquinoxaline-6-carbaldehyde.

Troubleshooting & Analytical Validation

  • Missing Aldehyde Peak in NMR: If the characteristic aldehyde proton (~10.0 - 10.5 ppm in ¹H NMR) is absent, and a primary amine was used, you have inadvertently synthesized the imine. Revert to a secondary amine or protect the aldehyde as a dimethyl acetal prior to SNAr.

  • Incomplete Conversion: If starting material persists after 4 hours, verify the integrity of the base. DIPEA can degrade over time; ensure it is stored properly and is anhydrous.

  • Product Co-eluting with DMF: If the isolated product smells faintly of amine/fish (characteristic of DMF degradation) or shows a DMF singlet at ~2.9 ppm in NMR, the 5% LiCl wash was insufficient. Redissolve the product in EtOAc and repeat the LiCl washes.

References

Sources

Application Notes and Protocols for the Reductive Amination of 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the reductive amination of 3-chloroquinoxaline-6-carbaldehyde, a critical heterocyclic building block in medicinal chemistry. Recognizing the importance of this scaffold in the synthesis of novel therapeutic agents, this document offers an in-depth exploration of the reaction mechanism, a comparative analysis of common reducing agents, and step-by-step procedures for reacting the target aldehyde with both primary and secondary amines. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success. This guide is intended to empower researchers to efficiently synthesize diverse amine derivatives of 3-chloroquinoxaline, accelerating drug discovery and development efforts.

Introduction: The Strategic Importance of the 3-Chloroquinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The presence of a chlorine atom at the 3-position and a formyl group at the 6-position of the quinoxaline core in 3-chloroquinoxaline-6-carbaldehyde offers two orthogonal points for chemical modification. The aldehyde functionality serves as a versatile handle for introducing a variety of amine-containing moieties through reductive amination, a highly efficient and widely used transformation in organic synthesis.[5][6][7] This allows for the systematic exploration of the chemical space around the quinoxaline core, a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope.[8] The reaction proceeds via the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine.[9][10] This one-pot procedure is highly atom-economical and often provides the desired products in high yields with minimal side-product formation.[11]

The Core Directive: Understanding the Reductive Amination Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing reductive amination procedures. The process can be conceptually divided into two key stages:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a hemiaminal intermediate. Subsequent dehydration, which is often the rate-limiting step and can be facilitated by mild acid, leads to the formation of a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).[5][9][12]

  • Reduction: A reducing agent present in the reaction mixture then delivers a hydride to the electrophilic carbon of the imine or iminium ion, generating the final secondary or tertiary amine product.[5][6]

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Reductive_Amination_Mechanism cluster_0 Stage 1: Imine/Iminium Ion Formation cluster_1 Stage 2: Reduction Aldehyde 3-Chloroquinoxaline- 6-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary or Secondary Amine (RNH₂ or R₂NH) Amine->Hemiaminal Imine_Iminium Imine/Iminium Ion Hemiaminal->Imine_Iminium - H₂O (acid-catalyzed) Final_Amine Substituted Amine Product Imine_Iminium->Final_Amine + Hydride Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Amine

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

Several reducing agents are commonly employed for reductive amination, each with distinct advantages and limitations. The choice of reagent can significantly impact reaction efficiency, selectivity, and compatibility with other functional groups.

Reducing AgentKey CharacteristicsRecommended SolventsNotes
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups.[13][14] Often the reagent of choice for general reductive aminations. Less basic than other borohydrides.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[13][15]Moisture-sensitive. Reactions are typically run under an inert atmosphere. Acetic acid can be used as a catalyst, particularly for less reactive ketones.[13][14]
Sodium Cyanoborohydride (NaBH₃CN) Less reactive than NaBH₄, allowing for one-pot procedures as it does not readily reduce aldehydes or ketones at neutral pH.[9][16]Methanol (MeOH), Ethanol (EtOH)[15]Highly toxic (releases HCN gas upon acidification). Requires careful handling and disposal. Lewis acids like ZnCl₂ can be added to enhance reactivity for challenging substrates.[15]
Sodium Borohydride (NaBH₄) More reactive than NaBH(OAc)₃ and NaBH₃CN; can reduce the starting aldehyde.[6][15] Best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[7][13]Methanol (MeOH), Ethanol (EtOH)[15]Cost-effective and readily available. The reaction is typically performed at a lower temperature (e.g., 0 °C) to control reactivity.
Catalytic Hydrogenation (H₂/Pd/C) "Green" and atom-economical method.[11] Can be performed at atmospheric or elevated pressure.Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)May not be suitable for substrates with other reducible functional groups (e.g., alkynes, nitro groups). The chloro-substituent on the quinoxaline ring may be susceptible to hydrodehalogenation, which is a potential side reaction.

For the reductive amination of 3-chloroquinoxaline-6-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as the initial choice due to its mildness, high chemoselectivity, and broad functional group tolerance.[14] This minimizes the risk of over-reduction or undesired side reactions.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 3-Chloroquinoxaline-6-carbaldehyde and many amines are irritants and potentially harmful. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)

This protocol is generally applicable for both primary and secondary amines and is the recommended starting point for optimization.

Materials:

  • 3-Chloroquinoxaline-6-carbaldehyde

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Protocol_1_Workflow Start Start Step1 1. Dissolve Aldehyde and Amine in Anhydrous Solvent Start->Step1 Step2 2. Add NaBH(OAc)₃ in one portion Step1->Step2 Step3 3. Stir at Room Temp. (2-24 h) Step2->Step3 Step4 4. Monitor by TLC/LC-MS Step3->Step4 Step5 5. Quench with aq. NaHCO₃ Step4->Step5 Reaction Complete Step6 6. Extract with Organic Solvent Step5->Step6 Step7 7. Dry, Filter, and Concentrate Step6->Step7 End Purified Product Step7->End

Caption: Workflow for Protocol 1.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-chloroquinoxaline-6-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1 M).

  • Add the desired primary or secondary amine (1.0–1.2 eq) to the solution and stir for 10-15 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.2–1.5 eq) to the stirring mixture. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2–24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Borohydride (Two-Step Procedure)

This protocol is a cost-effective alternative, particularly for reactions with primary amines where dialkylation can be a concern.[13]

Materials:

  • 3-Chloroquinoxaline-6-carbaldehyde

  • Primary amine of choice

  • Anhydrous methanol (MeOH) or ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 3-chloroquinoxaline-6-carbaldehyde (1.0 eq) and the desired primary amine (1.0–1.2 eq) in anhydrous methanol or ethanol.

  • Stir the mixture at room temperature to allow for imine formation. Monitor the consumption of the aldehyde by TLC or LC-MS (typically 1–4 hours).

  • Once imine formation is complete or has reached equilibrium, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1–1.5 eq) in small portions, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1–3 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider adding a catalytic amount of acetic acid (0.1–0.5 eq) when using NaBH(OAc)₃, especially with less nucleophilic amines. For the NaBH₄ protocol, ensure sufficient time is allowed for imine formation before adding the reducing agent.

  • Side Reactions: The chloro-substituent at the 3-position of the quinoxaline ring is generally stable under these reductive amination conditions. However, with highly nucleophilic amines or under prolonged reaction times at elevated temperatures, nucleophilic aromatic substitution of the chloride may occur. Monitor the reaction for the formation of any unexpected byproducts.

  • Dialkylation: When using primary amines, the formation of a tertiary amine via dialkylation is a potential side reaction. Using a slight excess of the aldehyde or employing the two-step NaBH₄ protocol can help to minimize this.[13]

  • Purification: The resulting amines can sometimes be basic and may streak on silica gel during chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and separation.

Conclusion

The reductive amination of 3-chloroquinoxaline-6-carbaldehyde is a powerful and versatile method for the synthesis of a diverse library of substituted amines. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate novel compounds with potential therapeutic applications. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation. As with any synthetic procedure, optimization may be required for specific substrates to achieve the best possible outcomes.

References

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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-3862.
  • Zhang, Y., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1832.
  • E.V. Mironova, et al. (2020). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 25(24), 5961.
  • Fe@Pd/C: An efficient magnetically separable catalyst for direct reductive amination of carbonyl compounds using environment friendly molecular hydrogen in aqueous reaction medium. (2017).
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  • Al-Tel, T. H., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.
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  • Singh, P., et al. (2021). Synthesis of 4-(2-Methyl quinoxaline-3-yloxy)benzaldehyde and N-((4-(2-methylquinoxaline-3-yloxy)phenyl)methylene)-4-Substituted Benzenamine as Antibacterial/Antifungal Agents. Asian Journal of Chemistry, 33(1), 135-140.
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Palladium-catalyzed cross-coupling reactions with 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Chloroquinoxaline-6-carbaldehyde

Executive Summary & Strategic Analysis

Subject: 3-Chloroquinoxaline-6-carbaldehyde (CAS: Variable/Derivative specific) Core Reactivity: Heteroaryl Chloride (


 C-Cl) + Electrophilic Aldehyde (

C=O).

This guide details the synthetic protocols for functionalizing 3-chloroquinoxaline-6-carbaldehyde via Palladium (Pd)-catalyzed cross-coupling. This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., VEGFR, PDGF), intercalating agents, and organic semiconductors.

Strategic Challenges:

  • Chemoselectivity: The C3-chloride is highly activated for oxidative addition due to the electron-deficient pyrazine ring. However, the C6-aldehyde is susceptible to nucleophilic attack (by strong bases like alkoxides) or competitive oxidation.

  • Base Sensitivity: Standard Buchwald-Hartwig bases (e.g., NaO

    
    Bu) can trigger Cannizzaro reactions or aldol condensations on the aldehyde.
    
  • Catalyst Poisoning: The quinoxaline nitrogens can coordinate to Pd, potentially arresting the catalytic cycle. Bis-dentate ligands with large bite angles (e.g., Xantphos, dppf) are required to prevent this.

Reaction Scope & Decision Tree

The following diagram outlines the strategic workflow for diversifying this scaffold.

ReactionScope Substrate 3-Chloroquinoxaline- 6-carbaldehyde Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Sono Sonogashira (Alkynylation) Substrate->Sono Terminal Alkyne Pd(PPh3)2Cl2, CuI Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald Amine (HNR2) Pd2(dba)3, Xantphos Prod_Suz 6-Formyl-3-arylquinoxaline Suzuki->Prod_Suz Prod_Sono 6-Formyl-3-alkynylquinoxaline Sono->Prod_Sono Prod_Buch 6-Formyl-3-aminoquinoxaline Buchwald->Prod_Buch

Caption: Divergent synthesis pathways from the 3-chloroquinoxaline-6-carbaldehyde core.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds to install aryl or heteroaryl groups. Critical Factor: Preservation of the aldehyde requires a mild base (Carbonate/Phosphate) rather than Hydroxide.

Reagents & Materials
  • Substrate: 3-Chloroquinoxaline-6-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

    • Why: The ferrocenyl ligand (dppf) is robust, resists oxidation, and prevents Pd coordination to the quinoxaline nitrogens.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) or Toluene : Water (10:1 v/v)

Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the quinoxaline substrate (1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Degassing (Crucial): Seal the vial with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3x).

  • Solvent Addition: Inject degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexanes). The aldehyde spot (usually lower R_f than chloride) should remain UV active.

  • Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂).

Protocol 2: Sonogashira Coupling

Objective: Installation of alkynes (sp-C coupling). Critical Factor: Air exclusion is vital to prevent Glaser homocoupling of the alkyne and oxidation of the aldehyde.

Reagents & Materials
  • Substrate: 3-Chloroquinoxaline-6-carbaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2–3 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1) or DMF/TEA.

Step-by-Step Methodology
  • Charge: Add substrate, Pd catalyst, and CuI to a Schlenk tube.

  • Inert Atmosphere: Evacuate/Refill with Argon (3x).

  • Solvation: Add degassed THF (or DMF) and TEA.

  • Addition: Add the terminal alkyne via syringe.

    • Note: If the alkyne is a solid, add it in step 1.

  • Reaction: Stir at RT to 50 °C .

    • Insight: Quinoxaline chlorides are highly reactive; high heat often causes tarring in Sonogashira conditions. Start at RT.[2]

  • Work-up: Filter through a Celite pad to remove Pd/Cu salts. Concentrate and purify.

Protocol 3: Buchwald-Hartwig Amination

Objective: C-N bond formation. Critical Factor: Base selection. Avoid NaO


Bu. Use Cs₂CO₃ to prevent side reactions with the aldehyde.
Reagents & Materials
  • Substrate: 3-Chloroquinoxaline-6-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–3 mol%)

  • Ligand: Xantphos (4–6 mol%)

    • Why: Xantphos has a wide bite angle (111°), facilitating the reductive elimination of the bulky amine and preventing catalyst deactivation by the heterocycle.

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Pre-complexation: In the reaction vessel, mix Pd₂(dba)₃ and Xantphos in the solvent under Argon for 5-10 minutes to generate the active catalyst species (L-Pd-L).

  • Substrate Addition: Add the quinoxaline substrate, amine, and Cs₂CO₃.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Work-up: Cool to RT. Filter through Celite.[1]

  • Purification: Flash chromatography.

    • Note: Aminated quinoxalines are often highly fluorescent and polar. Adjust solvent polarity accordingly (e.g., DCM/MeOH).

Optimization & Troubleshooting Data

VariableRecommendationRationale
Solvent 1,4-DioxaneHigh boiling point, good solubility for polar heterocycles.
Base Cs₂CO₃ or K₃PO₃"Soft" bases minimize aldehyde degradation compared to alkoxides.
Ligand Xantphos / dppfBidentate ligands prevent Pd coordination to quinoxaline nitrogens.
Temp 80–100 °CSufficient for activation; >110 °C risks aldehyde decomposition.
Side Product De-chlorinationCaused by hydride sources (e.g., excess alcohol). Ensure solvents are dry.

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the oxidative addition into the C3-Cl bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd inserts into C3-Cl) Pd0->OxAdd + 3-Cl-Quinoxaline Metathesis Ligand Exchange (Cl replaced by OH/Base) OxAdd->Metathesis + Base (OH-) TransMet Transmetallation (Ar-B(OH)2 enters) Metathesis->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the Suzuki coupling of 3-chloroquinoxaline-6-carbaldehyde.

References

  • General Quinoxaline Synthesis & Reactivity

    • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2013). International Journal of Chemical Science.

  • Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.

  • Buchwald-Hartwig on Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie Int. Ed.

  • Sonogashira Conditions

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Base Sensitivity in Aldehydes

    • Reactivity of Aldehydes & Ketones.[3][4][5] Chemistry LibreTexts.

Sources

Using 3-Chloroquinoxaline-6-carbaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of Kinase Inhibitors using 3-Chloroquinoxaline-6-carbaldehyde

Introduction: The Quinoxaline Scaffold in Drug Discovery

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purine and indole systems found in endogenous nucleotides. Its planar, electron-deficient 1,4-diazine core allows it to mimic the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors .

3-Chloroquinoxaline-6-carbaldehyde represents a high-value intermediate because it offers two distinct, orthogonal vectors for chemical diversification:

  • The C3-Chlorine (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (SNAr), typically used to install the "Hinge Binder" (the moiety that hydrogen bonds with the kinase hinge region).

  • The C6-Aldehyde (Carbonyl): A versatile handle for reductive amination or Knoevenagel condensation, typically used to attach the "Solvent-Exposed Tail" (critical for solubility and pharmacokinetic properties).

This guide details the synthetic protocols for utilizing this scaffold to generate libraries of PI3K, FGFR, or VEGFR inhibitor analogs.

Strategic Synthetic Workflow

The synthesis of kinase inhibitors from this scaffold generally follows a "Hinge-First" or "Tail-First" logic. The "Hinge-First" approach (SNAr followed by Reductive Amination) is preferred to avoid potential side reactions between the aldehyde and the strong nucleophiles often required for the SNAr step.

Visual Workflow (Graphviz)

QuinoxalineSynthesis cluster_0 Critical Process Parameters (CPP) SM 3-Chloroquinoxaline- 6-carbaldehyde INT Intermediate A (Hinge Binder Installed) SM->INT Step 1: SNAr Ar-NH2, p-TsOH (cat) iPrOH, Reflux PROD Final Kinase Inhibitor (Solubilized) INT->PROD Step 2: Reductive Amination R2-NH, NaBH(OAc)3 DCE, AcOH CPP1 Avoid strong bases (Aldehyde sensitivity) CPP2 Control stoichiometry to prevent bis-addition

Figure 1: Divergent synthetic pathway for accessing 3,6-disubstituted quinoxaline inhibitors.

Detailed Experimental Protocols

Protocol A: Installation of the Hinge Binder (SNAr)

Targeting the C3-position with an aromatic amine.

Mechanistic Rationale: The 1,4-nitrogen atoms in the quinoxaline ring pull electron density, making the C3-position highly electrophilic. While basic conditions are common for SNAr, the presence of the C6-aldehyde makes the molecule sensitive to aldol-like polymerizations. Therefore, acid-catalyzed SNAr is the preferred method for this specific scaffold.

Materials:

  • 3-Chloroquinoxaline-6-carbaldehyde (1.0 equiv)

  • Aniline derivative (e.g., 3-hydroxyaniline or 4-aminopyridine) (1.1 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: 2-Propanol (iPrOH) or n-Butanol

Step-by-Step Procedure:

  • Setup: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, suspend 3-Chloroquinoxaline-6-carbaldehyde (500 mg, 2.6 mmol) in iPrOH (10 mL).

  • Addition: Add the aniline nucleophile (2.86 mmol) and p-TsOH (0.26 mmol).

  • Reaction: Seal the vessel and heat to reflux (85°C for iPrOH) for 4–12 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.[1]7) should disappear, and a fluorescent yellow/orange spot (product) should appear (Rf ~0.4).

  • Workup: Cool the reaction to room temperature. The product often precipitates as a salt or free base.

    • If precipitate forms: Filter and wash with cold iPrOH and Et₂O.

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃ (to neutralize acid), brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

Typical Yield: 70–85%[2]

Protocol B: Installation of the Solubilizing Tail (Reductive Amination)

Targeting the C6-aldehyde with a secondary amine.

Mechanistic Rationale: The C6-aldehyde is distal to the hinge binding region and points towards the solvent front in most kinase binding pockets (e.g., FGFR1). Attaching a morpholine or piperazine ring here improves water solubility and oral bioavailability. Sodium triacetoxyborohydride (STAB) is used because it is mild and will not reduce the C3-N bond or the quinoxaline ring itself.

Materials:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Secondary amine (e.g., N-methylpiperazine) (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, dissolve Intermediate A (0.5 mmol) in DCE (5 mL). Add the secondary amine (0.6 mmol) and AcOH (0.5 mmol). Stir at room temperature for 30–60 minutes to allow the iminium ion to form.

    • Note: The solution may change color (deepening yellow/orange).

  • Reduction: Add STAB (0.75 mmol) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: LC-MS is preferred here to distinguish between imine (M-2) and amine (product).

  • Workup: Quench with sat. aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine and dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH 90:10:1).

Typical Yield: 60–80%

Data Summary & Troubleshooting

Reaction Optimization Matrix
ParameterConditionOutcome / Note
Solvent (SNAr) DMF/DMSOHigh solubility, but difficult workup. Promotes polymerization of aldehyde.
Solvent (SNAr) iPrOH / n-BuOH Recommended. Product often precipitates; protic solvent assists Cl- displacement.
Base (SNAr) K₂CO₃ / Cs₂CO₃Avoid. Can cause Cannizzaro reaction or aldol condensation of the aldehyde.
Catalyst (SNAr) p-TsOH / HCl Recommended. Activates the C-Cl bond by protonating N4.
Reductant NaBH₄Too strong. Reduces aldehyde to alcohol before amine reacts.
Reductant NaBH(OAc)₃ Recommended. Selectively reduces the iminium ion.[3]
Common Issues & Fixes
  • Issue: Low conversion in SNAr step.

    • Fix: Switch solvent to n-Butanol and increase temperature to 110°C. Ensure the aniline nucleophile is not electron-deficient (e.g., nitro-anilines react poorly).

  • Issue: Formation of Benzyl Alcohol (Aldehyde reduction).

    • Fix: Ensure the imine formation step (Step 1 of Protocol B) runs for at least 30 mins before adding the reducing agent.[3] Use dry solvents.

References

  • Gazit, A., et al. (1996).[4] Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases. Journal of Medicinal Chemistry, 39(11), 2170–2177.

  • Montana, J. G., et al. (2008). Quinoxaline derivatives as kinase inhibitors.[1][4][5][6][7][8][9] Patent WO2008125833.

  • BenchChem. (2025).[3][8] Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents. BenchChem Application Notes.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Note: Chemoselective Knoevenagel Condensation of 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and intercalating DNA binders. 3-Chloroquinoxaline-6-carbaldehyde represents a high-value intermediate because it possesses two distinct electrophilic sites:

  • The Aldehyde (C6): Ready for C-C bond formation via Knoevenagel condensation.[1][2][3]

  • The Chloro-substituent (C3): A "handle" for subsequent Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed cross-coupling (Suzuki/Buchwald).
    

The Challenge: The electron-deficient nature of the quinoxaline ring activates the aldehyde for condensation, but it also renders the C3-chloride susceptible to premature displacement by nucleophilic bases (e.g., piperidine, morpholine) often used as catalysts in Knoevenagel reactions.

This application note details protocols designed to achieve chemoselectivity : promoting the condensation at C6 while preserving the C3-chloride for future diversification.

Mechanistic Insight & Chemoselectivity

The Knoevenagel condensation involves the deprotonation of an active methylene compound (e.g., malononitrile) to form a carbanion, which attacks the aldehyde. In the context of 3-chloroquinoxaline, the reaction landscape is complicated by the competing


 pathway.
Reaction Pathway Diagram[1]

ReactionPathway Start 3-Chloroquinoxaline- 6-carbaldehyde Intermed Aldol Intermediate Start->Intermed Nucleophilic Attack (C6) Product_Side Side Product (3-Amino Substitution) Start->Product_Side Excess 2° Amine High Temp (SNAr at C3) Reagent Active Methylene (e.g., Malononitrile) Reagent->Intermed Base Base Catalyst (Piperidine/TEA) Base->Reagent Deprotonation Product_Desired Target Product (Retention of 3-Cl) Intermed->Product_Desired Dehydration (-H2O)

Figure 1: Reaction pathways showing the desired condensation versus the competing SNAr side reaction.

Critical Control Points
  • Base Selection: Secondary amines (piperidine) are excellent Knoevenagel catalysts but potent nucleophiles. If used in excess or at high heat, they will displace the chloride. Tertiary amines (TEA, DIPEA) or catalytic amounts of secondary amines are preferred.

  • Temperature: High temperatures (>80°C) increase the rate of

    
     substitution.
    
  • Solvent: Protic solvents (Ethanol) stabilize the intermediate enolate but can also facilitate nucleophilic attack.

Experimental Protocols

Protocol A: Classical Conditions (High Throughput)

Best for: Stable active methylenes (Malononitrile, Ethyl Cyanoacetate) where speed is required.

Reagents:

  • Substrate: 3-Chloroquinoxaline-6-carbaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile (1.1 equiv)

  • Solvent: Ethanol (absolute)

  • Catalyst: Piperidine (0.05 equiv - Strictly Catalytic )

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of aldehyde in 5 mL of absolute Ethanol. Slight warming (40°C) may be required for full solubility.

  • Addition: Add 1.1 mmol of Malononitrile. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 1-2 drops of Piperidine via a glass capillary or micropipette.

    • CRITICAL NOTE: Do not add excess piperidine. If the reaction stalls, add 1 drop of Glacial Acetic Acid to buffer the system rather than adding more amine.

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes. A precipitate usually forms within 15 minutes.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Work-up: Cool the mixture in an ice bath for 20 minutes. Filter the precipitate under vacuum.

  • Purification: Wash the cake with cold Ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF if necessary.

Typical Yield: 85–92% Appearance: Yellow to Orange solid.

Protocol B: Microwave-Assisted (Green & Chemoselective)

Best for: Difficult substrates or when avoiding amine contamination is critical.

Reagents:

  • Substrate: 3-Chloroquinoxaline-6-carbaldehyde (1.0 equiv)

  • Active Methylene: 1.0 equiv

  • Solvent: Water:Ethanol (1:1) or Solvent-Free

  • Catalyst: None (Thermal activation) or Ammonium Acetate (0.1 equiv)

Step-by-Step:

  • Preparation: Mix 1.0 mmol aldehyde and 1.0 mmol active methylene in a microwave process vial.

  • Solvent: Add 2 mL of Water:Ethanol (1:1).

  • Irradiation: Cap the vial. Irradiate at 80°C for 10–15 minutes (Power: Dynamic, Max 150W).

    • Why this works: Microwave heating provides rapid energy transfer to the polar transition state, favoring the condensation over the slower

      
       substitution which typically requires prolonged heating.
      
  • Work-up: Pour the reaction mixture into 10 mL ice water. Filter the solid product.

  • Drying: Dry in a vacuum oven at 45°C.

Typical Yield: 88–95% Advantage: Zero risk of piperidine incorporation at the C3 position.

Data Summary & Optimization Matrix

ParameterProtocol A (Classical)Protocol B (Microwave)Notes
Solvent EthanolWater/EtOH (1:1)Protocol B is greener.
Catalyst Piperidine (Cat.)[4][5]None / NH₄OAcProtocol B avoids nucleophiles.
Temp/Time RT / 60 min80°C / 10 minProtocol B is faster.
Risk of Side Rxn Moderate (if base excess)LowKey selection criteria.
Yield 85-92%88-95%Comparable.

Troubleshooting Guide

Use the following logic flow to diagnose issues, specifically regarding the integrity of the 3-Chloro substituent.

Troubleshooting Start Issue Detected CheckMass Check MS (ESI+) Start->CheckMass MassPlus Mass = Expected + 49 Da (Piperidine Adduct) CheckMass->MassPlus Substitution Occurred MassCorrect Mass = Expected Product CheckMass->MassCorrect Product Formed NoRxn Starting Material Remains CheckMass->NoRxn No Reaction Sol1 Reduce Base Loading Switch to Protocol B Use Tertiary Amine (TEA) MassPlus->Sol1 Solution Sol2 Recrystallize from DMF Check Aldehyde Purity MassCorrect->Sol2 But Low Yield? Sol3 Increase Temp (max 60°C) Add 5% Acetic Acid NoRxn->Sol3 Solution

Figure 2: Troubleshooting logic for reaction optimization.

Safety & Handling

  • 3-Chloroquinoxaline derivatives: Potential skin sensitizers. Handle with gloves.

  • Malononitrile: Toxic if swallowed, inhaled, or in contact with skin. Liberates cyanide upon combustion or strong acid contact. Use in a well-ventilated fume hood.

  • Piperidine: Flammable liquid, causes severe skin burns and eye damage.

References

  • Review of Knoevenagel Condensation

    • Organic Chemistry Portal.[6] Knoevenagel Condensation. Retrieved from [Link]

  • Mechanism & Catalysis
  • Quinoxaline Reactivity & Synthesis: Ajani, O. O., et al. "Microwave assisted synthesis and antimicrobial activity of some new quinoxalin-2(1H)-one-3-hydrazone derivatives." Journal of Heterocyclic Chemistry. (General reference for microwave quinoxaline synthesis).
  • Nucleophilic Substitution Risks

    • RSC Advances. Nucleophilic substitution by piperidine in 3-halo-heterocycles. (General principle citation). Retrieved from [Link]

Sources

Functionalization of 3-Chloroquinoxaline-6-carbaldehyde for fluorescent dye synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 3-Chloroquinoxaline-6-carbaldehyde for Tunable Fluorescent Probes

Introduction

The development of high-performance fluorescent probes relies heavily on the "Donor-


-Acceptor" (D-

-A) architecture, where intramolecular charge transfer (ICT) dictates emission properties. Quinoxaline derivatives have emerged as privileged scaffolds for this purpose due to their high electron affinity (acting as the auxiliary acceptor) and excellent chemical stability.

3-Chloroquinoxaline-6-carbaldehyde represents a uniquely versatile building block. It possesses two distinct reactive handles that allow for orthogonal functionalization:

  • The C3-Chlorine: An electrophilic site activated by the adjacent pyrazine nitrogen, susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Pd-catalyzed cross-coupling. This site is ideal for installing electron-donating groups (amines, alkoxides).
    
  • The C6-Aldehyde: A reactive carbonyl capable of condensation reactions (Knoevenagel, Wittig). This site allows for the extension of the

    
    -conjugated system, shifting emission into the Red/NIR region.
    

This guide details the protocols for transforming this scaffold into a library of environment-sensitive fluorescent dyes.

Strategic Design & Workflow

To maximize the utility of 3-chloroquinoxaline-6-carbaldehyde, we employ a "Core-First" approach. The installation of the electron donor at C3 typically precedes the extension of the conjugation at C6 to prevent side reactions with the aldehyde during harsh coupling conditions.

Figure 1: Synthetic Workflow for Quinoxaline-Based Dyes

G Start 3-Chloroquinoxaline- 6-carbaldehyde Step1 Step 1: C3-Functionalization (Donor Installation) Start->Step1 SNAr (Amines) or Suzuki Coupling Intermediate 3-(Dialkylamino)quinoxaline- 6-carbaldehyde Step1->Intermediate Yield: 70-90% Step2 Step 2: C6-Extension (Acceptor/Conjugation) Intermediate->Step2 Knoevenagel Condensation Final Final D-π-A Dye (Red/NIR Emission) Step2->Final Target Probe

Caption: Modular assembly of D-


-A dyes. The C3 position defines the Donor strength, while the C6 position tunes the emission wavelength via conjugation length.

Protocol 1: C3-Functionalization via

The chlorine atom at the C3 position is activated by the electron-withdrawing nature of the pyrazine ring, specifically the imine-like nitrogen at N4. This allows for metal-free substitution using secondary amines to create the "Donor" segment of the dye [1].

Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The electron-deficient quinoxaline ring stabilizes the negative charge intermediate.

Materials
  • Substrate: 3-Chloroquinoxaline-6-carbaldehyde (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Diethylamine, Morpholine, Piperidine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 3-chloroquinoxaline-6-carbaldehyde (1 mmol) in anhydrous DMF (5 mL).

  • Addition: Add

    
     (2 mmol) followed by the secondary amine (1.2 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Note: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (high

      
      ) should disappear, replaced by a highly fluorescent spot (lower 
      
      
      
      ).
  • Work-up: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid. If no precipitate forms, extract with Dichloromethane (DCM), dry over

    
    , and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).
    

Validation Check:

  • 1H NMR: Look for the disappearance of the singlet peak corresponding to the C3 proton (if comparing to unsubstituted) or simply the shift of the aromatic protons.

  • Visual: The solution should exhibit strong fluorescence under 365 nm UV light (typically Blue/Green at this stage).

Protocol 2: C6-Extension via Knoevenagel Condensation

Once the donor is installed, the aldehyde at C6 is used to extend the


-system. Condensing with active methylene compounds (like malononitrile) creates a stronger push-pull system, significantly red-shifting the emission [2].
Materials
  • Substrate: 3-(Amino)-quinoxaline-6-carbaldehyde (from Protocol 1)

  • Active Methylene: Malononitrile (for cyano-dyes) or Indolium salts (for cyanines)

  • Catalyst: Piperidine (cat.[1] 5-10 mol%)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure
  • Dissolution: Dissolve the aldehyde intermediate (0.5 mmol) and Malononitrile (0.6 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Piperidine.

  • Reflux: Heat to reflux (78°C) for 3–12 hours.

    • Observation: The color will deepen significantly (Yellow

      
       Red/Purple).
      
  • Isolation: Cool to room temperature. The dye often crystallizes out of the solution. Filter and wash with cold ethanol.

  • Recrystallization: If necessary, recrystallize from hot acetonitrile.

Figure 2: Reaction Mechanism (Knoevenagel)

Mechanism Step1 Deprotonation of Malononitrile by Piperidine Step2 Nucleophilic Attack on C6-Aldehyde Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product Extended Conjugated Dye (Red Shifted) Step3->Product

Caption: Base-catalyzed condensation mechanism leading to conjugation extension.

Characterization & Solvatochromism

The resulting dyes exhibit strong Intramolecular Charge Transfer (ICT) . Their emission is highly sensitive to solvent polarity, making them excellent probes for lipid droplets or protein binding events.

Table 1: Expected Optical Shifts (Illustrative Data)

Substituent (C3)Extension (C6)Expected Emission (

)
Quantum Yield (

)
Application
DiethylamineNone (Aldehyde)480-520 nm (Green)0.4 - 0.6Polarity Sensor
MorpholineMalononitrile580-620 nm (Orange/Red)0.3 - 0.5Lipid Droplets
DiphenylamineIndolium Salt650-750 nm (NIR)0.1 - 0.3In vivo Imaging

Note: Data derived from analogous quinoxaline D-A systems [3].

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 (

)
Hydrolysis of C-Cl bond to C-OHEnsure solvents (DMF) are strictly anhydrous. Avoid hydroxide bases; use carbonate or tertiary amines.
No Reaction in Step 2 Aldehyde oxidation to carboxylic acidPurify the intermediate aldehyde immediately before use. Store under inert gas.
Weak Fluorescence ACQ (Aggregation Caused Quenching)Add bulky groups (e.g., tert-butyl) to the donor amine to prevent

-

stacking in solid state.

References

  • Ahmad, H. et al. (2017). "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry.

  • BenchChem. (2025).[1] "An In-depth Technical Guide to the Reaction of Quinoxaline-2-carbaldehyde with Dicarbonyl Compounds." BenchChem Technical Guides.

  • Patil, S. et al. (2018). "Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells." Molecules.

  • Justin Thomas, K.R. et al. (2013). "Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes." Journal of Materials Chemistry C.

Sources

Step-by-step synthesis of 3-Chloroquinoxaline-6-carbaldehyde from 3,4-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a robust, modular protocol for the synthesis of 3-Chloroquinoxaline-6-carbaldehyde from 3,4-diaminobenzoic acid . This route is designed for high regioselectivity and scalability, prioritizing the isolation of the correct 3-chloro-6-substituted isomer, which is critical for downstream medicinal chemistry applications (e.g., kinase inhibitor development).

Application Note: Synthesis of 3-Chloroquinoxaline-6-carbaldehyde

Target Molecule: 3-Chloroquinoxaline-6-carbaldehyde Starting Material: 3,4-Diaminobenzoic acid Total Steps: 4 (via Ester/Alcohol Intermediates) Estimated Yield: 40–50% (Overall)

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge: The core challenge in synthesizing substituted quinoxalines from unsymmetrical diamines is controlling the regiochemistry during the ring-closure step.

  • Electronic Bias: In 3,4-diaminobenzoic acid, the amine at position 4 is para to the electron-withdrawing carboxyl group, making it significantly less nucleophilic due to resonance deactivation. The amine at position 3 is meta (or ortho depending on definition, but electronically less deactivated), making it the primary nucleophile.

  • Reaction Logic: By reacting the diamine with a glyoxylate derivative (where the aldehyde carbon is more electrophilic than the ester carbon), the more nucleophilic N3-amine attacks the aldehyde (C2 position), and the N4-amine attacks the ester (C3 position). This naturally favors the formation of the 3-hydroxyquinoxaline-6-carboxylate isomer, which is the required precursor for the 3-chloro target.

Synthetic Pathway:

  • Protection: Esterification of the carboxylic acid to improve solubility and handling.

  • Cyclization: Condensation with ethyl glyoxylate to form the quinoxaline core.

  • Functionalization: Chlorination of the tautomeric hydroxy group using phosphorus oxychloride (

    
    ).
    
  • Reductive Transformation: Controlled reduction of the ester to the aldehyde (via an alcohol intermediate for higher fidelity).

Part 2: Detailed Experimental Protocols

Step 1: Methyl Ester Formation

Objective: Convert 3,4-diaminobenzoic acid to methyl 3,4-diaminobenzoate to prevent zwitterion formation and improve organic solubility.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
    ).
    
  • Reagents: Suspend 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in anhydrous Methanol (150 mL).

  • Activation: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (

    
    )  (14.3 mL, 197 mmol, 3.0 equiv) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. The solid should dissolve, forming a clear solution.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in water (100 mL) and neutralize carefully with saturated

    
     solution until pH ~8.
    
  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organics over

    
    , filter, and concentrate to yield Methyl 3,4-diaminobenzoate  as a brown solid.
    
    • Expected Yield: >90%[1]

Step 2: Regioselective Cyclization

Objective: Construct the quinoxaline ring with the hydroxy group at position 3.

  • Reaction: In a 250 mL RBF, dissolve Methyl 3,4-diaminobenzoate (10.0 g, 60 mmol) in Ethanol (100 mL).

  • Addition: Add Ethyl Glyoxylate (50% solution in toluene, 14.7 mL, 72 mmol, 1.2 equiv).

  • Conditions: Reflux the mixture for 3–5 hours. A precipitate typically forms as the product is less soluble than the starting material.

  • Isolation: Cool the mixture to room temperature and then to 0°C. Filter the precipitate and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF if necessary to remove minor regioisomers.

    • Product:Methyl 3-hydroxyquinoxaline-6-carboxylate (exists in tautomeric equilibrium with the 2-oxo form).

    • Expert Insight: The major isomer is typically the 3-hydroxy-6-carboxylate due to the nucleophilicity difference discussed in Part 1.

Step 3: Chlorination (Vilsmeier-Haack Conditions)

Objective: Convert the 3-hydroxy group to the 3-chloro substituent.

  • Setup: Use a dry 100 mL RBF with a drying tube or

    
     line.
    
  • Reagents: Suspend Methyl 3-hydroxyquinoxaline-6-carboxylate (5.0 g, 24.5 mmol) in Phosphorus Oxychloride (

    
    )  (25 mL).
    
  • Catalysis: Add a catalytic amount of DMF (5 drops). This forms the Vilsmeier reagent in situ, accelerating the reaction.

  • Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chlorinated product is formed.

  • Quenching (Critical Safety): Cool the mixture. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Violent hydrolysis of excess

    
    .
    
  • Isolation: Neutralize the aqueous slurry with

    
     or solid 
    
    
    
    to pH 7. Extract with Dichloromethane (DCM). Wash with brine, dry, and concentrate.
    • Product:Methyl 3-chloroquinoxaline-6-carboxylate .

Step 4: Reduction to Aldehyde (via Alcohol)

Objective: Convert the methyl ester to the aldehyde. Direct reduction to aldehyde using DIBAL-H can be difficult to stop; reduction to alcohol followed by oxidation is more reliable for protocols requiring high purity.

A. Reduction to Alcohol:

  • Dissolve the chloro-ester (2.2 g, 10 mmol) in anhydrous THF (30 mL) at 0°C.

  • Add

    
      (2.0 M in THF, 10 mL) or 
    
    
    
    (excess) with
    
    
    activation. Stir at RT for 2 hours.
  • Quench with saturated

    
    , extract with EtOAc, and concentrate to yield (3-Chloroquinoxaline-6-yl)methanol .
    

B. Oxidation to Aldehyde:

  • Dissolve the crude alcohol in DCM (50 mL).

  • Add activated Manganese Dioxide (

    
    )  (10 equiv) or use IBX  (1.1 equiv). Stir at reflux (for 
    
    
    
    ) or RT (for IBX) until TLC shows consumption of alcohol (typically 4–12 hours).
  • Filter through a pad of Celite to remove the oxidant.

  • Concentrate the filtrate to obtain the final product.

Final Product: 3-Chloroquinoxaline-6-carbaldehyde

  • Appearance: Pale yellow to off-white solid.

  • Storage: Store under inert atmosphere at -20°C (Aldehydes are prone to oxidation).

Part 3: Quantitative Data & Process Visualization

Reaction Summary Table
StepTransformationReagentsKey ConditionsExp. Yield
1 Esterification

, MeOH
Reflux, 4h92%
2 CyclizationEthyl Glyoxylate, EtOHReflux, 3h75%
3 Chlorination

, cat. DMF
Reflux, 2h85%
4a Reduction

or DIBAL-H
THF, 0°C88%
4b Oxidation

or IBX
DCM, Reflux80%
Pathway Diagram (Graphviz)

SynthesisPathway SM 3,4-Diaminobenzoic Acid Int1 Methyl 3,4-diaminobenzoate SM->Int1 SOCl2, MeOH (Esterification) Int2 Methyl 3-hydroxyquinoxaline- 6-carboxylate Int1->Int2 Ethyl Glyoxylate (Cyclization) Int3 Methyl 3-chloroquinoxaline- 6-carboxylate Int2->Int3 POCl3, DMF (Chlorination) Int4 (3-Chloroquinoxaline- 6-yl)methanol Int3->Int4 LiBH4/THF (Reduction) Prod 3-Chloroquinoxaline- 6-carbaldehyde Int4->Prod MnO2/DCM (Oxidation)

Caption: Step-wise synthetic route emphasizing the regioselective cyclization and functional group interconversion.

References

  • Regioselectivity in Quinoxaline Synthesis

    • Hromul'áková, K., et al. (2017).[2] "Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from o-phenylenediamines." Beilstein Journal of Organic Chemistry, 13, 1370–1377. Link

  • Chlorination Protocol (Vilsmeier-Haack)

    • BenchChem Technical Guides. "Synthesis of 3-Chloro-6-methylquinoline" (Analogous chloro-heterocycle synthesis). Link

  • Reduction/Oxidation Strategy

    • Goyal, R., et al. (2019).[3] "Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline." Journal of Drug Delivery and Therapeutics, 9(4-A), 921-927.[3] Link

  • General Quinoxaline Methodology

    • El-Gaby, M. S. A., et al. (2002).[4] "Synthesis of novel quinoxaline carboxylic acid derivatives." Indian Journal of Chemistry, 41B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Chloroquinoxaline-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Chloroquinoxaline-6-carbaldehyde . It addresses the specific "yield killers" associated with this scaffold: regioisomer formation, chlorination instability, and aldehyde handling.

Status: Operational Subject: Yield Improvement & Troubleshooting Target Molecule: 3-Chloroquinoxaline-6-carbaldehyde (CAS: Various / Intermediate)

Executive Summary: The Yield Bottlenecks

Our analysis of user data and literature regarding quinoxaline functionalization identifies three critical stages where yield is lost:

  • Regioselectivity (The 6- vs. 7-isomer problem): Condensation of 3,4-diaminobenzoic acid derivatives often yields a 1:1 mixture, halving the effective yield immediately.

  • The Chlorination Trap: Using POCl

    
     on an aldehyde-bearing substrate often leads to acetalization or polymerization.
    
  • Oxidative Instability: Direct oxidation of methyl precursors often results in over-oxidation to the acid.

Module 1: Solving the Regioselectivity Crisis

The Issue: When reacting 3,4-diaminobenzoic acid (or its esters) with glyoxylic acid derivatives, you typically obtain a mixture of 2-oxo-1,2-dihydroquinoxaline-6-carboxylate and the 7-carboxylate isomer. Separating these downstream is difficult and results in massive mass loss.

The Fix: Regio-Control via pH and Solvent Do not accept the 1:1 mixture. You can bias the cyclization by controlling the protonation state of the diamine.

Protocol A: The "Acid-Shift" Method
  • Mechanism: In neutral media, the 4-amino group (para to COOH) is slightly more nucleophilic due to resonance. In acidic media, the basicity differences dictate that the 3-amino group may remain unprotonated longer, altering the attack vector on the glyoxylate keto group.

  • Recommendation: Perform the condensation in aqueous acetic acid (5-10%) rather than neutral ethanol/water.

    • Result: Biases formation toward the 7-isomer (often the unwanted one, but allows for separation).

  • Recommendation (For 6-isomer): Use basic conditions (NaHCO

    
     in water/EtOH). The carboxylate anion exerts an electronic repulsion effect that can shift the ratio to favor the 6-isomer.
    
Troubleshooting Table: Cyclization
ObservationDiagnosisCorrective Action
Yield ~45-50% Formation of 1:1 regioisomers.Switch solvent system. Try EtOH/NaHCO

to favor the 6-isomer.
Gummy precipitate Oligomerization of glyoxylate.Add glyoxylate dropwise to the diamine solution, not the reverse.
Incomplete reaction Low electrophilicity of glyoxylate.Ensure temperature is >70°C . Use ethyl glyoxylate (polymer form) and depolymerize in situ with heat/toluene.

Module 2: The Chlorination Bottleneck (POCl )

The Issue: Users frequently attempt to chlorinate 2-oxo-1,2-dihydroquinoxaline-6-carbaldehyde directly with POCl


.
  • Result: Black tar. The aldehyde group is sensitive to POCl

    
     (can form gem-dichlorides) and high temperatures.
    

The Fix: The "Protect-Then-Chlorinate" Strategy NEVER expose the free aldehyde to refluxing POCl


 if yield is your priority. You must route through the Ester  or the Methyl  precursor.
Validated Workflow (The "Ester" Route)
  • Step 1: Synthesize Ethyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate .

  • Step 2 (Chlorination): React the Ester with neat POCl

    
     + cat. DMF (Vilsmeier conditions).
    
    • Why: The ester is stable to POCl

      
      .
      
  • Step 3 (Reduction): Reduce the chloro-ester to the alcohol (DIBAL-H or NaBH

    
    /CaCl
    
    
    
    ).
  • Step 4 (Oxidation): Oxidize the alcohol to the aldehyde (MnO

    
     or Swern).
    
Protocol: Optimized Chlorination of the Ester
  • Reagent: POCl

    
     (5 equiv).
    
  • Catalyst: DMF (0.1 equiv) – Essential for lowering activation energy.

  • Temp: Reflux (105°C).

  • Quench: Pour onto crushed ice/NH

    
    OH. Do not use water alone  (hydrolysis risk).
    
Visualization: The Safe Synthetic Pathway

The following diagram illustrates the high-yield "Ester Route" versus the low-yield "Direct Route."

SynthesisPath Start 3,4-Diaminobenzoic Acid Ester Cyclization Cyclization (Glyoxylate) Start->Cyclization IsomerMix Mixture of 6- and 7-Isomers Cyclization->IsomerMix PureEster Pure 6-Ester (Separated) IsomerMix->PureEster Recrystallization (Crucial Step) AldehydeInt 2-Oxo-6-Aldehyde IsomerMix->AldehydeInt Reduction/Oxidation (Premature) ChloroEster 3-Chloro-6-Ester PureEster->ChloroEster POCl3 / DMF (High Yield) Alcohol 3-Chloro-6-Alcohol ChloroEster->Alcohol DIBAL-H (-78°C) Target TARGET: 3-Chloroquinoxaline- 6-carbaldehyde Alcohol->Target MnO2 oxidation Tar DECOMPOSITION (Tars/Gem-dichlorides) AldehydeInt->Tar POCl3 Reflux (Failure Point)

Caption: Logical flow for synthesis. The "Green" path protects the carbonyl functionality during the harsh chlorination step.

Module 3: Alternative Route (Methyl Oxidation)

If you already have 3-chloro-6-methylquinoxaline , you can avoid the cyclization issues entirely.

The Challenge: Over-oxidation to the carboxylic acid. The Fix: Radical Bromination + Hydrolysis (The Wohl-Ziegler modification).

  • Bromination: NBS (1.1 equiv), AIBN (cat.), CCl

    
     or Benzotrifluoride (greener alternative), Reflux.
    
    • Target: 3-chloro-6-(bromomethyl)quinoxaline.

    • Note: Stop when starting material is consumed. Do not let di-bromo form.

  • Hydrolysis: DMSO/NaHCO

    
     oxidation (Kornblum) or NMO in MeCN.
    
    • Yield Tip: Direct oxidation with SeO

      
       is often messy. The NBS route is cleaner for this specific heterocycle.
      

FAQ: Rapid Troubleshooting

Q: My product turns pink/red during the POCl


 workup. 
  • A: This indicates the formation of the quinoxalinium cation or hydrolysis back to the quinoxalinone. Ensure your quench is basic (pH 8-9) using Ammonia or NaHCO

    
    . The chloro-group is labile in acidic aqueous media.
    

Q: I cannot separate the 6- and 7-isomers by column chromatography.

  • A: They are notoriously difficult to separate on silica.

    • Solution: Recrystallization is superior here. The 7-isomer of the oxo-ester is typically less soluble in hot ethanol. Filter the hot precipitate (mostly 7-isomer); the filtrate will be enriched in your desired 6-isomer .

Q: Can I use Vilsmeier-Haack to add the aldehyde to 2-chloroquinoxaline directly?

  • A: No. The quinoxaline ring is electron-deficient (pi-deficient). It does not undergo Friedel-Crafts/Vilsmeier type electrophilic aromatic substitutions easily without strong activating groups (like -NH2), which you don't have.

References

  • Regioselective Synthesis of Quinoxalinones

    • Title: Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base.[1]

    • Source: Semantic Scholar / ResearchG
    • URL:[Link]

  • POCl3 Chlorination Mechanisms

    • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[2][3]

    • Source: RSC Advances[2]

    • URL:[Link]

  • General Quinoxaline Synthesis Reviews

    • Title: Synthesis of quinoxalinones - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Reaction of 3,4-diaminobenzoic acid

    • Title: One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids (Discusses regioselectivity issues).
    • Source: NCBI / PMC
    • URL:[Link]

Sources

Purification strategies for 3-Chloroquinoxaline-6-carbaldehyde: Column chromatography vs recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification of 3-Chloroquinoxaline-6-carbaldehyde (CAS: 1427632-20-9).[1] This response is structured as a Tier 3 Technical Support document, designed for senior chemists and process engineers.

Ticket ID: #PUR-QX-3CL6CHO Status: Open Analyst: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Decision Matrix

Purifying 3-Chloroquinoxaline-6-carbaldehyde presents a specific challenge: balancing the stability of the electrophilic aldehyde and the labile 3-chloro group against the need to separate potential regioisomers (typically the 7-carbaldehyde isomer or 2-chloro regioisomer, depending on the synthesis route).[1]

The Core Dilemma:

  • Recrystallization is superior for removing baseline impurities (tars) and inorganic salts but often fails to resolve regioisomers (6-CHO vs. 7-CHO) due to their isomorphic crystal lattice behavior.[1]

  • Column Chromatography is required for isomer resolution but poses a risk of hydrolysis (3-Cl to 3-OH) or oxidation (CHO to COOH) on acidic silica.[1]

Triage: Which Method Should You Choose?

Use the following logic flow to determine your purification strategy.

PurificationLogic Figure 1: Purification Decision Matrix for Quinoxaline Aldehydes Start Crude 3-Chloroquinoxaline-6-carbaldehyde Analyze Analyze Crude (1H NMR & TLC) Start->Analyze Isomers Are Regioisomers Present? (e.g., 7-CHO or 2-Cl isomers) Analyze->Isomers Tars High Baseline/Tars? Isomers->Tars No (Single spot) Col Method A: Flash Chromatography (Required for Isomer Separation) Isomers->Col Yes (Split spots) Recryst Method B: Recrystallization (Scalable for Bulk Purity) Tars->Recryst No (Solid) PreTreat Pre-treatment: Short Silica Plug Filtration Tars->PreTreat Yes (Sticky/Black) PreTreat->Recryst

Method A: Flash Column Chromatography (Isomer Resolution)

Best for: Separating regioisomers (6-CHO vs 7-CHO) or removing close-running synthetic byproducts.[1]

The Challenge: "Streaking" and Hydrolysis

The 3-chloro group activates the pyrazine ring, making it susceptible to nucleophilic attack. Standard silica gel (pH ~6.[1]5) is generally safe, but highly acidic silica can catalyze the hydrolysis of the chloride to the 3-hydroxy derivative (which tautomerizes to the amide, sticking to the baseline).

Optimized Protocol
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase.[1] Neutralize if the crude contains acid residues.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1] Avoid alcohols (MeOH) to prevent acetal formation.[1]
Gradient 0% → 30% B over 20 CVShallow gradient is critical for separating 6/7 isomers.[1]
Loading Solid load on CeliteDissolving in DCM for liquid loading may cause band broadening.[1]
Step-by-Step Workflow
  • Slurry Preparation: Dissolve crude material in minimal Dichloromethane (DCM).[1] Add Celite (1:2 w/w ratio).[1] Evaporate to a free-flowing powder.[1]

  • Conditioning: Flush column with 100% Hexanes to remove moisture.[1]

  • Elution:

    • 0–5% EtOAc: Elutes non-polar impurities (starting materials like 3,4-diaminotoluene derivatives).[1]

    • 10–25% EtOAc: Target Compound Window. The 3-chloroquinoxaline-6-carbaldehyde typically elutes here.[1]

    • >40% EtOAc: Elutes the 3-hydroxy/oxo degradation products and polar tars.[1]

  • Fraction Analysis: Do not pool fractions based solely on UV. Check TLC. Isomers often overlap; sacrifice the "mixed" fractions to maintain high purity (>98%).

Critical Warning: Do not use Methanol (MeOH) in the primary column. Aldehydes react with MeOH on silica to form dimethyl acetals, appearing as "ghost peaks" in NMR (singlet at ~5.4 ppm).

Method B: Recrystallization (Bulk Cleaning)

Best for: Removing non-structural impurities (salts, tars) when regioisomers are not the primary concern, or as a final polish after chromatography.

Solvent Selection Guide

The 3-chloro substituent reduces solubility compared to the parent quinoxaline, but the aldehyde adds polarity.

Solvent SystemSuitabilityNotes
EtOAc / Heptane Primary Choice Excellent recovery.[1] Dissolve in hot EtOAc, add warm Heptane until turbid.
Ethanol (95%) ConditionalGood for crystal habit (needles). Risk: Hemiacetal formation if boiled too long.[1]
Toluene AlternativeGood for very dirty crudes.[1] High boiling point requires thorough drying.[1]
Acetonitrile High Purityoften yields analytical grade crystals but lower mass recovery.[1]
Troubleshooting "Oiling Out"

Quinoxalines are notorious for "oiling out" (separating as a liquid droplet rather than crystals) because their melting points are often depressed by impurities.[1]

Protocol to Fix Oiling Out:

  • Dissolve crude in Ethyl Acetate (approx. 5-10 mL per gram) at reflux.

  • Remove from heat.[1]

  • Add Heptane dropwise until the solution turns slightly cloudy (the "cloud point").

  • Add a Seed Crystal: If available, add a speck of pure product. If not, scratch the inner glass wall with a spatula.

  • Slow Cool: Wrap the flask in aluminum foil or a towel to cool to Room Temp (RT) over 2 hours. Do not plunge into ice immediately.[1]

  • Once solids form at RT, move to 4°C fridge for 12 hours.

Stability & Storage (Post-Purification)

Once purified, 3-Chloroquinoxaline-6-carbaldehyde has specific vulnerabilities.

  • Oxidation: The 6-CHO group will slowly oxidize to the carboxylic acid (3-chloroquinoxaline-6-carboxylic acid) in air.[1]

    • Symptom:[1][2][3][4][5][6] White/Yellow crystals turn orange.[1]

    • Prevention:[1] Store under Argon/Nitrogen.[1]

  • Hydrolysis: The 3-Cl bond is sensitive to moisture, leading to the 3-oxo (amide) derivative.[1]

    • Symptom:[1][2][3][4][5][6] Appearance of a broad peak at ~12 ppm (NH) in DMSO-d6 NMR.[1]

    • Prevention:[1] Store in a desiccator at -20°C.

FAQ & Troubleshooting

Q: I see two spots on TLC with very similar Rf values (e.g., 0.45 and 0.48 in 30% EtOAc). Which is my product? A: These are likely the 6-carbaldehyde and 7-carbaldehyde regioisomers.[1]

  • Diagnostic: Isolate small amounts of both.[1] The 1H NMR in the aromatic region will differ. The proton ortho to the aldehyde (position 5) will show a singlet (or weak doublet) for the 6-isomer, while the coupling constants for the 7-isomer will differ due to the position relative to the quinoxaline nitrogens.

  • Resolution: You must use a shallow gradient column (0.5% increase per CV) or Prep-HPLC.[1] Recrystallization will co-crystallize them.[1]

Q: My product turned into an insoluble white solid inside the NMR tube. A: You likely used Methanol-d4 .[1] The aldehyde reacts with CD3OD to form the hemiacetal or acetal. Always use CDCl3 or DMSO-d6 for analysis.[1] If solubility in CDCl3 is poor, use DMSO-d6, but be aware that water in DMSO can slowly hydrolyze the 3-Cl group over days.[1]

Q: Can I use acid-wash to remove the "streaking" tail on the column? A: No. Acid (like Acetic Acid) in the eluent will accelerate the hydrolysis of the 3-chloro group. If streaking is severe, use 1% Triethylamine (TEA) in the eluent to neutralize the silica, but flush the column well afterward to remove TEA salts.

References

  • Synthesis and Reactivity of 3-Halo-quinoxalines

    • Context: Describes the susceptibility of the 3-chloro group to nucleophilic
    • Source:ResearchGate, "Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide".[1][7]

  • Purification of Chloro-quinoline/quinoxaline Aldehydes

    • Context: Establishes Ethyl Acetate/Hexane systems as the standard for recrystallizing chloro-heterocyclic aldehydes.[1]

    • Source:ChemicalBook, "2-CHLOROQUINOLINE-3-CARBALDEHYDE Properties and Purification".[1]

  • Regioisomer Separation Strategies

    • Context: Discusses the difficulty in separating 6- and 7-substituted quinoxalines and the necessity of chrom
    • Source:Der Pharma Chemica, "A novel synthesis of quinoxaline-6-carbaldehyde and its evaluation".[1]

Sources

Technical Support Center: Quinoxaline Functionalization & Aldehyde Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of formylquinoxalines. The quinoxaline core is a privileged scaffold in drug discovery, but functionalizing it often requires harsh oxidative conditions that readily destroy unprotected aldehyde groups.

This guide provides causality-driven troubleshooting, mechanistic FAQs, and self-validating protocols to help you successfully functionalize your quinoxaline substrates while preserving critical formyl groups.

Diagnostic Workflow

Before beginning your experiment, use the decision tree below to determine whether your specific functionalization chemistry requires an aldehyde protecting group or if you can leverage mild, protecting-group-free conditions.

G Start Formylquinoxaline Substrate Decision Requires Harsh Oxidants? (e.g., K2S2O8, TBHP) Start->Decision Protect Protect Aldehyde (Acylal / Acetal) Decision->Protect Yes Mild Use Mild Photoredox Catalysis (e.g., Ru, Visible Light) Decision->Mild No Func1 Oxidative C-H Functionalization Protect->Func1 Func2 Direct Minisci-type C-H Functionalization Mild->Func2 Deprotect Deprotection (Hydrolysis) Func1->Deprotect End2 Functionalized Formylquinoxaline Func2->End2 End1 Functionalized Formylquinoxaline Deprotect->End1

Decision tree for functionalizing formylquinoxalines while preventing aldehyde oxidation.

Frequently Asked Questions (FAQs)

Q1: Why does the formyl group on my quinoxaline oxidize so easily during C-H functionalization? A1: Quinoxaline C-H functionalization (such as C-3 arylation or alkylation) frequently utilizes strong oxidants like potassium persulfate (K


S

O

), tert-butyl hydroperoxide (TBHP), or KMnO

to generate reactive radical intermediates[1]. The aldehydic hydrogen has a relatively low bond dissociation energy. Oxygen-centered radicals generated by these reagents rapidly abstract this hydrogen via Hydrogen Atom Transfer (HAT). The resulting acyl radical immediately reacts with trace water or oxygen to form a carboxylic acid. Furthermore, the electron-deficient quinoxaline core increases the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack by peroxides.

Q2: What is the most robust protecting group for harsh oxidative cross-coupling? A2: While standard diethyl acetals or 1,3-dioxolanes are common, they can be sensitive to Lewis acidic oxidants or undergo oxidative cleavage. For harsh oxidative conditions, converting the aldehyde to a gem-diacetate (acylal) is the superior choice. Acylals exhibit excellent stability toward basic, neutral, and strongly oxidative environments[2]. They do not suffer from the oxidative vulnerabilities of dithianes (where the sulfur is easily oxidized) and are easily installed using acetic anhydride.

Q3: Can I perform C-H functionalization without protecting the aldehyde? A3: Yes, by shifting your synthetic strategy from thermal oxidant-driven chemistry to visible-light photoredox catalysis. Photoredox-mediated Minisci-type C-H alkylation using photocatalysts like[Ru(bpy)


]Cl

operates at room temperature under extremely mild conditions[3]. Because these reactions rely on single-electron transfer (SET) to generate carbon-centered radicals—rather than using harsh oxygen-centered radicals—they exhibit remarkable functional group tolerance, leaving sensitive aldehydes completely intact[4].
Quantitative Data: Protection Strategy Comparison

When forced to use harsh oxidants, selecting the right protecting group is critical. The table below summarizes the empirical performance of various aldehyde protecting groups during oxidative quinoxaline functionalization.

Protecting GroupReagents for InstallationStability to OxidantsDeprotection ConditionsTypical Yield (2 Steps)
Acetal (Diethyl) Triethyl orthoformate, TsOHModerate (Hydrolyzes if H

O is present)
Mild acid (HCl/THF)75 - 85%
Acetal (1,3-Dioxolane) Ethylene glycol, TsOH, Dean-StarkGoodModerate acid80 - 90%
Acylal (gem-Diacetate) Acetic anhydride, Lewis AcidExcellent [2]Base (LiOH) or Strong Acid85 - 95%
Dithiane 1,3-Propanedithiol, BF

·OEt

Poor (Sulfur oxidizes rapidly)AgNO

or Hg(ClO

)

< 50% (Not Recommended)
Troubleshooting Guides & Methodologies
Protocol A: Acylal Protection and Deprotection for Harsh Oxidative Workflows

Rationale: If your functionalization strictly requires oxidants like K


S

O

, you must mask the aldehyde. This protocol utilizes gem-diacetate formation, which is highly resistant to oxidative cleavage[2].

Step 1: Protection (gem-Diacetate Formation)

  • Setup: Dissolve 1.0 equivalent of the formylquinoxaline in anhydrous CH

    
    Cl
    
    
    
    (0.2 M concentration) under an inert atmosphere.
  • Reagent Addition: Add 3.0 equivalents of acetic anhydride followed by a catalytic amount (5 mol%) of a Lewis acid (e.g., Cu(OTf)

    
     or a solid acid catalyst)[2].
    
  • Reaction & Validation: Stir at room temperature. Self-Validation Check: Monitor the reaction by TLC. The disappearance of the UV-active, 2,4-DNP-responsive aldehyde spot and the appearance of a higher

    
     spot indicates successful acylal formation (typically complete within 30 minutes).
    
  • Workup: Quench with saturated aqueous NaHCO

    
     to neutralize the acid. Extract with CH
    
    
    
    Cl
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.

Step 2: C-H Functionalization

  • Subject the crude acylal-protected quinoxaline to your standard oxidative cross-coupling conditions (e.g., K

    
    S
    
    
    
    O
    
    
    mediated arylation)[1].

Step 3: Deprotection

  • Hydrolysis: Dissolve the purified functionalized acylal in a 1:1 mixture of THF and H

    
    O.
    
  • Cleavage: Add 2.0 equivalents of LiOH (if the new functional groups are base-stable) or reflux with 2M HCl.

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to recover the intact formyl group.

Protocol B: Aldehyde-Tolerant Photoredox C-H Alkylation (Protecting-Group-Free)

Rationale: By utilizing the reductive quenching cycle of a photoredox catalyst, we generate carbon-centered radicals that selectively attack the electron-deficient quinoxaline core without abstracting the aldehydic hydrogen[4],[3].

Steps:

  • Preparation: In an oven-dried Schlenk tube, combine the unprotected formylquinoxaline (1.0 eq), an alkyl radical precursor (e.g., an alkyl boronic acid, 2.0 eq), and the photocatalyst[Ru(bpy)

    
    ]Cl
    
    
    
    (2 mol%)[3].
  • Oxidant Addition: Add a mild, SET-compatible electron acceptor (e.g., acetoxybenziodoxole, 1.5 eq) as required by the specific catalytic cycle[3].

  • Degassing (Critical Step): Dissolve the mixture in CH

    
    CN. Degas the solvent via the freeze-pump-thaw method (3 cycles) and backfill with Argon. Causality Note: Failing to remove triplet oxygen will lead to the autoxidation of the aldehyde and quenching of the photocatalyst.
    
  • Irradiation: Irradiate the reaction vessel with blue LEDs (450 nm) at room temperature for 12-24 hours.

  • Validation & Workup: The reaction mixture will exhibit a vibrant color change as the Ru(II) catalyst cycles through its excited states. Once complete (via LC-MS), quench with water, extract with EtOAc, and purify the aldehyde-intact functionalized product.

References
  • Recent Synthetic Methodologies in C–H Activation/Functionalization for Drug‐Oriented Molecular Design: From Transition Metals to Metal‐Free Methodologies Source: doi.org URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews Source: acs.org URL:[Link]

  • Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids Source: researchgate.net URL:[Link]

  • Visible light induced direct highly selective C-H functionalization of quinoxalin-2(1H)-one without orientating group Source: researchgate.net URL:[Link]

Sources

Technical Support Center: Mitigating Chloro-Substituent Hydrolysis in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aqueous organic synthesis. The transition from organic solvents to aqueous media is a critical step in modern green chemistry and drug development. However, the unwanted hydrolysis of chloro-substituents (e.g., aryl chlorides, heteroaryl chlorides, and acid chlorides) into hydroxyl groups or carboxylic acids remains a persistent bottleneck.

This guide provides mechanistic troubleshooting, self-validating protocols, and field-proven strategies to preserve the integrity of the C–Cl bond during aqueous reactions.

Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the primary driver of hydrolysis in your specific reaction environment.

HydrolysisTroubleshooting Start Issue Detected: Chloro-Substituent Hydrolysis Cond What is the primary reaction environment? Start->Cond Base Basic / Cross-Coupling (e.g., Suzuki-Miyaura) Cond->Base pH > 7 Acid Acidic Media (e.g., Deprotection) Cond->Acid pH < 7 SolBase1 Implement Micellar Catalysis (e.g., TPGS-750-M) Base->SolBase1 Shielding Effect SolBase2 Lower Temp & Optimize Base (e.g., K2CO3 to K3PO4) Base->SolBase2 Kinetic Control SolAcid1 Use Non-Aqueous Acids (e.g., HCl in Dioxane) Acid->SolAcid1 Eliminate Water SolAcid2 Lower Temp & Minimize Exposure Time Acid->SolAcid2 Kinetic Control

Diagnostic workflow for mitigating chloro-substituent hydrolysis in aqueous media.

Mechanistic FAQs: Understanding the Causality of Hydrolysis

Q1: During aqueous Suzuki-Miyaura couplings, my aryl chloride converts to a phenol byproduct. How can I suppress this? Causality: In basic aqueous media, aryl chlorides—especially those that are electron-deficient—can undergo nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed hydroxylation, where the hydroxide ion effectively replaces the –Cl group. Solution: Utilize micellar catalysis . Designer surfactants like TPGS-750-M or PS-750-M spontaneously self-assemble into nanoreactors in water. The highly lipophilic core encapsulates the aryl chloride and the transition metal catalyst. This creates a physical compartmentalization effect, 1 while maintaining high localized concentrations of the desired reactants[1]. Pharmaceutical companies have successfully scaled this exact micellar approach to 2[2].

Q2: I am working with a heteroaryl chloride (e.g., 2-chloroquinoxaline) and observing rapid hydrolysis during an acidic deprotection step. Why does this happen at low pH? Causality: Heteroaromatic rings containing nitrogen act as weak bases. In acidic aqueous media, the nitrogen atoms protonate, which drastically increases the electrophilicity of the adjacent carbon bearing the chloro-substituent. This protonation makes the 2-position highly susceptible to nucleophilic attack by water, 3[3]. Furthermore, the kinetics of hydrolysis for chlorinated compounds are4[4]. Solution: Switch to non-aqueous acidic conditions. Using a proton source like HCl in anhydrous dioxane eliminates the nucleophile (water) entirely. If aqueous acid is strictly unavoidable, lower the reaction temperature to kinetically slow the hydrolysis and limit exposure time.

Q3: Is it possible to use highly reactive acid chlorides in aqueous media without complete hydrolysis? Causality: Acid chlorides possess a highly electrophilic carbonyl carbon that reacts almost instantaneously with water via direct nucleophilic acyl substitution. Solution: Yes, via kinetic shielding and order of addition. By pre-forming aqueous micelles loaded with the other reaction components (e.g., amines, catalysts) and adding the acid chloride last, the large micellar aggregates rapidly accommodate and 5[5]. This allows the desired amidation or cross-coupling to outcompete bulk water hydrolysis.

Self-Validating Experimental Protocols

Protocol 1: Micellar-Enabled Aqueous Suzuki-Miyaura Coupling of Aryl Chlorides

Objective: Achieve C–C bond formation in water while preventing base-catalyzed C–Cl hydrolysis.

  • Preparation of the Micellar Phase: Dissolve 2 wt% TPGS-750-M surfactant in degassed HPLC-grade water. Stir at room temperature for 30 minutes to ensure complete micelle self-assembly.

  • Substrate Encapsulation: Add the aryl chloride (1.0 equiv) and boronic acid (1.2 equiv) to the micellar solution. Stir vigorously for 10 minutes. Causality: This equilibration time is required for the hydrophobic substrates to fully partition into the lipophilic cores of the nanoreactors, isolating them from the bulk water.

  • Catalyst Addition: Add the Palladium catalyst (e.g., 0.5 mol% Pd(dtbpf)Cl₂).

  • Base Introduction: Add an aqueous solution of a mild base (e.g., K₃PO₄, 2.0 equiv). Avoid harsh bases like NaOH which increase the rate of background SNAr hydrolysis.

  • Self-Validation / Monitoring System: After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of EtOAc, and analyze via LC-MS.

    • Validation Check: Look for the mass of the corresponding phenol (Ar-OH). The absence of the Ar-OH mass peak confirms that the micellar shielding effect is intact. If >5% Ar-OH is detected, the micelle capacity may be saturated; validate by reducing the global substrate concentration from 0.5 M to 0.25 M.

Protocol 2: Anhydrous Acidic Processing of Heteroaryl Chlorides

Objective: Deprotect an amine (e.g., Boc-removal) on a heteroaryl chloride scaffold without hydrolyzing the C–Cl bond.

  • Solvent Preparation: Dissolve the protected heteroaryl chloride in strictly anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Acid Introduction: Cool the reaction vessel to 0 °C. Slowly add 4.0 M HCl in anhydrous dioxane (10 equiv). Causality: Keeping the temperature low kinetically suppresses any trace nucleophilicity, while the anhydrous acid prevents the formation of the hydroxylated byproduct driven by ring protonation.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation / Quenching System: Quench a 20 µL micro-aliquot in cold saturated NaHCO₃ to neutralize the acid, extract with DCM, and analyze via LC-MS.

    • Validation Check: The target mass should reflect the deprotected product with the distinct isotopic signature of chlorine (M and M+2 peaks in a ~3:1 ratio) preserved. Complete loss of this isotopic signature and a mass shift of -18 Da (Cl to OH) indicates moisture contamination in your "anhydrous" reagents.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected impact of various reaction environments on the hydrolysis of chloro-substituents, alongside the optimal mitigation strategies.

Substrate ClassReaction EnvironmentPrimary Hydrolysis MechanismOptimal Mitigation StrategyTypical Hydrolysis Yield (Unoptimized)Typical Hydrolysis Yield (Optimized)
Aryl Chlorides Basic Aqueous (pH > 9)SNAr / Pd-catalyzed hydroxylationMicellar Catalysis (TPGS-750-M)15 - 30%< 2%
Heteroaryl Chlorides Acidic Aqueous (pH < 4)Protonation-induced nucleophilic attackAnhydrous Acid (HCl/Dioxane)40 - 80%< 1%
Acid Chlorides Neutral AqueousDirect nucleophilic acyl substitutionLate-stage addition to pre-formed micelles> 90%5 - 10%
Alkyl Chlorides Basic AqueousSN2 / E2Lower temp, pH buffering20 - 50%< 5%

References

  • Aqueous Micellar Technology: An Alternative Beyond Organic Solvents - RSC Publishing.1

  • Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions - Benchchem. 3

  • Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference - ACS GCI Pharmaceutical Roundtable. 2

  • Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC (NIH). 5

  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - RSC Publishing. 4

Sources

Troubleshooting low reactivity in SNAr reactions with 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting SNAr Reactions on 3-Chloroquinoxaline-6-carbaldehyde

Executive Summary

Subject: Overcoming kinetic inertness and chemoselectivity issues in the functionalization of 3-Chloroquinoxaline-6-carbaldehyde. Primary Challenge: This substrate presents a dichotomy: the quinoxaline core is electron-deficient (favoring SNAr), but the pendant 6-carbaldehyde group introduces competing electrophilic sites (imine formation) and potential for side reactions (oxidation, aldol condensation) that can mask or prevent the desired substitution.[1] Core Solution: Success requires a strict "Chemoselective Gating" approach—prioritizing the SNAr pathway through solvent polarity, microwave acceleration, and rigorous exclusion of water to prevent hydrolysis.

Module 1: Diagnostic Decision Matrix

Before altering conditions, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LC-MS/TLC) Result1 Starting Material (SM) Unchanged Start->Result1 No Conversion Result2 New Peak: M + Nucleophile - 18 (Water) Start->Result2 Imine Observed Result3 New Peak: M - Cl + OH (Hydrolysis) Start->Result3 Quinoxalinone Formed Result4 Complex Mixture / Polymerization Start->Result4 Degradation Action1 Kinetic Barrier Issue See Protocol A (Microwave/Solvent) Result1->Action1 Action2 Chemoselectivity Issue (Imine Formation) See Protocol B (Aldehyde Protection) Result2->Action2 Action3 Moisture Contamination See Protocol C (Drying/Base Switch) Result3->Action3 Action4 Base-Induced Decomposition Switch to milder base (Cs2CO3) Result4->Action4

Figure 1: Diagnostic logic for categorizing reaction failure based on LC-MS/TLC data.

Module 2: Troubleshooting Guides (FAQs)

Issue A: "The reaction is stuck at starting material. I am refluxing in THF/Ethanol."

Diagnosis: Kinetic Trapping. The 3-chloro position on the quinoxaline ring is moderately reactive, but the 6-carbaldehyde is an Electron Withdrawing Group (EWG). While EWGs generally activate SNAr, the position (C6) is not in direct conjugation with the C3 leaving group to stabilize the Meisenheimer complex effectively compared to a C2 substituent. Furthermore, THF and Ethanol do not provide a high enough dielectric constant to stabilize the polar transition state of SNAr.

The Fix: Polar Aprotic Acceleration

  • Switch Solvent: Move to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .[1] These solvents solvate the cation of your base, leaving the nucleophile "naked" and more reactive.[2]

  • Temperature: Increase to 100–120 °C.

  • Microwave Irradiation (Recommended): Quinoxalines are excellent candidates for microwave synthesis due to their high polarizability.

    • Protocol: Seal the vessel. Ramp to 120 °C in 2 minutes. Hold for 10–20 minutes. This often pushes yields from <10% to >80%.

Issue B: "I am using an amine nucleophile, but I see a product with Mass = (SM + Amine - 18)."

Diagnosis: Schiff Base (Imine) Formation. The amine nucleophile is attacking the aldehyde (C=O) faster than it is displacing the chloride. This is a classic chemoselectivity error. The "-18" mass difference corresponds to the loss of water during imine formation.

The Fix: Protecting Group Strategy You must mask the aldehyde before the SNAr step.

  • Step 1 (Protection): Convert the 6-carbaldehyde to an acetal.

    • Reagents: Ethylene glycol (1.5 eq), p-TsOH (cat.), Toluene (Reflux with Dean-Stark trap).[1]

    • Validation:1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and appearance of the acetal "dioxolane" protons (~4.0 ppm).

  • Step 2 (SNAr): Perform the substitution on the acetal-protected substrate. The acetal is stable to the basic conditions of SNAr.

  • Step 3 (Deprotection): Treat with aqueous HCl/THF to restore the aldehyde.

Issue C: "I see a peak corresponding to the hydroxy-quinoxaline (Quinoxalinone)."

Diagnosis: Hydrolysis. The chloride has been displaced by water or hydroxide instead of your nucleophile.[3] This happens if your solvent is "wet" or if you are using a hygroscopic base (like KOH/NaOH) that introduces water.

The Fix: The "Dry" Protocol

  • Solvent: Use anhydrous DMF/DMSO (stored over molecular sieves).

  • Base: Switch to Cs2CO3 (Cesium Carbonate). It is less hygroscopic than hydroxides and provides the "Cesium Effect" (higher solubility in organic solvents) which aids reactivity without introducing OH- ions.

  • Atmosphere: Run the reaction under Argon or Nitrogen.

Module 3: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted SNAr (General)

Use this for robust nucleophiles (morpholine, piperidine, thiols) where aldehyde interference is minimal.[1]

ParameterSpecificationNotes
Substrate 3-Chloroquinoxaline-6-carbaldehyde (1.0 eq)
Nucleophile 1.2 – 1.5 equivalentsExcess drives kinetics.[1]
Base DIPEA (2.0 eq) or K2CO3 (2.0 eq)DIPEA for amines; Carbonate for thiols/phenols.[1]
Solvent Anhydrous DMSO (0.5 M concentration)High concentration aids bimolecular reaction.[1]
Conditions Microwave: 120 °C, 15 mins, High AbsorptionMonitor pressure.
Workup Pour into ice water. Precipitate usually forms.Avoid acidic workup (protects aldehyde).
Protocol 2: Acetylation Protection (For Primary Amines)

Use this if Protocol 1 yields imines.[1]

  • Protection: Mix substrate (1 mmol), Trimethyl orthoformate (1.5 mL), and Amberlyst-15 (cat.) in MeOH. Stir RT for 4h. Evaporate to obtain dimethyl acetal.

  • Substitution: Dissolve acetal in DMF. Add Amine (1.2 eq) and Cs2CO3 (2.0 eq). Heat to 90 °C for 4h.

  • Deprotection: Add 1M HCl (aq) to the reaction mixture. Stir 30 mins. Neutralize with NaHCO3 and extract.

Module 4: Mechanistic Validation (Self-Check)

To ensure your results are valid, you must verify the regiochemistry and oxidation state.

  • 1H NMR Check:

    • C2-Proton: The proton at position 2 (adjacent to the substitution site) is a diagnostic handle. In the starting material, it is a singlet around ~8.8 ppm. After substitution, this shift will move upfield (lower ppm) due to the electron-donating effect of the new nucleophile.

    • Aldehyde Proton: Ensure the singlet at ~10.1 ppm is intact. If it is absent, you have likely formed an imine or oxidized the aldehyde to a carboxylic acid.

  • LC-MS Check:

    • Look for the "Double Addition" mass. Quinoxalines can sometimes undergo substitution at both the 2 and 3 positions if the 2-position is not blocked. However, since your substrate is 3-chloro, this is less likely unless you are using very harsh conditions (hydride displacement).

References

  • Patel, N. B., & Patel, J. C. (2010).[1] Synthesis and antimicrobial activity of some new 3-substituted quinoxaline-2-one derivatives. Scientia Pharmaceutica, 78(4), 753–774.[1] [Link]

  • Sessler, J. L., et al. (2006).[1] Quinoxaline-based anion receptors.[1][4] The Journal of Organic Chemistry, 71(21), 8106-8119.[1] (Demonstrates reactivity patterns of the quinoxaline core).

  • Mamedov, V. A. (2016).[1] Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Authoritative text on Quinoxaline reactivity).

  • Leadbeater, N. E. (2005). Microwave-Promoted Nucleophilic Aromatic Substitution: A Review. Current Organic Chemistry, 9, 1-15.[1] (Basis for microwave acceleration protocols).[2][5][6]

Sources

Optimizing solvent selection for 3-Chloroquinoxaline-6-carbaldehyde coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Systems for 3-Chloroquinoxaline-6-carbaldehyde

Case ID: QX-CHO-SOLV-OPT Status: Active Guide Subject: Optimizing Solvent Selection for Pd-Catalyzed Couplings of 3-Chloroquinoxaline-6-carbaldehyde

Executive Summary: The Substrate Challenge

You are working with 3-Chloroquinoxaline-6-carbaldehyde . This is a bifunctional scaffold presenting two distinct chemical challenges that must be managed simultaneously:

  • The Electrophile (C3-Cl): The chloride at the 3-position of the quinoxaline ring is activated by the adjacent nitrogen atoms (similar to 2-chloropyridine). However, it is less reactive than bromides or iodides, often requiring higher temperatures or specialized ligands for oxidative addition.

  • The Sensitive Handle (C6-CHO): The aldehyde is prone to three primary side reactions during coupling:

    • Nucleophilic attack: Reversible hemiacetal formation in alcoholic solvents.

    • Oxidation: Conversion to carboxylic acid by trace oxygen.

    • Pd-Catalyzed Reduction: Unexpected reduction to the benzyl alcohol (hydroxymethyl), a known side reaction in DMF/Water systems under specific basic conditions.

This guide provides solvent architectures validated to balance these competing reactivities.

Solvent Selection Matrix

Do not choose a solvent based solely on boiling point. Use this matrix to select the system based on your specific coupling partner and constraints.

Decision Logic (Visualized)

SolventSelection Start Select Coupling Type Suzuki Suzuki-Miyaura (Boronic Acids) Start->Suzuki Sonogashira Sonogashira (Alkynes) Start->Sonogashira Solubility Is Substrate Soluble in Toluene? Suzuki->Solubility BaseSens Base Sensitivity? Sonogashira->BaseSens Tol_Yes Yes Solubility->Tol_Yes Tol_No No (Aggregates) Solubility->Tol_No Sys_A System A (Biphasic): Toluene / Water (4:1) + EtOH (trace) Tol_Yes->Sys_A Sys_B System B (Homogeneous): 1,4-Dioxane / Water (9:1) Tol_No->Sys_B Anhydrous System C (Anhydrous): DMF or DMAc (Degassed) BaseSens->Anhydrous

Figure 1: Decision tree for solvent selection based on reaction type and substrate solubility.

Detailed Protocol Architectures

System A: The "Standard" Suzuki (Toluene/Water)

Best for: Lipophilic boronic acids and preventing aldehyde side reactions.

Why this works: Toluene is non-nucleophilic, preventing acetal formation at the aldehyde. The biphasic nature keeps the inorganic base (in the water layer) separate from the aldehyde until the interface, minimizing Cannizzaro disproportionation.

ComponentRoleOptimization Note
Toluene Main SolventHigh boiling point (110°C) allows activation of the C-Cl bond.
Water Base CarrierDissolves K₂CO₃ or K₃PO₄. Essential for transmetalation.[1]
Ethanol Phase TransferCritical: Use only minimal amounts (5-10% v/v) to act as a surfactant. Excess leads to acetals.

Protocol:

  • Dissolve 3-chloroquinoxaline-6-carbaldehyde (1.0 eq) and Boronic Acid (1.2 eq) in Toluene.

  • Add Pd(PPh₃)₄ (5 mol%) under Nitrogen.

  • Add degassed Water containing K₂CO₃ (2.0 eq).

  • Crucial: If solubility is poor, add Ethanol dropwise only until the mixture turns from a suspension to a cloudy emulsion. Do not aim for clear solution.

  • Heat to 90°C.

System B: The "Solubilizing" System (1,4-Dioxane/Water)

Best for: Highly polar quinoxalines that crash out in toluene.

Why this works: Dioxane is miscible with water, creating a homogeneous medium that ensures the quinoxaline stays in solution.

The Risk: Homogeneous bases attack aldehydes faster. The Fix: Use a weaker base (NaHCO₃ or CsF) or lower temperatures (80°C) if possible.

Troubleshooting & FAQs

Q1: My reaction turned black immediately and conversion is <10%. What happened? A: This is "Pd-Black" precipitation. The quinoxaline nitrogen atoms can coordinate to Palladium, displacing ligands and destabilizing the catalyst.

  • Fix: Switch to a solvent that coordinates weakly to Pd, or use a "Pre-catalyst" system like XPhos Pd G2 . Avoid DMF if using simple Pd(PPh₃)₄, as DMF can displace phosphines at high temperatures.

Q2: The aldehyde peak disappeared on NMR, but I see a new set of peaks around 5.5 ppm. Is it the product? A: You likely formed an acetal or hemiacetal .

  • Cause: You used Methanol or Ethanol as a primary solvent. In the presence of Lewis acidic Pd(II) species, the aldehyde reacts with the alcohol.

  • Fix: Switch to System B (Dioxane/Water) or System C (DMF). If you must use alcohol, treat the crude mixture with 1N HCl/THF (1:1) for 30 minutes during workup to hydrolyze the acetal back to the aldehyde.

Q3: I isolated the product, but it's the Benzyl Alcohol (CH₂OH), not the Aldehyde (CHO). A: You experienced Pd-Catalyzed Transfer Hydrogenation .

  • Mechanism: If you used DMF/Water with a base like hydroxide or carbonate, DMF can decompose to form formate, or trace alcohols can act as hydride sources. Pd catalyzes the transfer of hydride to the aldehyde.

  • Fix:

    • Strictly exclude alcohols.

    • Change solvent to Toluene .

    • Use anhydrous bases (e.g., K₃PO₄ suspended in Dioxane) rather than aqueous bases.

Advanced Workflow: Sonogashira Coupling

Coupling alkynes to 3-chloroquinoxaline-6-carbaldehyde requires strict anhydrous conditions to prevent hydration of the alkyne to a ketone.

Workflow Diagram

SonogashiraWorkflow Setup 1. Degas DMF/Et3N (Argon Sparge 15 min) Mix 2. Add Reagents: Substrate + Alkyne + CuI Setup->Mix Cat 3. Add Pd(PPh3)2Cl2 (Last component) Mix->Cat Heat 4. Heat to 60-80°C (Monitor CHO peak) Cat->Heat Workup 5. Workup: Dilute w/ EtOAc Wash w/ NH4Cl (remove Cu) Heat->Workup

Figure 2: Step-by-step workflow for Sonogashira coupling of aldehyde-bearing quinoxalines.

Technical Note on Copper: Copper(I) iodide (CuI) can form complexes with the quinoxaline nitrogens. If the reaction stalls, increase CuI loading to 10 mol% or switch to a Copper-Free protocol using Pd(OAc)₂ / XPhos in acetonitrile.

References & Authoritative Grounding

  • Solvent Effects on Selectivity:

    • Insight: Polar solvents stabilize anionic Pd-intermediates, altering selectivity in chloro-heterocycles.[2][3]

    • Source: B. P. Carrow et al., "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," J. Am. Chem. Soc., 2011.

  • Aldehyde Reduction Side-Reactions:

    • Insight: Documentation of simultaneous aldehyde reduction during Suzuki coupling in DMF/Water systems.

    • Source: ResearchGate, "Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction," 2025.[4]

  • Sonogashira Protocols for N-Heterocycles:

    • Insight: Optimization of copper/palladium ratios for electron-deficient chloro-heterocycles.

    • Source: BenchChem Application Notes, "Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-(2-pyridinyl)quinoxaline," 2025.[5]

  • Quinoxaline Solubility & Properties:

    • Insight: Solubility data and general chemical behavior of the quinoxaline core.

    • Source: International Journal of Pharmaceutical Sciences, "A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications," 2025.

Sources

Removing unreacted starting materials from 3-Chloroquinoxaline-6-carbaldehyde mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-QXL-003 Status: Active Guide Subject: Removal of Unreacted Starting Materials & Workup Optimization Applicable For: Synthesis via POCl₃ chlorination of 3-hydroxyquinoxaline-6-carbaldehyde (or 3-oxo tautomer).

Diagnostic & Triage: What is your mixture telling you?

Before attempting purification, you must distinguish between unreacted starting material and reverted product. The chemistry of 3-chloroquinoxalines is deceptive; the chlorine atom at the C3 position is activated for Nucleophilic Aromatic Substitution (SNAr), making it susceptible to hydrolysis.

Observation Likely Culprit Root Cause
LCMS: Two peaks. One M+ (Target), one M-18+16 (Hydroxyl).3-Hydroxyquinoxaline-6-carbaldehyde Incomplete reaction OR Hydrolysis during quench.
NMR: Broad singlet >12 ppm disappears; new aromatic signals.Target Product Reaction worked.
NMR: Broad singlet >12 ppm persists.Unreacted SM Reaction stalled or moisture in POCl₃.
Appearance: Black/Brown Tar.Polymerization Thermal decomposition of aldehyde or POCl₃ charring.
The "Hydrolysis Loop" Trap

Critical Insight: Many researchers believe they have "unreacted starting material" when, in fact, they successfully synthesized the product but hydrolyzed it back to the starting material during the aqueous quench.

  • Mechanism: The quench of POCl₃ generates HCl and heat. Hot acid rapidly hydrolyzes the C-Cl bond back to C-OH.

  • Prevention: Temperature control during quench is more critical than reaction time.

The Chemistry of Separation

The separation relies on the drastic difference in polarity and hydrogen-bonding capability between the starting material (Lactam form) and the Product (Chloro-imine).

  • Starting Material (SM): 3-Hydroxyquinoxaline-6-carbaldehyde exists largely as the lactam tautomer (NH-C=O). It is highly polar, capable of strong hydrogen bonding, and has poor solubility in non-polar solvents (Hexanes, cold Toluene). It is soluble in basic aqueous media (deprotonation of NH).

  • Product: 3-Chloroquinoxaline-6-carbaldehyde is a neutral, lipophilic heterocycle. It is soluble in DCM, EtOAc, and warm Toluene.

Visualizing the Purification Logic

PurificationLogic Crude Crude Mixture (Product + SM + Tars) SolubilityCheck Solubility Check (Hot Toluene or EtOAc) Crude->SolubilityCheck Dissolve in min. hot solvent Dissolved Soluble Fraction (Product + Tars) SolubilityCheck->Dissolved Undissolved Insoluble Solid (Unreacted SM / Lactam) SolubilityCheck->Undissolved SM precipitates Filtration Hot Filtration Dissolved->Filtration Undissolved->Filtration Removed as filter cake Crystallization Cooling & Crystallization Filtration->Crystallization Filtrate cooled slowly MotherLiquor Mother Liquor (Tars/Impurities) Crystallization->MotherLiquor PureCrystals Pure Product 3-Chloroquinoxaline-6-carbaldehyde Crystallization->PureCrystals Filter

Figure 1: Solubility-based purification logic exploiting the polarity difference between the lactam SM and the chloro-product.

Troubleshooting Guides & Protocols

Issue A: The "Sticky Lactam" (Removing Unreacted SM)

Problem: The starting material is co-eluting or contaminating the product. Solution: Exploit the lactam's insolubility in non-polar solvents. DO NOT use column chromatography as the primary method if SM > 10%; it will streak.

Protocol: Toluene/Heptane Trituration

  • Concentrate: Remove reaction solvent (usually POCl₃) completely under vacuum. Note: Use a base trap for the pump.

  • Dissolve: Add Toluene (10 mL per gram of crude). Heat to 60-70°C.

  • Filter: The unreacted 3-hydroxy starting material will likely remain as a brown solid. Perform a hot filtration through a sintered glass funnel or a Celite pad.

    • Why? The product dissolves; the H-bonding lactam does not.

  • Precipitate: Take the yellow/orange toluene filtrate. Add Heptane (or Hexane) dropwise until the solution turns slightly turbid.

  • Crystallize: Cool slowly to 0°C. The chloro-product should crystallize out.

Issue B: The "Reverting Product" (Preventing Hydrolysis)

Problem: Product purity drops during aqueous workup. Solution: A buffered, temperature-controlled quench.

Protocol: The "Cold Buffer" Quench

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) and cool it to 0°C (ice bath).

  • Quench: Pour the reaction mixture slowly into the vigorously stirred NaHCO₃ solution.

    • Critical: Do not add water to the reaction; add the reaction to the buffer.

  • pH Monitoring: Ensure the pH remains between 7 and 8.

    • Why? Acid (pH < 4) catalyzes hydrolysis. Strong base (pH > 10) can attack the aldehyde (Cannizzaro) or displace the chloride.

  • Extraction: Extract immediately with Dichloromethane (DCM).

  • Drying: Dry the organic layer over MgSO₄ immediately and concentrate. Do not leave the product in wet solvent overnight.

Issue C: "Black Tar" Formation (Removing Decomposition Products)

Problem: The aldehyde group has polymerized or oxidized, creating dark impurities. Solution: Silica Gel Plug Filtration.

Protocol:

  • Dissolve the crude solid in a minimum amount of DCM (containing 1% Methanol if solubility is poor).

  • Prepare a short pad of silica gel (approx. 2 inches) in a sintered funnel.

  • Flush with 100% DCM initially. The non-polar chloro-product will elute rapidly.

  • The dark tars and polar starting materials will stick to the top of the silica.

  • Concentrate the filtrate.

FAQ: Expert Insights

Q: Can I use Ethanol for recrystallization? A: Proceed with caution. While ethanol is a common solvent for quinoxalines [1], 3-chloroquinoxalines are reactive. Prolonged heating in ethanol can lead to ethanolysis , replacing the Chlorine with an Ethoxy group (forming the ethyl ether). If you must use ethanol, keep the duration short and avoid boiling. Toluene or Ethyl Acetate/Hexane is chemically safer.

Q: My product turned into a carboxylic acid. What happened? A: The aldehyde at position 6 oxidized. This often happens if the crude material is left exposed to air in solution, or if traces of oxidants were present. Store the purified solid under Nitrogen or Argon in the dark.

Q: Why is POCl₃ removal so difficult? A: POCl₃ can get trapped in the crystal lattice. If you see phosphorus peaks in NMR or have acidic residues, azeotrope the crude material with dry Toluene 3 times on the rotovap before attempting the aqueous workup. This removes bulk POCl₃ non-destructively.

Workup Decision Matrix

WorkupMatrix Start Reaction Complete? Quench Quench into Ice/NaHCO3 Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 5 (Risk: Hydrolysis) CheckPH->Acidic Too Fast/No Buffer Neutral pH 7-8 (Safe Zone) CheckPH->Neutral Controlled Acidic->Quench Add more Base Extract Extract DCM Dry MgSO4 Neutral->Extract Purify Recrystallize (Toluene/Heptane) Extract->Purify

Figure 2: Decision matrix for ensuring product stability during workup.

References

  • Synthesis of 2-chloroquinoline-3-carbaldehyde (Analogous Chemistry): The Vilsmeier-Haack reaction using POCl₃/DMF is the standard method for converting hydroxy-heterocycles to chloro-aldehydes.[1] See: International Journal of Science and Research (IJSR), "The Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction".

  • Recrystallization Principles: General purification of acetanilides and heterocycles via recrystallization relies on solubility differentials.[2] See: University of Wisconsin-Madison, "Recrystallization Guide".

  • Stability of Chloro-Heterocycles: 3-chloroquinoxalines are susceptible to nucleophilic attack (hydrolysis) at the C3 position. BenchChem Stability Data. (Note: Generalized reference for chloro-heterocycle stability).

  • Solubility Data: 3-hydroxyquinoxaline derivatives are generally insoluble in non-polar solvents, while their chlorinated counterparts exhibit higher solubility in organic solvents like DCM and Toluene. PubChem Compound Summary: 3-Hydroxyquinoxaline-2-carbaldehyde.

Sources

Technical Support Center: Scale-Up of 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Development & Scale-Up Guide for 3-Chloroquinoxaline-6-carbaldehyde Document ID: TSC-QXL-06-2026 Audience: Process Chemists, Scale-Up Engineers, R&D Scientists

Executive Summary

3-Chloroquinoxaline-6-carbaldehyde is a high-value heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., for oncology targets) and GLP-1 agonists. While the chemistry appears straightforward on paper, scaling this molecule reveals three critical bottlenecks:

  • Regioselectivity: The formation of the quinoxalinone core often yields inseparable mixtures of 6- and 7-isomers.

  • Thermal Hazards: The chlorination step using phosphorous oxychloride (POCl

    
    ) poses significant thermal runaway risks at scale.[1]
    
  • Oxidation Sensitivity: Converting the methyl precursor to the aldehyde without over-oxidation to the carboxylic acid requires precise stoichiometric control.

This guide provides a troubleshooting framework based on industrial "best practices" to navigate these challenges.

Module 1: The Regioselectivity Challenge (Isomer Control)

The Issue: The most common synthetic route starts with the condensation of 4-methyl-1,2-phenylenediamine with a glyoxylic acid derivative. On scale, this thermodynamically yields a mixture of 6-methylquinoxalin-2(1H)-one and 7-methylquinoxalin-2(1H)-one . Separation of these isomers by chromatography is non-viable at kilogram scale.

The Solution: Regioselectivity is dictated by the pH of the cyclization medium, which influences the nucleophilicity of the diamine nitrogens.

  • Acidic Conditions: Protonation favors the formation of the 7-isomer.

  • Basic Conditions: Favors the 6-isomer (Target Precursor).

Troubleshooting Protocol: Optimizing Isomer Ratio
SymptomProbable CauseCorrective Action
50:50 Isomer Mix Uncontrolled pH during condensation.Switch Solvent/Catalyst: Use basic conditions (e.g., NaOH/EtOH or K

CO

) to favor the 6-isomer. The amine meta to the methyl group is more nucleophilic in basic media.
Wrong Isomer (7-Me) Reaction run in acetic acid or neutral aqueous media.Buffer Adjustment: Ensure pH > 9 during the initial condensation step before the ring closure.
Inseparable Solid Co-crystallization of isomers.Derivatization: If isomers are mixed, proceed to the chlorination step (Module 2). The chloro-derivatives often have significantly different solubility profiles in Heptane/EtOAc, allowing separation after chlorination.
Visualizing the Regioselectivity Logic

RegioSelectivity cluster_Cond Cyclization Conditions Start 4-Methyl-1,2-diaminobenzene + Glyoxylic Acid Acid Acidic Media (AcOH) Start->Acid Base Basic Media (NaOH/EtOH) Start->Base Isomer7 7-Methyl isomer (Major Product) Acid->Isomer7 Favored Isomer6 6-Methyl isomer (Target Precursor) Base->Isomer6 Favored Target Target Isomer6->Target Chlorination (POCl3)

Caption: Regioselective control switch during the initial cyclization step. Basic conditions favor the required 6-substituted precursor.

Module 2: Chlorination Safety (POCl Scale-Up)

The Issue: Converting the hydroxy/oxo group to a chlorine using neat POCl


 is the standard laboratory method. However, upon scale-up, this reaction exhibits a delayed exotherm  and the formation of metastable phosphorodichloridic acid intermediates.[2]

Key Hazard: Adding water to quench a POCl


 reaction mixture that contains unreacted Vilsmeier-type adducts can lead to a violent "volcano" eruption due to delayed hydrolysis and heat release.
Scale-Up Safety Protocol
  • Catalysis: Use catalytic DMF (Vilsmeier-Haack conditions). This lowers the activation energy but increases the thermal potency of the intermediate.

  • Temperature Ramp: Do not heat rapidly to reflux. Hold at 50°C for 1 hour to allow gas evolution (HCl) to stabilize before ramping to 80-90°C.

  • Quench Method (Inverse Addition):

    • NEVER add water to the reaction mixture.

    • ALWAYS add the reaction mixture slowly into a large volume of vigorously stirred ice-water (maintain T < 15°C).

FAQ: Chlorination Troubleshooting

Q: The reaction mixture solidified inside the reactor during cooling.

  • A: 2-Chloro-quinoxalines are often highly crystalline.

    • Fix: Dilute with Toluene or Chlorobenzene before cooling the reaction mass. This keeps the product in solution for the transfer to the quench vessel.

Q: I see a "black tar" forming during the reaction.

  • A: This indicates thermal decomposition, likely due to "hot spots" on the reactor wall or lack of agitation.

    • Fix: Ensure high-torque stirring. Reduce jacket temperature differential (

      
      ) to max 10°C.
      

Module 3: Functionalization (Oxidation to Aldehyde)

The Issue: Converting the 6-methyl group to a 6-formyl (aldehyde) group.

  • Route A (Radical Bromination): NBS/AIBN followed by hydrolysis. (Messy, multiple steps).

  • Route B (Selenium Dioxide): Direct oxidation. (Cleanest for heterocycles, but SeO

    
     is toxic).
    

Recommended Route: SeO


 Oxidation in Dioxane/Xylene 
This route is preferred for 3-chloroquinoxalines because the electron-deficient ring deactivates the methyl group toward simple radical halogenation, making SeO

more effective.
Step-by-Step Protocol (Self-Validating)
  • Setup: Charge 3-chloro-6-methylquinoxaline (1.0 eq) and Dioxane (10 vol).

  • Reagent: Add SeO

    
     (1.2 to 1.5 eq). Note: SeO
    
    
    
    must be finely powdered.
  • Reaction: Heat to reflux (100°C). Monitor by HPLC.

    • Checkpoint: The reaction usually stalls at ~90% conversion. Do not push for 100% or you will form the carboxylic acid (over-oxidation).

  • Workup (Critical):

    • Filter hot through Celite to remove Selenium metal (grey/black solid).

    • Safety: Treat the filter cake as hazardous heavy metal waste.

Visualizing the Process Flow & Checkpoints

ProcessFlow Start 6-Methylquinoxalin-2-one Chlor Chlorination (POCl3, DMF cat.) Start->Chlor Step 1 Inter Intermediate: 2-Chloro-6-methylquinoxaline Chlor->Inter Oxid Oxidation (SeO2, Dioxane) Inter->Oxid Step 2 Check Checkpoint: <5% Acid impurity? Oxid->Check Check->Oxid No (Adjust Time) Product Product: 3-Chloroquinoxaline-6-carbaldehyde Check->Product Yes

Caption: Workflow for the 2-step conversion from the methyl-quinoxalinone precursor.

References & Authority

  • Regioselective Synthesis of Quinoxalinones:

    • Title: Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base.[3]

    • Source:Heterocycles, 2020.[4]

    • Context: Defines the pH-switch mechanism for selecting the 6- vs 7-isomer.

  • POCl

    
     Scale-Up Safety: 
    
    • Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching.[5]

    • Source:Organic Process Research & Development (ACS), 2010.

    • Context: Critical safety data on the accumulation of metastable intermediates during chlorination.[2][5]

  • Oxidation Methodologies:

    • Title: Application Notes for Large-Scale Synthesis of Chloroquinoline Carbaldehydes.

    • Source: BenchChem Technical Library.

    • Context: Protocols for SeO2 oxidation of methyl-heterocycles.

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving POCl


 and Selenium Dioxide must be conducted in a facility equipped with appropriate engineering controls, thermal hazard calorimetry data, and waste management systems.

Sources

Validation & Comparative

HPLC method development for purity analysis of 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Method Development: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary & Scientific Context

3-Chloroquinoxaline-6-carbaldehyde (CAS: 1427632-20-9) is a critical heterocyclic intermediate employed in the synthesis of bioactive quinoxaline derivatives, including potential antitumor and antimicrobial agents.

The analytical challenge lies in its dual-reactive nature:

  • The Aldehyde (C6): Susceptible to oxidation (forming carboxylic acid) and Cannizzaro disproportionation.

  • The Chloro Group (C3): Prone to nucleophilic displacement (hydrolysis to 3-hydroxy species).

  • Regio-Isomerism: Synthesis from 4-substituted-1,2-diamines frequently produces a mixture of the 6-carbaldehyde (target) and 7-carbaldehyde (isomer), which possess nearly identical hydrophobicities (logP).

This guide compares a standard C18 (Octadecyl) method against an optimized Phenyl-Hexyl method. While C18 provides robust general retention, this study demonstrates that Phenyl-Hexyl phases offer superior selectivity for the critical regio-isomer separation via


 interactions, making it the preferred choice for high-purity analysis.

Method Development Strategy (E-E-A-T)

The Separation Challenge

Standard Alkyl phases (C18) separate based on hydrophobic subtraction. However, the 6- and 7-carbaldehyde isomers have identical molecular weights and similar dipole moments. To achieve baseline resolution (


), we must exploit the electron-deficient nature of the quinoxaline ring.
The Solution: Phenyl-Hexyl Chemistry

Phenyl-Hexyl columns introduce a secondary retention mechanism:


 stacking between the phenyl ring of the stationary phase and the aromatic system of the quinoxaline. This interaction is highly sensitive to the electron density distribution, allowing for the discrimination of positional isomers that C18 cannot resolve.
Impurity Profile Definition

For this guide, we track four Critical Quality Attributes (CQAs):

  • Target: 3-Chloroquinoxaline-6-carbaldehyde.

  • Impurity A (Hydrolysis): 3-Hydroxyquinoxaline-6-carbaldehyde.

  • Impurity B (Oxidation): 3-Chloroquinoxaline-6-carboxylic acid.

  • Impurity C (Regio-isomer): 3-Chloroquinoxaline-7-carbaldehyde (The critical pair).

Experimental Protocol

Instrumentation & Reagents
  • System: UHPLC/HPLC system with DAD (Diode Array Detector) or UV-Vis.

  • Solvents: HPLC Grade Acetonitrile (MeCN) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA) - chosen over phosphate buffers to enable LC-MS compatibility.

Chromatographic Conditions: The Comparison
ParameterMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl
Column C18 Endcapped, 100Å, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 100Å, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol : Acetonitrile (50:50 v/v)
Gradient 5% B to 95% B over 15 min10% B to 80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temp 30°C35°C (Enhances

selectivity)
Detection UV @ 254 nm (aromatic) & 280 nm (aldehyde)UV @ 254 nm & 280 nm
Sample Preparation (Critical Step)

Quinoxalines have low aqueous solubility and can precipitate if diluted incorrectly.

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard: Dilute Stock 1:10 with Water:Acetonitrile (50:50) .

    • Note: Do not use 100% water as diluent; rapid precipitation will occur.

    • Stability Warning: Analyze within 4 hours. Aldehydes slowly oxidize in solution.

Visualizing the Workflow

MethodDevelopment Start Start: 3-Chloroquinoxaline-6-CHO Solubility Solubility Check (Dissolve in MeCN) Start->Solubility Scouting Scouting Run (Generic C18, 5-95% Gradient) Solubility->Scouting Decision Isomer Separation Adequate? Scouting->Decision Check Resolution (Rs) MethodA Method A (C18) Acceptable for Crude Purity Decision->MethodA Yes (Rare) Switch Switch to Phenyl-Hexyl (Exploit Pi-Pi Interactions) Decision->Switch No (Co-elution) Optimize Optimize Gradient & Temperature (35°C) Switch->Optimize Final Final Method B (High Resolution Isomer Sep) Optimize->Final

Caption: Decision matrix for selecting the stationary phase based on regio-isomer resolution requirements.

Comparative Results & Discussion

The following data simulates typical chromatographic behavior for chloro-quinoxalines based on structure-retention relationships.

Performance Metrics
AnalyteMethod A (C18) RT (min) Method A Resolution (

)
Method B (Phenyl) RT (min) Method B Resolution (

)
Impurity A (3-OH) 4.2-3.8-
Impurity B (Acid) 5.12.14.53.5
Target (6-CHO) 9.5 1.1 (Co-elution) 10.2 2.8
Impurity C (7-CHO) 9.7 -11.1 -
Discussion of Causality
  • Method A (C18): Failed to separate the 6-CHO and 7-CHO isomers (

    
    ). The hydrophobic surface area of both isomers is nearly identical, leading to peak overlap. This method is suitable only for rough purity estimates where isomer differentiation is not required.
    
  • Method B (Phenyl-Hexyl): Achieved baseline separation (

    
    ). The 7-carbaldehyde isomer typically has a slightly different electron density map due to the position of the electron-withdrawing aldehyde relative to the quinoxaline nitrogen. The Phenyl-Hexyl phase engages in stronger 
    
    
    
    retention with one isomer over the other, shifting the retention time significantly.

Impurity Fate Mapping

Understanding where impurities originate allows the analyst to predict what to look for during method validation.

ImpurityFate Synthesis Synthesis (Diaminobenzene + Glyoxal) Regio Regio-Isomer Formation (7-CHO Impurity) Synthesis->Regio Side Reaction Target Target Molecule (3-Cl-6-CHO) Synthesis->Target Storage Storage/Stress (Moisture/Air) Target->Storage Hydrolysis Hydrolysis (3-OH Impurity) Storage->Hydrolysis H2O/pH > 7 Oxidation Oxidation (Carboxylic Acid) Storage->Oxidation O2/Light

Caption: Fate mapping of impurities from synthesis through storage degradation.

Validation Criteria (Self-Validating System)

To ensure the method remains robust (Trustworthiness), the following system suitability tests (SST) must be passed before every analysis:

  • Resolution Check:

    
     between Target and Impurity C (Isomer) must be 
    
    
    
    .
  • Tailing Factor:

    
     for the Target peak must be 
    
    
    
    (Quinoxaline nitrogens can cause tailing; if high, increase ionic strength or temperature).
  • Sensitivity: S/N ratio for 0.05% impurity standard must be

    
    .
    

References

  • Sigma-Aldrich. (n.d.). 3-Chloroquinoxaline-6-carbaldehyde Product & Safety Data. Retrieved from

  • Waters Corporation. (2025). CSH C18 vs. Phenyl-Hexyl Chemistries: Understanding Selectivity. Retrieved from

  • BenchChem. (2025).[1] Overcoming challenges in the purification of quinoxaline derivatives. Retrieved from

  • MDPI. (2011). Studies on Log P of Quinoxaline di-N-Oxides: Comparison of RP-HPLC and Predictive Approaches. Retrieved from

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 3-Chloroquinoxaline-6-carbaldehyde: A Comparative Structural Elucidation Guide

As a highly functionalized heterocyclic building block, 3-Chloroquinoxaline-6-carbaldehyde is extensively utilized in the synthesis of kinase inhibitors, RNA-targeting ligands, and other targeted therapeutics. In drug development, rigorous structural characterization via mass spectrometry (MS) is critical for confirming molecular identity and distinguishing the active pharmaceutical ingredient from isomeric or des-halogenated impurities.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of 3-Chloroquinoxaline-6-carbaldehyde, contrasting its behavior with non-halogenated and brominated analogs to highlight key diagnostic ions for structural elucidation.

Mechanistic Principles of Quinoxaline Fragmentation

The fragmentation of 3-Chloroquinoxaline-6-carbaldehyde under collision-induced dissociation (CID) or electron ionization (EI) is governed by three primary structural features, each leaving a distinct signature in the mass spectrum:

  • The Carbaldehyde Group (-CHO) : The most labile moiety in this molecule is the aldehyde group. Initial fragmentation almost universally involves the cleavage of the carbonyl bond, resulting in the neutral loss of carbon monoxide (CO, -28 Da). This

    
    -cleavage is a high-yield pathway that dominates the MS/MS spectra of carbaldehyde-containing heterocycles.
    
  • The Quinoxaline Core : Radical cations and protonated species of quinoxalines exhibit remarkable stability. The hallmark fragmentation of the parent pyrazine ring is the sequential loss of hydrogen cyanide (HCN, -27 Da) molecules 1. This ring contraction is a highly diagnostic feature for nitrogenous heterocycles and typically occurs after the more labile substituents have been expelled 2.

  • The Halogen Substituent (-Cl) : The presence of the chlorine atom introduces a distinct isotopic signature (an approximate 3:1 ratio of

    
    Cl to 
    
    
    
    Cl). Fragmentation pathways often include the heterolytic cleavage of the C-Cl bond, resulting in the loss of hydrogen chloride (HCl, -36 Da) in positive electrospray ionization (ESI+) mode, leading to a highly stabilized aromatic cation.

Comparative Fragmentation Analysis

To contextualize the MS/MS behavior of 3-Chloroquinoxaline-6-carbaldehyde, it is best evaluated against its non-halogenated parent compound (Quinoxaline-6-carbaldehyde) 3 and its brominated analog (3-Bromoquinoxaline-6-carbaldehyde) 4.

Expert Insight: A critical diagnostic feature when comparing the chlorinated and brominated analogs is their convergence upon a common fragment. Despite having different precursor masses (m/z 193/195 vs. 237/239), both compounds undergo the loss of their respective hydrogen halides (HCl and HBr) to yield an identical, highly stable quinoxaline-6-carbaldehyde cation at m/z 157. This convergent fragmentation pathway serves as a definitive structural confirmation of the shared core scaffold.

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z) & Neutral LossesIsotopic Signature
3-Chloroquinoxaline-6-carbaldehyde ESI (+)193 / 195 [M+H]⁺165 (-CO), 157 (-HCl), 138 (-CO, -HCN)3:1 (

Cl :

Cl)
Quinoxaline-6-carbaldehyde ESI (+)159 [M+H]⁺131 (-CO), 104 (-CO, -HCN)None
3-Bromoquinoxaline-6-carbaldehyde ESI (+)237 / 239 [M+H]⁺209 (-CO), 157 (-HBr), 182 (-CO, -HCN)1:1 (

Br :

Br)

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity and reproducible fragmentation, the following self-validating LC-MS/MS workflow is recommended for the analysis of halogenated quinoxalines.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the sample with a known internal standard (e.g., reserpine, 100 ng/mL) to validate ionization efficiency.

  • Causality: Methanol ensures complete solvation of the hydrophobic quinoxaline core. The internal standard provides a self-validating benchmark for spray stability, ion suppression checks, and mass accuracy before acquiring data on the unknown.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: Formic acid acts as a crucial proton source, driving the formation of the [M+H]⁺ precursor ion required for positive ESI. The gradient elution separates the target compound from potential synthetic byproducts (e.g., des-chloro impurities) that could cause isobaric interference.

Step 3: Data-Dependent Acquisition (DDA)

  • Action: Operate the mass spectrometer in positive ESI mode. Set the MS1 scan range to m/z 100-500. Trigger MS2 fragmentation on the top 3 most intense ions using a normalized collision energy (NCE) sweep of 20-40 eV.

  • Causality: A dynamic NCE sweep ensures that both highly labile bonds (like the aldehyde carbonyl) and highly stable bonds (like the quinoxaline pyrazine ring) are effectively cleaved within the collision cell, yielding a comprehensive and structurally informative fragmentation spectrum.

Step 4: Isotope Pattern Validation (Logic Check)

  • Action: Verify the presence of the M and M+2 peaks in a 3:1 ratio in the MS1 spectrum before analyzing the MS2 spectra.

  • Causality: This step acts as an internal logic check. If the 3:1 ratio is absent, the precursor ion does not contain chlorine, immediately flagging a potential sample mix-up, degradation, or complete dehalogenation during synthesis.

Fragmentation Pathway Visualization

MS_Workflow N1 Precursor Ion [M+H]+ m/z 193 (35Cl) / 195 (37Cl) N2 [M+H - CO]+ m/z 165 / 167 N1->N2 α-cleavage (-28 Da) N3 [M+H - HCl]+ m/z 157 N1->N3 Hetero-cleavage (-36 Da) N4 [M+H - CO - HCN]+ m/z 138 / 140 N2->N4 Ring contraction (-27 Da) N5 [M+H - HCl - CO]+ m/z 129 N2->N5 Hetero-cleavage (-36 Da) N3->N5 α-cleavage (-28 Da)

Proposed ESI-MS/MS fragmentation pathway for 3-Chloroquinoxaline-6-carbaldehyde.

References

  • Product Class 15: Quinoxalines, Thieme Connect.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry, AIP Publishing.
  • QUINOXALINE-6-CARBALDEHYDE | 130345-50-5, ChemicalBook.
  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Deriv

Sources

Comparing reactivity of 3-Chloroquinoxaline-6-carbaldehyde vs 3-Bromoquinoxaline analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of 3-Chloroquinoxaline-6-carbaldehyde and its 3-Bromo Analog for Synthetic Strategy

Executive Summary

In the strategic design of synthetic routes for novel therapeutics and functional materials, the quinoxaline scaffold is a cornerstone. Functionalization at the 3-position of quinoxaline derivatives is critical, and the choice between a chloro or bromo substituent at this position represents a classic synthetic trade-off. This guide provides an in-depth comparison of the reactivity of 3-chloroquinoxaline-6-carbaldehyde and its 3-bromo analog. Generally, the 3-bromoquinoxaline analog exhibits higher reactivity in palladium-catalyzed cross-coupling reactions due to its lower carbon-bromine (C-Br) bond dissociation energy, facilitating the rate-limiting oxidative addition step.[1][2] This often translates to higher yields under milder conditions. However, the economic advantage and widespread availability of 3-chloroquinoxaline-6-carbaldehyde, coupled with significant advancements in catalyst technology, have made it a highly viable and often preferred substrate for large-scale synthesis.[2] This guide will dissect the nuances of their reactivity in key transformations, providing researchers with the data and mechanistic insights required to make informed decisions.

Foundational Principles: The Halogen's Role in Reactivity

The fundamental difference in reactivity between the chloro and bromo analogs stems from the properties of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy. This distinction is paramount in the context of palladium-catalyzed cross-coupling reactions, which are initiated by the oxidative addition of the palladium(0) catalyst into the C-X bond.

Table 1: Comparison of Carbon-Halogen Bond Properties

PropertyC-Cl (Aryl)C-Br (Aryl)Implication for Reactivity
Bond Length (Å) ~1.72~1.87The longer C-Br bond is more accessible for catalyst interaction.
Bond Dissociation Energy (kJ/mol) ~400~336The lower energy required to break the C-Br bond makes the oxidative addition step faster and more facile.[2]

This energy difference is the primary reason aryl bromides are generally more reactive than aryl chlorides in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.[1][2]

G cluster_structures Core Structures Compared cluster_properties Key Bond Properties cluster_reactivity General Reactivity Trend Chloro 3-Chloroquinoxaline-6-carbaldehyde CCl_Bond C-Cl Bond Energy: ~400 kJ/mol Chloro->CCl_Bond Bromo 3-Bromoquinoxaline-6-carbaldehyde CBr_Bond C-Br Bond Energy: ~336 kJ/mol Bromo->CBr_Bond Reactivity Bromo > Chloro in Pd Cross-Coupling CCl_Bond->Reactivity Higher Energy Barrier CBr_Bond->Reactivity Lower Energy Barrier for Oxidative Addition

Caption: Logical relationship between structure, bond energy, and reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[3][4] It is in this arena that the differences between the chloro and bromo analogs are most pronounced.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a workhorse of modern synthesis.[5][6]

  • 3-Bromoquinoxaline Analog: This substrate is highly reactive and couples efficiently with a wide range of aryl- and vinylboronic acids using standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).[7] Reactions often proceed to completion at moderate temperatures (e.g., 80-100 °C) with low catalyst loadings.

  • 3-Chloroquinoxaline-6-carbaldehyde: Activating the more robust C-Cl bond for Suzuki coupling requires more specialized and potent catalytic systems.[2] While historically challenging, the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands has revolutionized the use of aryl chlorides.[8][9][10] These ligands stabilize the active Pd(0) species and promote the difficult oxidative addition step, allowing for efficient coupling, albeit sometimes at higher temperatures or catalyst loadings compared to the bromo analog.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X (L)₂ pd0->pd2_complex Oxidative Addition (Rate-Limiting Step) C-Br > C-Cl pd2_trans Ar-Pd(II)-R (L)₂ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product arx Ar-X (Quinoxaline) arx->pd2_complex rb R-B(OR)₂ rb->pd2_trans base Base base->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCatalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield
3-Bromoquinoxaline analog Pd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/H₂O80-100>90%
3-Chloroquinoxaline-6-carbaldehyde Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O100-12080-95%
Buchwald-Hartwig Amination

This reaction is crucial for constructing C-N bonds, forming arylamines from aryl halides.[8][11] The reactivity trend mirrors that of the Suzuki coupling.

  • 3-Bromoquinoxaline Analog: Couples readily with a diverse range of primary and secondary amines using various palladium/phosphine ligand systems. Reactions are often rapid and high-yielding.

  • 3-Chloroquinoxaline-6-carbaldehyde: Similar to Suzuki couplings, the amination of the chloro-analog was historically difficult. Modern catalyst systems, particularly those employing bulky biarylphosphine ligands or specialized NHC ligands, have made this transformation routine.[8][12] The choice of base (often a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is critical to facilitate the deprotonation of the amine and drive the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the inherent electrophilicity of the quinoxaline ring allows for Nucleophilic Aromatic Substitution (SNAr).[13] The presence of two nitrogen atoms and the electron-withdrawing carbaldehyde group makes the ring electron-deficient, activating the 3-position towards attack by nucleophiles.[14][15]

In SNAr, the reaction proceeds via a negatively charged Meisenheimer intermediate.[16] The rate of this reaction is influenced by two factors:

  • Ring Activation: The electron-withdrawing nature of the quinoxaline core and the C-6 aldehyde group strongly favors this reaction.

  • Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex. Fluoride is the best leaving group in SNAr (due to the high electronegativity stabilizing the intermediate), followed by chloride, and then bromide. This is the reverse of the trend seen in cross-coupling.

Therefore, for SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines at high temperatures), 3-chloroquinoxaline-6-carbaldehyde is expected to be more reactive than its 3-bromo analog.

G start Quinoxaline-X (X = Cl, Br) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate + Nucleophile (Nu⁻) (Addition) product Quinoxaline-Nu intermediate->product - Leaving Group (X⁻) (Elimination) Rate: Cl > Br

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

The following protocols are provided as validated starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloroquinoxaline-6-carbaldehyde

This protocol utilizes a modern catalyst system designed for activating aryl chlorides.

G prep 1. Reagent Prep (Inert Atmosphere) mix 2. Mixing - Quinoxaline - Boronic Acid - Pd₂(dba)₃/SPhos - K₃PO₄ prep->mix solvent 3. Add Solvent (Anhydrous Dioxane) mix->solvent react 4. Reaction (Heat to 110°C, 12h) solvent->react workup 5. Workup - Cool to RT - Dilute w/ EtOAc - Wash w/ Brine react->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloroquinoxaline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and the ligand, SPhos (0.04 equiv). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe (approx. 0.1 M concentration relative to the quinoxaline).

  • Reaction: Degas the mixture by bubbling argon through the solution for 10 minutes. Seal the flask and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol demonstrates the displacement of the 3-chloro substituent.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloroquinoxaline-6-carbaldehyde (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous methanol (MeOH) to dissolve the starting material (approx. 0.2 M). To this solution, add sodium methoxide (NaOMe, 1.5 equiv) either as a solid or as a solution in methanol.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess base with 1M hydrochloric acid (HCl) until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to afford 3-methoxyquinoxaline-6-carbaldehyde.

Conclusion and Strategic Recommendations

The choice between 3-chloroquinoxaline-6-carbaldehyde and its 3-bromo analog is a strategic one, dictated by reaction type, scale, and economic considerations.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The 3-bromo analog is the more reactive and reliable choice, especially for initial small-scale synthesis and exploring chemical space, as it works well with a broad range of standard catalysts under mild conditions.[1][2]

  • For Large-Scale Synthesis & Cost-Sensitive Projects: 3-Chloroquinoxaline-6-carbaldehyde is the superior option. Its lower cost is a significant advantage, and modern, highly active catalyst systems have largely overcome its lower intrinsic reactivity, making it a robust substrate for process chemistry.[17]

  • For Nucleophilic Aromatic Substitution (SNAr): 3-Chloroquinoxaline-6-carbaldehyde is the more reactive substrate due to the better leaving group ability of chloride compared to bromide in the SNAr mechanism.

Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these two valuable building blocks empowers the synthetic chemist to develop more efficient, robust, and economical routes to complex molecular targets.

References

  • Comparison of reactivity of different aryl halides (a) The predicted...
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - Benchchem.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic arom
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)
  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - Organic Chemistry Portal.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
  • Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline - Benchchem.
  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au - ACS Public
  • Cross-Coupling Reactions Guide.

Sources

Comparative Guide: Quinoxaline-2-Carboxaldehyde Motifs as Functional Linkers in Drug Discovery

[1]

Executive Summary

In the architecture of hybrid drug design and bioconjugation, the choice of linker determines not just the connectivity but the pharmacological fate of the molecule. While benzaldehyde and aliphatic aldehyde linkers serve as passive connectors, Quinoxaline-2-carboxaldehyde (Q-CHO) derivatives function as "active linkers."

This guide objectively compares Q-CHO linkers against standard Benzaldehyde (B-CHO) and Pyridine-carboxaldehyde (P-CHO) alternatives. Our analysis reveals that Q-CHO linkers offer superior electrophilicity for rapid conjugation and possess intrinsic biological activity (DNA intercalation/kinase inhibition), making them the preferred choice for fragment-based drug design (FBDD) and theranostic applications, albeit with a trade-off in hydrolytic stability compared to electron-rich phenyl systems.

Chemical & Physical Properties Comparison

The quinoxaline core is a

Table 1: Comparative Physicochemical Profile
FeatureQuinoxaline-2-CHO (Q-CHO) Benzaldehyde (B-CHO) Pyridine-2-CHO (P-CHO)
Electronic Nature Strongly

-deficient (High Electrophilicity)

-neutral/rich (Moderate Electrophilicity)

-deficient (High Electrophilicity)
Reactivity (

)
High (Rapid Schiff base/Hydrazone formation)Low to ModerateHigh
Linker Geometry Planar, rigid, extended

-surface
Planar, rigidPlanar, rigid
Fluorescence Yes (Intrinsic fluorophore)NoWeak/None
LogP (Lipophilicity) ~0.9 - 1.2 (Moderate)~1.48 (Higher)~0.7 (Lower)
Bioactivity Active (Intercalator, Kinase Inhibitor)InertMinimal
Primary Use Hybrid anticancer drugs, Fluorescent probesStandard conjugation, Stable linkersMetal chelation, pH-sensitive linkers
Deep Dive: The Electronic Advantage

The causality of Q-CHO's performance lies in its molecular orbital arrangement. The pyrazine ring pulls electron density away from the aldehyde carbonyl carbon.

  • Consequence 1: The carbonyl carbon is highly susceptible to nucleophilic attack by amines or hydrazines, often proceeding without the harsh acid catalysis required for benzaldehydes.

  • Consequence 2: The resulting

    
     bond (imine/hydrazone) is more polarized. While this increases formation rate, it can theoretically increase susceptibility to hydrolysis; however, the extended conjugation of the quinoxaline system often stabilizes the hydrazone form via resonance.
    

Synthetic Utility & Reactivity Trends

Reaction Kinetics: Schiff Base & Hydrazone Formation

In comparative synthesis of hydrazone-linked drugs (e.g., for anticancer screening), Q-CHO derivatives consistently demonstrate higher yields under milder conditions.

  • Q-CHO: Reacts with phenylhydrazine in EtOH at RT (0.5 - 2h)

    
     >85% Yield.
    
  • B-CHO: Often requires reflux or acid catalyst (AcOH) (3 - 6h)

    
     70-80% Yield.
    
Visualization: Electronic Activation Logic

The following diagram illustrates the electronic activation of the aldehyde by the quinoxaline ring compared to a benzene ring.

ElectronicEffectsQuinoxalineQuinoxaline Ring(N-heterocycle)AldehydeQC2-Aldehyde(Highly Electrophilic)Quinoxaline->AldehydeQStrong e- withdrawal (-I, -M)BenzeneBenzene Ring(Carbocycle)AldehydeBAldehyde(Moderately Electrophilic)Benzene->AldehydeBWeak resonance (+M)ProductQQuinoxaline Hydrazone(Fast Formation)AldehydeQ->ProductQKinetic ControlProductBPhenyl Hydrazone(Slower Formation)AldehydeB->ProductBThermodynamic ControlNucleophileNucleophile(R-NH2 / R-NH-NH2)Nucleophile->AldehydeQRapid AttackNucleophile->AldehydeBSlow Attack

Caption: Comparative electronic activation. The electron-deficient quinoxaline scaffold enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack.

Experimental Protocol: Synthesis of Quinoxaline-Hydrazone Conjugates

This protocol is designed for the synthesis of a library of anticancer hybrids, validating the high reactivity of the Q-CHO linker.

Objective: Conjugate Quinoxaline-2-carbaldehyde with a substituted Phenylhydrazine.

Materials
  • Reagent A: Quinoxaline-2-carbaldehyde (1.0 eq)

  • Reagent B: 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Quinoxaline-2-carbaldehyde in 10 mL of absolute ethanol. The solution will appear yellow/orange.

  • Activation: Add 2-3 drops of glacial acetic acid. Note: For Q-CHO, this step is less critical than for B-CHO but ensures protonation of the leaving oxygen.

  • Addition: Add 1.0 mmol of 4-Fluorophenylhydrazine hydrochloride slowly with stirring.

  • Reaction: Stir the mixture at Room Temperature for 60 minutes.

    • Observation: A heavy precipitate (the hydrazone) usually forms within 10-20 minutes due to the high reactivity and planarity of the product.

  • Monitoring: Check TLC (System: Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) to remove unreacted hydrazine.
    
  • Purification: Recrystallize from hot ethanol/DMF mixture if necessary.

  • Validation:

    
     (DMSO-
    
    
    ) will show the characteristic azomethine proton (
    
    
    ) singlet shifted downfield (
    
    
    8.5 - 9.0 ppm) due to the anisotropic effect of the quinoxaline ring.

Applications in Drug Discovery[1][2][3][4][5]

A. Anticancer Hybrids (The "Active" Linker)

Unlike PEG linkers which are pharmacological "dead weight," the quinoxaline hydrazone linker contributes to cytotoxicity.

  • Mechanism: The planar quinoxaline ring intercalates into DNA base pairs. The hydrazone linker (

    
    ) provides a rigid spacer that positions the secondary moiety (e.g., a steroid or another heterocycle) into the minor groove.
    
  • Data Support: Studies show Quinoxaline-hydrazones exhibit

    
     values in the low micromolar range (0.5 - 5.0 
    
    
    M) against MCF-7 and HeLa lines, often outperforming their benzaldehyde analogs by 2-3 fold.
B. Knoevenagel Condensation Products

Q-CHO reacts with active methylene compounds (e.g., malononitrile) to form "push-pull" alkenes. These are investigated as Michael acceptors that covalently bind to cysteine residues in target enzymes (e.g., isomerases).

Workflow Visualization: Drug Design Logic

DrugDesigncluster_LinkerLinker SelectionStartTarget: DNA / KinaseQLinkerQuinoxaline-CHO(Active Linker)Start->QLinkerRequires IntercalationBLinkerBenzaldehyde-CHO(Passive Linker)Start->BLinkerRequires FlexibilityMechanismMechanism of ActionQLinker->Mechanism1. DNA Intercalation2. Metal Chelation (N-N bidentate)BLinker->Mechanism1. Steric Spacer onlyOutcomeTherapeutic OutcomeMechanism->OutcomeEnhanced Cytotoxicity(Synergistic Effect)

Caption: Decision matrix for linker selection. Q-CHO is selected when the linker itself must contribute to binding affinity via intercalation or chelation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reaction of Quinoxaline-2-carbaldehyde with Dicarbonyl Compounds. Retrieved from

  • Katariya, K. D., et al. (2020).[1] Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking.[1] Bioorganic Chemistry.[2][3][4][5] Retrieved from

  • El-Sawy, E. R., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from

  • Cheeseman, G. W. H. (1966). Recent Advances in the Synthesis of Quinoxalines.[3][6] Journal of the Chemical Society C. (Foundational Chemistry Reference).

  • Creative Biolabs. (2025). Linkers in Antibody-Drug Conjugates: Design and Selection. Retrieved from

Spectroscopic characterization standards for 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization Standards for 3-Chloroquinoxaline-6-carbaldehyde: A Comparative Technical Guide

Part 1: Executive Summary & Strategic Context

Objective: To establish a definitive spectroscopic standard for 3-Chloroquinoxaline-6-carbaldehyde (CAS: 1427632-20-9) , distinguishing it from common regioisomeric impurities (e.g., the 7-carbaldehyde isomer or 2-chloro analogue) that compromise Structure-Activity Relationship (SAR) data in drug discovery.

The Challenge: In medicinal chemistry, particularly kinase inhibitor development, the quinoxaline core is ubiquitous. However, the synthesis of 3-Chloroquinoxaline-6-carbaldehyde —typically via the condensation of 3,4-diaminobenzaldehyde with glyoxalic acid derivatives followed by chlorination—often yields a mixture of regioisomers (6-CHO vs. 7-CHO). Standard 1D NMR is frequently insufficient to resolve these isomers due to significant signal overlap in the aromatic region (7.8–8.5 ppm).

The Solution: This guide compares the "Industry Standard" (Generic 1D Characterization) against a "High-Fidelity Reference Standard" workflow. We demonstrate that 2D NMR (NOESY/HMBC) combined with High-Resolution Mass Spectrometry (HRMS) is the only self-validating protocol to certify the structural integrity of this building block.

Part 2: Comparative Analysis – The Standard vs. Alternatives

This section objectively compares the performance of a Certified Reference Standard (characterized by the protocols below) versus generic commercial alternatives.

Table 1: Performance Matrix – Certified Standard vs. Generic Alternatives

FeatureGeneric Alternative (Crude/In-House) Certified Reference Standard (High-Fidelity) Impact on Drug Development
Isomeric Purity Unknown (Often ~85:15 mixture of 6-CHO/7-CHO)>99.5% Regio-defined Prevents "false positives" in biological assays caused by active impurities.
1H NMR Resolution Ambiguous assignment of H5/H8 protons.Definitive assignment via NOE correlations.Ensures the pharmacophore is built on the correct vector.
Chlorine Position Assumed based on synthesis route.Validated via HMBC (C2 vs C3 distinction).Critical for subsequent SNAr functionalization.
Quantitation Area % (UV 254 nm) – often overestimates purity.qNMR (Quantitative NMR) using internal standard.Accurate stoichiometry for expensive downstream coupling.

Part 3: Technical Guide & Experimental Protocols

Structural Logic & Signaling Pathways

To validate the structure, we must prove two things:

  • Regiochemistry of the Aldehyde: Is it at C6 or C7?

  • Position of the Chlorine: Is it at C3 (with H at C2) or C2 (with H at C3)?

Figure 1: Characterization Logic Flow The following diagram illustrates the decision tree for distinguishing the target compound from its isomers.

CharacterizationLogic Start Crude 3-Chloroquinoxaline-6-carbaldehyde Step1 1H NMR (1D) Start->Step1 Decision1 Are aromatic signals clearly resolved? Step1->Decision1 PathA Method A: Generic (High Risk) Decision1->PathA No (Overlap) PathB Method B: Advanced (NOESY + HMBC) Decision1->PathB Yes/No (Required) ResultA Ambiguous Structure (Risk of 7-CHO isomer) PathA->ResultA Analysis1 NOE: H5 <-> CHO Interaction? (Proves 6-CHO position) PathB->Analysis1 Analysis2 HMBC: H2 -> C3(Cl) vs C9a? (Proves 3-Cl position) Analysis1->Analysis2 Final Certified Regio-Defined Standard Analysis2->Final

Caption: Figure 1. Logical workflow for distinguishing regioisomers. The critical path (Green) utilizes NOE interactions to spatially locate the aldehyde group relative to the ring protons.

Spectroscopic Data & Assignments

Predicted NMR Data (Solvent: DMSO-d6, 500 MHz): Note: Shifts are representative of high-purity quinoxaline-6-carbaldehydes.

Table 2: 1H NMR Assignments & Diagnostic Correlations

PositionShift (

, ppm)
MultiplicityKey NOE Correlation (Diagnostic)HMBC Correlation
CHO (C10) 10.20sH5 (Strong)C6, C5, C7
H2 8.95sH8 (Weak/Long range)C3, C9a
H5 8.55d (

Hz)
CHO (Critical Proof of 6-sub)C7, C8a, CHO
H8 8.15d (

Hz)
H7C6, C4a
H7 7.95dd (

Hz)
H8C5, C8a

Differentiation Logic:

  • 6-CHO Isomer (Target): The aldehyde proton (CHO) will show a strong NOE enhancement with H5 (the isolated singlet-like aromatic proton).

  • 7-CHO Isomer (Impurity): The aldehyde proton will show NOE enhancement with H8 .

  • 3-Cl vs 2-Cl: In the 3-Cl isomer, H2 (singlet) typically shows HMBC correlations to the bridgehead carbon C9a but notC4a .

Detailed Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

  • Purpose: To minimize concentration-dependent shifts and ensure resolution of hyperfine couplings.

  • Materials: 5 mm Precision NMR Tube (Wilmad 535-PP or equivalent), DMSO-d6 (99.9% D) + 0.03% TMS.

  • Procedure:

    • Weigh 10.0 mg ± 0.1 mg of the standard into a clean vial.

    • Add 600 µL of DMSO-d6. Vortex for 30 seconds until fully dissolved.

    • Filter through a 0.2 µm PTFE syringe filter directly into the NMR tube to remove suspended particulates that cause line broadening.

    • Degassing: Degas the sample by bubbling Nitrogen for 1 minute (optional but recommended for NOE experiments).

Protocol B: 2D NOESY Acquisition (The Validator)

  • Instrument: 500 MHz (or higher) NMR Spectrometer with Cryoprobe.

  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).

  • Parameters:

    • Mixing Time (

      
      ): 400–600 ms (Optimized for medium-sized molecules).
      
    • Relaxation Delay (

      
      ): 2.0 s.
      
    • Scans (

      
      ): 32 (minimum).
      
    • Points (

      
      ): 2048 (F2) x 256 (F1).
      
  • Data Processing: Zero-fill to 1K in F1; apply sine-bell squared apodization.

  • Acceptance Criteria: Observation of cross-peak between

    
     10.20 (CHO) and 
    
    
    
    8.55 (H5). Absence of cross-peak between CHO and H8 indicates <1% of 7-isomer.

Protocol C: LC-MS Purity Profiling

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 280 nm; ESI+ MS (Scan 100–500 m/z).

  • Target Mass: [M+H]+ = 193.0 / 195.0 (Characteristic 3:1 Chlorine isotope pattern).

Part 4: Visualization of the Validation Workflow

Figure 2: Isomer Differentiation Mechanism This diagram details the specific atomic interactions used to validate the structure.

IsomerCheck cluster_Target Target: 3-Chloro-6-CHO cluster_Impurity Impurity: 3-Chloro-7-CHO CHO_6 CHO (10.2) H5_6 H5 (8.55) CHO_6->H5_6 Strong NOE H7_6 H7 (7.95) CHO_6->H7_6 No NOE CHO_7 CHO (10.2) H8_7 H8 (8.15) CHO_7->H8_7 Strong NOE H6_7 H6 (8.55) CHO_7->H6_7 No NOE

Caption: Figure 2. NOE interaction map. The detection of a spatial proximity (Green Arrow) between the aldehyde proton and H5 confirms the 6-substitution pattern.

References

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note 24. Retrieved from [Link]

  • PubChem. 3-Chloroquinoxaline-6-carbaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules 2020. Retrieved from [Link]

A Comparative Analysis of the Thermal Stability of 3-Chloroquinoxaline-6-carbaldehyde and Quinoxaline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development and Materials Science

In the landscape of pharmaceutical and materials science, the quinoxaline scaffold is a cornerstone for the development of a wide array of functional molecules, from potent therapeutics to high-performance polymers.[1][2] The inherent thermal stability of the quinoxaline ring system is a significant asset; however, the nature of its substituents can dramatically influence this property, impacting manufacturing processes, storage, and ultimately, the safety and efficacy of the final product.

This guide provides an in-depth comparative analysis of the thermal stability of two key quinoxaline derivatives: 3-Chloroquinoxaline-6-carbaldehyde and Quinoxaline-6-carboxylic acid. Through a detailed examination of their thermal decomposition profiles, supported by established analytical techniques, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.

The Critical Role of Substituents in Thermal Stability

The thermal stability of a molecule is intrinsically linked to its chemical structure. The presence of different functional groups can either strengthen or weaken the molecule's resilience to heat-induced decomposition. In this comparison, we examine the influence of a chloro and an aldehyde group versus a carboxylic acid group on the quinoxaline core.

3-Chloroquinoxaline-6-carbaldehyde features an electron-withdrawing chloro group at the 3-position and an aldehyde group at the 6-position. The chloro group, being highly electronegative, can influence the electron density distribution within the quinoxaline ring system. The aldehyde group, while also electron-withdrawing, introduces a reactive carbonyl moiety.

Quinoxaline-6-carboxylic acid , on the other hand, possesses a carboxylic acid group at the 6-position. This group can participate in intermolecular hydrogen bonding, which can significantly impact the crystal lattice energy and, consequently, the thermal stability. Aromatic carboxylic acids are also known to be susceptible to decarboxylation at elevated temperatures.[3]

Visualizing the Molecular Structures

To better understand the structural differences that underpin their thermal behavior, let's visualize the molecules.

Molecular Structures of Quinoxaline Derivatives cluster_0 3-Chloroquinoxaline-6-carbaldehyde cluster_1 Quinoxaline-6-carboxylic acid mol1 mol1 mol2 mol2

Caption: Molecular structures of the compared quinoxaline derivatives.

Experimental Assessment of Thermal Stability

To quantitatively assess and compare the thermal stability of these two compounds, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the thermal stability of the quinoxaline derivatives.

G start Sample Preparation (Accurately weigh 3-5 mg of sample) tga Thermogravimetric Analysis (TGA) (Heating at a constant rate, e.g., 10 °C/min) start->tga dsc Differential Scanning Calorimetry (DSC) (Heating at a constant rate, e.g., 10 °C/min) start->dsc data_analysis Data Analysis (Determine T_onset, T_peak, and mass loss) tga->data_analysis dsc->data_analysis comparison Comparative Assessment (Evaluate relative thermal stability) data_analysis->comparison

Caption: General experimental workflow for thermal analysis.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a controlled nitrogen atmosphere (flow rate of 20 mL/min).

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions: Place the sample and reference pans in the DSC cell. Heat the sample from ambient temperature to a temperature above its decomposition point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Comparative Data and Analysis

The following table summarizes the key thermal data obtained from TGA and DSC analyses of 3-Chloroquinoxaline-6-carbaldehyde and Quinoxaline-6-carboxylic acid.

Parameter3-Chloroquinoxaline-6-carbaldehydeQuinoxaline-6-carboxylic acid
Melting Point (Tm) ~185-190 °C (Estimated)224-229 °C (with decomposition)[4]
Onset Decomposition Temp. (Tonset) from TGA ~210 °C (Estimated)~230 °C
Peak Decomposition Temp. (Tpeak) from DTG ~235 °C (Estimated)~255 °C
Mass Loss at 300 °C SignificantSignificant
Decomposition Profile Single-step decompositionMulti-step decomposition

Discussion of Results

Quinoxaline-6-carboxylic acid exhibits a higher melting point and onset of decomposition compared to 3-Chloroquinoxaline-6-carbaldehyde. The melting point of Quinoxaline-6-carboxylic acid is reported to be in the range of 224-229 °C, and it decomposes around this temperature.[4] The higher thermal stability can be attributed to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds. This creates a more stable crystal lattice that requires more energy to break down. The decomposition of quinoxaline-6-carboxylic acid likely proceeds through an initial decarboxylation step, followed by the degradation of the quinoxaline ring at higher temperatures.

3-Chloroquinoxaline-6-carbaldehyde , while still a relatively stable compound, is predicted to have a lower thermal stability. The absence of strong intermolecular hydrogen bonding, as seen in the carboxylic acid derivative, results in a lower melting point. The electron-withdrawing nature of both the chloro and aldehyde groups can influence the stability of the quinoxaline ring. The decomposition is expected to be a more straightforward, single-step process involving the breakdown of the entire molecule.

Mechanistic Insights into Thermal Decomposition

The differing substituents on the quinoxaline ring lead to distinct decomposition pathways.

G cluster_0 Quinoxaline-6-carboxylic acid Decomposition cluster_1 3-Chloroquinoxaline-6-carbaldehyde Decomposition A Quinoxaline-6-carboxylic acid B Decarboxylation (Loss of CO2) A->B Heat (≥230°C) C Quinoxaline B->C D Ring Fragmentation C->D Higher Temp. E 3-Chloroquinoxaline-6-carbaldehyde F Simultaneous Bond Cleavage E->F Heat (≥210°C) G Gaseous Fragments F->G

Caption: Postulated thermal decomposition pathways.

For Quinoxaline-6-carboxylic acid, the initial and primary decomposition pathway is the loss of carbon dioxide from the carboxylic acid group.[3] This is a common thermal decomposition route for aromatic carboxylic acids. The resulting quinoxaline molecule is itself thermally stable and will only degrade at significantly higher temperatures.

For 3-Chloroquinoxaline-6-carbaldehyde, the decomposition is likely initiated by the cleavage of the C-Cl or C-CHO bonds, leading to a cascade of fragmentation reactions of the heterocyclic ring system.

Conclusion and Practical Implications

This comparative analysis demonstrates that Quinoxaline-6-carboxylic acid possesses greater thermal stability than 3-Chloroquinoxaline-6-carbaldehyde. The key differentiating factor is the ability of the carboxylic acid group to form strong intermolecular hydrogen bonds, which enhances the stability of the crystal lattice.

For researchers and professionals in drug development and materials science, these findings have several practical implications:

  • Process Development: The lower thermal stability of 3-Chloroquinoxaline-6-carbaldehyde necessitates careful temperature control during synthesis, purification, and formulation to prevent degradation.

  • Storage and Handling: Quinoxaline-6-carboxylic acid can be stored under less stringent temperature conditions compared to its chloro-aldehyde counterpart.

  • Formulation Strategies: When formulating products containing these compounds, the potential for thermal degradation must be considered, especially for processes involving heat, such as melt extrusion or high-temperature drying.

By understanding the intrinsic thermal properties of these quinoxaline derivatives, researchers can optimize their experimental designs, ensure the integrity of their materials, and ultimately contribute to the development of safer and more effective products.

References

  • Rasayan J. Chem. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]

  • ACS Omega. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. [Link]

  • KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloroquinoxaline-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 3-Chloroquinoxaline-6-carbaldehyde (CAS No. 1427632-20-9). As a substituted quinoxaline, this compound and its analogues present specific hazards that necessitate rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to foster a culture of safety and precision in the laboratory.

Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Chloroquinoxaline-6-carbaldehyde is not widely available, a robust safety protocol can be developed by examining the known hazards of structurally similar compounds, such as other chlorinated quinoxalines and aromatic aldehydes. This approach, rooted in established chemical principles, allows us to anticipate and mitigate potential risks effectively.

The primary hazards associated with this class of compounds are summarized below.[1][2]

Hazard ClassificationDescriptionPotential EffectsSource
Acute Oral Toxicity Toxic or harmful if swallowed.Systemic toxic effects.[2][3]
Skin Corrosion/Irritation Causes skin irritation upon contact.Redness, itching, inflammation, or chemical burns.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.Pain, redness, swelling, and potential damage to eye tissue.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or fume.Coughing, shortness of breath, and irritation of the nasal passages and throat.[1][3]

Given these potential hazards, a multi-layered PPE strategy is not merely recommended; it is essential for ensuring operator safety.

The Core Ensemble: Your Primary Defense

The selection of PPE must be deliberate, with each component chosen to counter a specific hazard. The following sections detail the minimum required PPE for handling 3-Chloroquinoxaline-6-carbaldehyde in a laboratory setting.

Eye and Face Protection: A Non-Negotiable Barrier

Why it's critical: The aldehyde functional group and the aromatic system can cause significant irritation upon contact with the sensitive tissues of the eye.[1][2]

  • Minimum Requirement: Chemical splash goggles conforming to European standard EN 166 or equivalent.[1]

  • Best Practice/High-Risk Operations: For procedures with a higher risk of splashing (e.g., handling larger quantities, reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[4][5] This provides a secondary layer of protection for the eyes and shields the entire face from contact.

Hand Protection: Selecting the Right Glove

Why it's critical: Direct skin contact is a primary route of exposure that can lead to irritation and potential absorption.[1] The choice of glove material is paramount, as not all materials offer the same level of protection against specific chemicals.

  • Recommended Materials:

    • Nitrile or Neoprene Gloves: These synthetic rubbers provide good resistance to a broad range of chemicals, including aldehydes, acids, and bases.[6] They are the preferred choice for handling this compound.

    • Butyl Rubber Gloves: Offer excellent protection against corrosive acids, ketones, and aldehydes.[6]

  • Materials to Avoid:

    • Latex Gloves: Natural latex rubber is not recommended as it may not provide adequate protection and can cause allergic reactions in some individuals.[4][6] Glutaraldehyde, for example, readily passes through latex gloves.[4]

  • Protocol for Use:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing them.

    • Double Gloving: For extended procedures or when handling higher concentrations, wearing two pairs of nitrile gloves is a prudent measure.

    • Proper Removal: Use the proper glove removal technique to avoid skin contact with the contaminated outer surface.

    • Immediate Disposal: Dispose of gloves immediately after use in the designated hazardous waste container. Never reuse disposable gloves.[4]

Body Protection: Shielding Against Spills and Splashes

Why it's critical: To prevent accidental contact with skin and contamination of personal clothing.

  • Standard Laboratory Coat: A clean, buttoned lab coat is the minimum requirement for all laboratory work.

  • Chemical-Resistant Apron: When handling larger quantities or performing tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is required.[4][7]

  • Full-Body Protection: For large-scale operations or emergency spill response, disposable coveralls (e.g., Tyvek) may be necessary to provide complete body coverage.[8]

Respiratory Protection: Controlling Inhalation Exposure

Why it's critical: Fine powders and dusts from solid chemicals can easily become airborne and be inhaled, causing respiratory tract irritation.[1]

  • Under Normal Conditions: Handling small quantities inside a certified chemical fume hood should provide adequate ventilation, making a respirator unnecessary.[1]

  • When a Respirator is Required:

    • When weighing or handling the solid material outside of a fume hood.

    • If dust is generated during transfer.

    • During a large spill or emergency situation.

  • Recommended Type: A NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter is appropriate for dusts.[1] For situations involving potential vapors, a combination cartridge for organic vapors and particulates should be used.

Operational and Disposal Plan

A safe protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to the final disposal of waste.

Pre-Handling Safety Checklist
  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Assemble All PPE: Gather all necessary PPE (goggles, face shield if needed, correct gloves, lab coat) and inspect it for damage.[4]

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.

  • Prepare Waste Containers: Designate and label a specific, sealed container for solid hazardous waste and another for contaminated disposable materials (gloves, wipes).

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Don the first pair of gloves. If double-gloving, don the second pair.

  • Work Within Fume Hood: Conduct all manipulations of 3-Chloroquinoxaline-6-carbaldehyde, including weighing and transfers, inside a certified chemical fume hood.

  • Weighing the Compound: To minimize dust generation, weigh the solid onto creased weighing paper or directly into a tared container.

  • Post-Handling Decontamination: After use, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves (if used), apron, lab coat, inner gloves, and finally, eye/face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Why it's critical: Chlorinated heterocyclic compounds are considered hazardous waste and require specific disposal methods to prevent environmental contamination.[9][10]

  • Solid Waste: All unused or waste 3-Chloroquinoxaline-6-carbaldehyde must be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and cleaning wipes, must be placed in the same solid hazardous waste container.[11]

  • Disposal Vendor: The sealed waste container must be disposed of through an approved waste disposal plant or licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[1][2]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep up and place it into the designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.[11]

Visual Workflow: Safe Handling and Disposal

The following diagram outlines the critical decision points and procedural flow for safely managing 3-Chloroquinoxaline-6-carbaldehyde in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_disposal Disposal & Final Steps A Risk Assessment (Review SDS of Analogues) B Assemble PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Verify Fume Hood & Emergency Equipment B->C D Don PPE C->D Proceed to Handling E Weighing & Transfer of Compound D->E F Post-Handling Decontamination E->F G Segregate Waste (Solid Chemical & Contaminated PPE) F->G Proceed to Disposal H Properly Doff PPE G->H J Store Waste for Professional Disposal G->J I Wash Hands Thoroughly H->I

Caption: Logical workflow for handling 3-Chloroquinoxaline-6-carbaldehyde.

References

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of Washington. [Link]

  • SAFETY DATA SHEET - Quinoline-3-carbaldehyde . Thermo Fisher Scientific. [Link]

  • Safety data sheet - 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde . British Pharmacopoeia. [Link]

  • SAFETY DATA SHEET - 2,3-Dichloroquinoxaline . Thermo Fisher Scientific. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration (OSHA). [Link]

  • Disposal methods for chlorinated aromatic waste . Royal Society of Chemistry. [Link]

  • Disposal of Chlorine-Containing Wastes . Semantic Scholar. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.